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  • Product: 4-Amino-[1,1'-biphenyl]-3-carbonitrile
  • CAS: 55675-86-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-[1,1'-biphenyl]-3-carbonitrile is a versatile bifunctional aromatic compound featuring both an amine and a nitrile group. This unique subst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a versatile bifunctional aromatic compound featuring both an amine and a nitrile group. This unique substitution pattern on a biphenyl scaffold makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering a technical resource for professionals in drug discovery and chemical research. The strategic placement of its functional groups allows for diverse chemical modifications, positioning it as a key intermediate in the synthesis of complex molecular architectures, including potent therapeutic agents.

Chemical Identity and Physicochemical Properties

4-Amino-[1,1'-biphenyl]-3-carbonitrile is an organic compound that consists of a biphenyl core structure. One phenyl ring is substituted with an amino group (-NH₂) at the 4-position and a cyano group (-C≡N) at the 3-position.

Structure:

This compound is also known by other names such as 4-Amino-3-cyanobiphenyl. Its key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 55675-86-0[1][2][3]
Molecular Formula C₁₃H₁₀N₂[2]
Molecular Weight 194.24 g/mol [2][3]
Melting Point 147-150 °C[1]
Form Solid
Purity Typically ≥97%[2]
InChI Key KLVYCVRFSVGOAT-UHFFFAOYSA-N[2]
SMILES Nc1ccc(c(c1)C#N)c2ccccc2

Synthesis and Reactivity

The synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile and related aminobiphenyl structures predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This method is favored for its tolerance to a wide range of functional groups and its effectiveness in forming carbon-carbon bonds between aryl systems.[4][6]

Retrosynthetic Analysis and Synthetic Strategy

The primary disconnection for this molecule is at the biphenyl C-C bond, suggesting a coupling between a substituted aniline or benzonitrile derivative and a corresponding arylboronic acid or halide. The choice of starting materials is critical for maximizing yield and minimizing side reactions. A common and efficient approach involves the coupling of an amino-substituted aryl halide with a cyano-substituted arylboronic acid, or vice-versa.

Generalized Suzuki-Miyaura Coupling Protocol

The following protocol outlines a general procedure for the synthesis of biphenyl compounds, which can be adapted for 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Core Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[5] A base is required to activate the organoboron species for transmetalation to the palladium center.[7]

Step-by-Step Protocol:

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a suitable phosphine ligand (e.g., SPhos, Xantphos) in a degassed solvent mixture, such as toluene and water.[4][8]

  • Reagent Addition: To this solution, add the aryl halide (e.g., 2-amino-5-bromobenzonitrile) followed by the arylboronic acid (e.g., phenylboronic acid).

  • Base Addition: Add an aqueous solution of a base, such as K₃PO₄ or Na₂CO₃.[4][6]

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.[4][8]

  • Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.[9][10]

SynthesisWorkflow cluster_reactants Starting Materials cluster_catalysis Catalytic System ArylHalide Aryl Halide (e.g., 2-Amino-5-bromobenzonitrile) ReactionVessel Suzuki-Miyaura Coupling (Heated under N₂) ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid (e.g., Phenylboronic Acid) BoronicAcid->ReactionVessel Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->ReactionVessel Ligand Phosphine Ligand (e.g., SPhos) Ligand->ReactionVessel Base Base (e.g., K₃PO₄) Base->ReactionVessel Solvent Solvent (Toluene/Water) Solvent->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Final Product: 4-Amino-[1,1'-biphenyl]-3-carbonitrile Purification->Product Isolation

Spectroscopic Characterization

While specific spectra for 4-Amino-[1,1'-biphenyl]-3-carbonitrile are not widely published, its structure allows for the prediction of characteristic signals in various spectroscopic analyses.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The protons on the amino- and cyano-substituted ring will be influenced by the electronic effects of these groups, leading to characteristic splitting patterns. A broad singlet corresponding to the -NH₂ protons would also be expected.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the twelve aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift (approx. 115-120 ppm) and the carbon attached to the amino group shifted upfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (194.24 g/mol ).

Applications in Drug Discovery and Materials Science

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6] The amino and nitrile groups on 4-Amino-[1,1'-biphenyl]-3-carbonitrile serve as versatile handles for further chemical elaboration, making it a valuable intermediate.

Role as a Pharmacophore and Building Block

The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding, polar interactions, and π-π stacking with biological targets.[11] The amino group provides a key site for derivatization, allowing for the construction of amides, sulfonamides, and other functionalities common in bioactive molecules.

This compound and its isomers are key intermediates in the synthesis of a variety of therapeutic agents, including:

  • HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Biphenyl-substituted diarylpyrimidines (DAPYs) have shown high potency against HIV-1. The aminobiphenyl moiety is crucial for these interactions.[8][12]

  • URAT1 Inhibitors: Biphenyl carboxylic acid derivatives are being investigated as potent inhibitors of urate transporter 1 (URAT1) for the treatment of hyperuricemia and gout.[13]

  • Antibacterial Agents: The incorporation of a biphenyl group into amino acid side chains is a promising strategy for developing new antimicrobials against multidrug-resistant bacteria.[6]

Applications cluster_derivatization Chemical Derivatization cluster_final_compounds Target Compound Classes Core 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Core Scaffold) AmineMod Amine (-NH₂) Modification (e.g., Amidation, Alkylation) Core->AmineMod NitrileMod Nitrile (-C≡N) Modification (e.g., Hydrolysis, Reduction) Core->NitrileMod Materials Liquid Crystals & Optoelectronics Core->Materials Biphenyl Core Property NNRTIs HIV-1 NNRTIs AmineMod->NNRTIs URAT1 URAT1 Inhibitors AmineMod->URAT1 Antibacterials Antibacterial Agents AmineMod->Antibacterials

Materials Science

Cyanobiphenyl derivatives are foundational components in the field of liquid crystals due to their rod-like shape and high polarizability.[9][14] The specific substitution pattern of this molecule could be explored for the development of novel materials with applications in displays and optoelectronics.

Safety and Handling

As with any laboratory chemical, 4-Amino-[1,1'-biphenyl]-3-carbonitrile should be handled with appropriate safety precautions.[1]

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[15] Wear personal protective equipment, including gloves and safety glasses.

  • Toxicity: While specific toxicity data for this compound is limited, related aminobiphenyl compounds are known to be hazardous. For instance, 4-aminobiphenyl is a known carcinogen.[16][17] Therefore, this compound should be treated as potentially hazardous and harmful if swallowed or inhaled.[15][18] All contact should be minimized.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[15]

This compound is intended for research and laboratory use only and should not be used for pharmaceutical, agricultural, or household purposes.[1]

References

  • Hoffman Fine Chemicals. CAS 55675-86-0 | 4-Amino-[1,1'-biphenyl]-3-carbonitrile. [Link]

  • CAS Common Chemistry. Amino[1,1′-biphenyl]-4-carbonitrile. [Link]

  • IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. [Link]

  • ChemRxiv. Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. [Link]

  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • PubChem. [1,1'-Biphenyl]-3-carbonitrile. [Link]

  • NJ.gov. 4-Aminodiphenyl - Hazardous Substance Fact Sheet. [Link]

  • Beilstein Journals. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. [Link]

  • Princeton University. 4-Aminodiphenyl CAS Registry Number: 92-67-1 Synonyms. [Link]

  • IUCrData. Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate. [Link]

  • PMC. Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. [Link]

  • MDPI. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. [Link]

  • MDPI. 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate. [Link]

  • CAS Common Chemistry. Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1). [Link]

  • PMC. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. [Link]

  • ResearchGate. Application of Nitrile in Drug Design. [Link]

  • PMC. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. [Link]

  • Dana Bioscience. 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. [Link]

  • ResearchGate. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • MDPI. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. [Link]

Sources

Exploratory

4-Amino-[1,1'-biphenyl]-3-carbonitrile CAS number and structure

An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0) for Advanced Research and Drug Development Introduction 4-Amino-[1,1'-biphenyl]-3-carbonitrile is a specialized aromatic compound th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0) for Advanced Research and Drug Development

Introduction

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a specialized aromatic compound that has emerged as a valuable intermediate and building block in the field of medicinal chemistry. Its unique structure, featuring a biphenyl scaffold functionalized with both an amino and a cyano group, provides a versatile platform for the synthesis of complex molecular architectures. This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering insights into its properties, synthesis, applications, and analytical characterization. The strategic placement of its functional groups makes it particularly relevant in the design of targeted therapeutics, most notably as a precursor to potent antiviral agents.

Part 1: Core Molecular Profile and Physicochemical Properties

The identity and purity of a chemical starting material are foundational to any successful research and development program. 4-Amino-[1,1'-biphenyl]-3-carbonitrile is unambiguously identified by its CAS Registry Number, 55675-86-0.[1][2][3]

Structural Elucidation

The molecule consists of two phenyl rings linked together, forming the biphenyl core. One of these rings is substituted with an amino (-NH₂) group at the 4-position and a carbonitrile (-C≡N) group at the 3-position. This arrangement creates a molecule with distinct electronic properties: the amino group acts as an electron-donating group, while the nitrile group is strongly electron-withdrawing. This electronic push-pull system influences the molecule's reactivity, spectroscopic properties, and its potential for forming intermolecular interactions within a biological target.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource(s)
CAS Number 55675-86-0[1][2][3]
Molecular Formula C₁₃H₁₀N₂[1]
Molecular Weight 194.24 g/mol [1][3]
IUPAC Name 4-amino-[1,1'-biphenyl]-3-carbonitrile[4]
InChI Key KLVYCVRFSVGOAT-UHFFFAOYSA-N[1]
SMILES N#Cc1cc(c(N)cc1)c2ccccc2[5]
Physical Form Solid / Crystalline Powder[6]
Melting Point 147-150 °C[2]

Part 2: Synthesis and Chemical Reactivity

While specific, detailed synthetic procedures for 4-Amino-[1,1'-biphenyl]-3-carbonitrile are proprietary or described within broader patent literature, its structure suggests that it can be assembled using well-established cross-coupling methodologies.

Plausible Synthetic Strategies

The formation of the biphenyl core is typically achieved via palladium-catalyzed cross-coupling reactions. A logical retrosynthetic analysis would involve disconnecting the bond between the two phenyl rings. This suggests two primary pathways:

  • Suzuki-Miyaura Coupling: Reaction of a boronic acid or ester derivative of one phenyl ring with a halide (e.g., bromide or iodide) derivative of the other.

  • Buchwald-Hartwig Amination: This reaction could be used to introduce the amino group onto a pre-formed biphenyl scaffold.

  • Palladium-Catalyzed C-H Activation: Modern methods allow for the direct arylation of C-H bonds, where an aryl halide is coupled with an appropriately substituted benzonitrile, using the cyano group as a directing group.[7]

Key Reactivity Insights

The utility of 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a synthetic intermediate stems from the reactivity of its functional groups:

  • Aromatic Amine (-NH₂): This group is a versatile nucleophile. It readily participates in amide bond formation, sulfonylation, and, critically, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination to form more complex diarylamines.[8]

  • Nitrile (-C≡N): The nitrile group is relatively stable but can be hydrolyzed to a carboxylic acid or reduced to a primary amine under appropriate conditions. Its strong dipole and ability to act as a hydrogen bond acceptor are often exploited in drug design to enhance binding affinity to protein targets.[9][10]

Diagram 1: Generalized Synthetic Workflow

A Aryl Halide (e.g., 2-Bromo-5-aminobenzonitrile) C 4-Amino-[1,1'-biphenyl]-3-carbonitrile A->C  Pd Catalyst, Base (Suzuki Coupling) B Phenylboronic Acid B->C D Advanced Intermediate / API C->D Further Functionalization (e.g., Buchwald-Hartwig Amination)

Caption: A plausible synthetic route to the target compound and its subsequent use.

Part 3: Application in Drug Discovery - A Case Study in HIV-1 Inhibitors

A significant application of 4-Amino-[1,1'-biphenyl]-3-carbonitrile is in the synthesis of Diarylpyrimidine (DAPY) derivatives, a class of highly potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[8][11]

Role as a Key Building Block

In the design of advanced DAPY analogues, the biphenyl moiety of this compound serves to establish crucial π-π stacking interactions with aromatic amino acid residues (such as Tyrosine and Tryptophan) within the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase enzyme.[8] The amino group of 4-Amino-[1,1'-biphenyl]-3-carbonitrile is used as the anchor point to connect the biphenyl "wing" to the core pyrimidine ring of the drug scaffold, typically via a Buchwald-Hartwig cross-coupling reaction.[8]

The Strategic Importance of the Nitrile Group

The nitrile group is a powerful and versatile pharmacophore in modern drug design, often employed as a bioisostere—a substituent that, while structurally different, retains similar steric, electronic, or solubility properties to another group.[12] In many contexts, the linear and polar nitrile can mimic the role of a carbonyl, hydroxyl, or even a halogen atom.[9][11] It can act as a potent hydrogen bond acceptor and its rigid, linear geometry can be used to probe narrow cavities within a protein's active site, thereby optimizing drug-target interactions.[9][10]

Diagram 2: Role in NNRTI Synthesis

cluster_0 Starting Materials A 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Biphenyl 'Wing') C Buchwald-Hartwig Cross-Coupling A->C B Substituted Chloropyrimidine Core B->C D DAPY-NNRTI Drug Candidate C->D

Caption: Workflow illustrating the assembly of a DAPY-NNRTI using the title compound.

Part 4: Proposed Analytical Methodologies

Ensuring the identity, purity, and stability of 4-Amino-[1,1'-biphenyl]-3-carbonitrile requires a multi-pronged analytical approach. The following protocols are exemplary and should be validated for specific instrumentation and applications.

Experimental Protocol 1: Purity Determination by HPLC

  • Rationale: Reversed-phase High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A C18 column is used to separate the analyte from potential impurities based on hydrophobicity.

  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Methodology:

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient Elution: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Self-Validation: The method's robustness is confirmed by the sharpness and symmetry of the main peak. Aromatic amines can sometimes exhibit peak tailing due to interactions with silica; the use of an acidic modifier like formic acid helps to protonate the amine, ensuring better peak shape.[13]

Table 2: Exemplary HPLC Parameters

ParameterConditionRationale
Column Reversed-Phase C18Standard for hydrophobic separation of organic molecules.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidAcetonitrile provides elution strength; formic acid improves peak shape for the basic amine.[13]
Detection UV at 254 nmThe biphenyl system provides strong chromophores for sensitive UV detection.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.

Experimental Protocol 2: Structural Confirmation by NMR and MS

  • Rationale: Nuclear Magnetic Resonance (NMR) provides definitive structural information by probing the chemical environment of each proton and carbon atom. Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data.

  • Methodology (¹H NMR):

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Expected signals would include distinct aromatic protons from both phenyl rings and a characteristic signal for the -NH₂ protons.

  • Methodology (MS):

    • Prepare a dilute solution (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

    • Analyze using Electrospray Ionization (ESI) in positive mode.

    • The primary observation should be the protonated molecular ion [M+H]⁺ at m/z ≈ 195.09.[5]

Part 5: Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to stress that this compound must be handled with extreme caution, assuming it possesses hazards typical of its chemical class. A substance-specific Safety Data Sheet (SDS) must be obtained from the supplier and reviewed before any handling.

Hazard Profile (Inferred)

  • Aromatic Amines: This class of compounds is known for potential toxicity. Some aromatic amines are known or suspected carcinogens.[14][15]

  • Nitriles: While the cyano group is generally stable, it can release hydrogen cyanide under strongly acidic or reducing conditions.

  • General Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed or inhaled.[16]

Table 3: Mandatory Safety and Handling Protocols

AspectProtocolRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat.To prevent skin and eye contact.[16]
Handling Use only in a certified chemical fume hood.To avoid inhalation of dust or vapors.[15][16]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials (e.g., strong oxidizing agents).To maintain chemical integrity and prevent accidental release.
Disposal Dispose of as hazardous chemical waste in accordance with all local, state, and federal regulations.To prevent environmental contamination.

Conclusion

4-Amino-[1,1'-biphenyl]-3-carbonitrile is more than just a chemical intermediate; it is an enabling tool for modern drug discovery. Its well-defined structure, versatile reactivity, and demonstrated utility in the synthesis of high-value therapeutic candidates, such as HIV-1 NNRTIs, underscore its importance. For researchers in medicinal chemistry, a thorough understanding of its properties, handling requirements, and synthetic potential is crucial for leveraging this molecule to its fullest extent in the development of next-generation pharmaceuticals.

References

  • Hoffman Fine Chemicals. CAS 55675-86-0 | 4-Amino-[1,1'-biphenyl]-3-carbonitrile. [Link]

  • PubChemLite. 3-amino-[1,1'-biphenyl]-4-carbonitrile. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • CPAchem. Safety data sheet for 4-Aminobiphenyl. [Link]

  • Wang, Z. et al. Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet for 4-Aminodiphenyl. [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Google Patents. Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • Tarawneh, A. H. A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. HETEROCYCLES. [Link]

  • University of California, Irvine. Application of Bioisosteres in Drug Design. [Link]

  • ACS Publications. Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Organic Letters. [Link]

  • MDPI. Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules. [Link]

  • National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • National Institutes of Health. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Shimadzu. Analytical Methods for Amino Acids. [Link]

  • MDPI. The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. Molecules. [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

Synthesis and Characterization of 4-Amino-[1,1'-biphenyl]-3-carbonitrile: A Technical Whitepaper

Executive Summary & Pharmacological Relevance 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0), also systematically recognized as 2-amino-5-phenylbenzonitrile, is a highly versatile biaryl building block. The pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0), also systematically recognized as 2-amino-5-phenylbenzonitrile, is a highly versatile biaryl building block. The presence of orthogonal functional groups—a primary amine and a nitrile—on a rigid biphenyl scaffold makes it a privileged intermediate in medicinal chemistry.

As a Senior Application Scientist, I frequently encounter this scaffold in the design of targeted therapeutics. It is a critical precursor in the synthesis of kinase inhibitors, particularly those targeting PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3) for the regulation of cancer metabolism and angiogenesis 1. Furthermore, this structural motif is instrumental in developing selective Toll-Like Receptor 4 (TLR4) ligands and diverse nitrogenous heterocyclic compounds2.

Retrosynthetic Strategy & Mechanistic Causality

The construction of the biphenyl core is most efficiently and reliably achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling . Designing a robust synthesis requires understanding the electronic interplay of the starting materials.

Causality in Reagent Selection:

  • The Electrophile (2-Amino-5-bromobenzonitrile): We specifically select the bromo-derivative over the chloro-analog. While the primary amine (-NH₂) is strongly electron-donating (which typically deactivates the aromatic ring toward oxidative addition), the ortho-nitrile (-CN) group exerts a strong electron-withdrawing inductive and mesomeric effect. This push-pull dynamic sufficiently activates the C-Br bond. Bromide offers a lower activation energy for Pd(0) insertion compared to chloride, allowing the reaction to proceed at milder temperatures (80–90 °C) and preventing the thermal degradation or hydration of the sensitive nitrile group 3.

  • The Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected. Its robust nature in aqueous-organic biphasic systems (e.g., 1,4-Dioxane/H₂O) is ideal for dissolving both the organic substrates and the inorganic base.

  • The Base: Potassium carbonate (K₂CO₃) is utilized. A mild inorganic base is critical here; it facilitates the formation of the reactive boronate complex required for transmetalation without being harsh enough to trigger the hydrolysis of the cyano group into an amide or carboxylic acid.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate (Ar-Br insertion) Pd0->OxAdd 2-Amino-5-bromobenzonitrile TransMet Transmetalation Ph-B(OH)2 + Base Forms Ar-Pd(II)-Ph OxAdd->TransMet Phenylboronic Acid, Base RedElim Reductive Elimination Releases Product Regenerates Pd(0) TransMet->RedElim RedElim->Pd0 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Suzuki-Miyaura catalytic cycle for 4-Amino-[1,1'-biphenyl]-3-carbonitrile synthesis.

Detailed Experimental Methodology: A Self-Validating Protocol

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . It includes integrated In-Process Controls (IPCs) and specific workup steps driven by chemical causality to guarantee the purity of the final API intermediate.

Materials Required
  • 2-Amino-5-bromobenzonitrile (1.0 equiv, limiting reagent)

  • Phenylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Execution
  • Rigorous Degassing (Critical Step): Charge a Schlenk flask with the 1,4-dioxane and water mixture. Sparge with inert gas (Argon or N₂) for 30 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of phenylboronic acid (yielding unwanted biphenyl) and to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Reagent Loading: Add 2-amino-5-bromobenzonitrile, phenylboronic acid, and K₂CO₃ to the degassed solvent. Stir for 5 minutes to ensure uniform suspension.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of inert gas. The mixture will typically adopt a pale yellow hue.

  • Reaction & In-Process Control (IPC): Heat the reaction mixture to 90 °C under reflux.

    • Self-Validation Checkpoint: After 2 hours, sample the organic layer for TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting bromide (UV active) must be entirely consumed. The product will appear as a new, highly fluorescent blue spot under 254 nm UV light—a direct optical validation of the extended conjugation inherent to the newly formed biphenyl system. LC-MS should confirm the mass m/z [M+H]⁺ = 195.1.

  • Targeted Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate and partition with water. Wash the organic layer with 1M NaOH (aq).

    • Causality: The basic aqueous wash is specifically employed to convert unreacted phenylboronic acid into water-soluble borate salts, efficiently removing it from the organic product layer.

  • Metal Scavenging: Treat the organic layer with a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 10% w/w) for 1 hour at 40 °C, then filter through a pad of Celite.

    • Causality: Residual palladium can interfere with downstream biological assays (causing false positives in enzymatic screens) and lead to API discoloration. Thiol-functionalized silica irreversibly binds heavy metals.

  • Isolation: Concentrate the filtrate in vacuo and recrystallize the crude residue from hot ethanol to yield 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a highly pure crystalline solid.

Physicochemical Characterization & Quantitative Data

Rigorous analytical characterization is required to confirm the structural integrity of the synthesized compound 4. The following table summarizes the expected quantitative data and the diagnostic significance of each parameter.

Analytical ParameterExpected Value / Spectral AssignmentDiagnostic Significance (Causality)
Molecular Formula C₁₃H₁₀N₂Establishes base elemental composition.
Molecular Weight 194.24 g/mol Target mass for standard LC-MS workflows.
HRMS (ESI+) m/z [M+H]⁺ calculated 195.0917, found ~195.09High-resolution exact mass confirms the absence of cross-coupling byproducts.
IR Spectroscopy ~2220 cm⁻¹ (sharp peak)Diagnostic C≡N stretching vibration; confirms the nitrile survived the basic coupling conditions.
IR Spectroscopy ~3400, 3300 cm⁻¹ (doublet)Primary amine (-NH₂) N-H stretching; validates the amine was not oxidized.
¹H NMR (400 MHz, DMSO-d₆) δ 7.7–7.2 (m, 8H, Ar-H), ~6.1 (s, 2H, NH₂)Integration confirms the addition of the phenyl ring (5 protons) to the core (3 protons) and an intact primary amine.
Melting Point 145–150 °CSharp melting point serves as a primary indicator of crystalline purity.

References

  • Title: WO2020080979A1 - Pfkfb3 inhibitors and their uses Source: Google Patents URL
  • Title: Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands Source: PMC - NIH URL: [Link]

Sources

Exploratory

Spectroscopic data for 4-Amino-[1,1'-biphenyl]-3-carbonitrile (NMR, IR, MS)

An in-depth technical guide detailing the spectroscopic characterization of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, designed for researchers and drug development professionals. Executive Summary 4-Amino-[1,1'-biphenyl]-3...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the spectroscopic characterization of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, designed for researchers and drug development professionals.

Executive Summary

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0), frequently referenced as 2-amino-5-phenylbenzonitrile, is a critical biphenyl building block utilized in the synthesis of advanced heterocycles, including quinazolines and targeted kinase inhibitors[1]. This whitepaper provides a comprehensive, causality-driven breakdown of its structural characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structural and Electronic Framework

The molecule features a biphenyl core with an amino group (-NH₂) at C4 and a cyano group (-C≡N) at C3. This specific 1,2,4-substitution pattern on the primary ring creates a strong "push-pull" electronic system. The electron-donating resonance (+R) of the amino group directly opposes the electron-withdrawing induction and resonance (-I, -R) of the cyano group. This dynamic heavily dictates the electron density across the aromatic ring, resulting in highly distinct spectroscopic signatures—most notably, the extreme shielding of the C3 carbon[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design: Chloroform-d (CDCl₃) is the optimal solvent for this biphenyl derivative. Unlike highly polar protic solvents (e.g., Methanol-d4) which would cause rapid deuterium exchange and obliterate the -NH₂ signal, or DMSO-d6 which can artificially shift amine protons via strong hydrogen bonding, CDCl₃ provides a non-polar, aprotic environment that preserves the native electronic state of the primary amine[3].

¹H NMR Analysis (300 MHz, CDCl₃, 25°C)

The proton spectrum is defined by the isolated C2 proton, the ortho-coupled C5/C6 protons, and the unsubstituted phenyl ring[2].

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.61Doublet (d)2.21HC2-H
7.57Doublet of doublets (dd)8.6, 2.21HC6-H
7.49–7.45Multiplet (m)-2HPhenyl ring protons
7.44–7.38Multiplet (m)-2HPhenyl ring protons
7.34–7.28Multiplet (m)-1HPhenyl para-proton
6.81Doublet of doublets (dd)8.6, 0.41HC5-H
4.44Singlet (br s)-2H-NH₂

Mechanistic Insight: The C5-H proton (δ 6.81) is significantly shielded compared to typical aromatic protons. This is a direct consequence of its ortho relationship to the electron-donating -NH₂ group. Conversely, the C2-H proton (δ 7.61) is deshielded by the adjacent cyano group and only exhibits meta-coupling (J = 2.2 Hz) to C6-H[3].

¹³C NMR Analysis (75 MHz, CDCl₃, 25°C)

The carbon spectrum perfectly resolves the 13 distinct carbon environments of the biphenyl system[2].

Chemical Shift (δ, ppm)Assignment / Carbon Type
148.7C4 (Attached to -NH₂)
139.1C1' (Phenyl ipso carbon)
132.9C2 (Aromatic CH)
131.5C6 (Aromatic CH)
130.5C1 (Biphenyl ipso carbon)
128.9C3', C5' (Phenyl meta carbons, 2C)
127.2C4' (Phenyl para carbon, 1C)
126.3C2', C6' (Phenyl ortho carbons, 2C)
117.5-C≡N (Nitrile carbon)
115.7C5 (Aromatic CH, ortho to -NH₂)
96.5C3 (Attached to -C≡N)

Mechanistic Insight: The most striking feature of the ¹³C spectrum is the C3 resonance at 96.5 ppm[2]. Aromatic carbons are typically found between 110–150 ppm. However, the strong +R effect from the adjacent C4-amino group pumps electron density directly into the ortho positions. This intense shielding pushes the C3 carbon (which also bears the cyano group) unusually far upfield.

Infrared (IR) Spectroscopy

Causality of Experimental Design: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is preferred over traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch (~3400 cm⁻¹) that obscures the critical N-H stretching frequencies of the primary amine. ATR-FTIR eliminates this artifact, ensuring a self-validating spectral baseline[4].

Wavenumber (cm⁻¹)Vibrational ModeIntensity / Shape
~3450, ~3360N-H Asymmetric & Symmetric StretchStrong, sharp
~2210–2220C≡N StretchMedium, sharp
~1620, ~1580C=C Aromatic StretchMedium
~1250C-N Stretch (Aromatic amine)Strong
~820C-H Out-of-plane bend (1,2,4-trisubstituted)Strong
~760, ~690C-H Out-of-plane bend (Monosubstituted phenyl)Strong

Mechanistic Insight: The C≡N stretch appears around 2210–2220 cm⁻¹, which is slightly lower than aliphatic nitriles (~2250 cm⁻¹). This red-shift is caused by the conjugation of the nitrile triple bond with the aromatic ring, which slightly reduces the bond order[4].

Mass Spectrometry (MS)

Causality of Experimental Design: Electron Ionization (EI) at 70 eV is utilized because the de Broglie wavelength of 70 eV electrons matches the length of typical organic covalent bonds, maximizing ionization efficiency and ensuring reproducibility against standardized libraries[3].

m/zRelative Abundance (%)Ion Type / Loss
194100[M]⁺• (Molecular Ion)
16613[M - 28]⁺ (Loss of H₂CN or CO equivalent)
13911[M - 55]⁺ (Further loss of HCN)
975Ring cleavage fragment
635Small hydrocarbon fragment

Mechanistic Insight: The molecular ion [M]⁺• is highly stable due to the extended conjugation of the biphenyl system, making m/z 194 the base peak (100% abundance)[2]. The primary fragmentation pathway involves the loss of 28 Da (yielding m/z 166), characteristic of the expulsion of H₂CN or sequential loss of HCN and H from the ortho-aminobenzonitrile core[3].

MSFragmentation M_plus Molecular Ion [M]⁺• m/z 194 (100%) Frag_166 Fragment Ion m/z 166 (13%) M_plus->Frag_166 -H2CN / -CO (Δm = 28 Da) Frag_139 Fragment Ion m/z 139 (11%) Frag_166->Frag_139 -HCN (Δm = 27 Da) Frag_97 Fragment Ion m/z 97 (5%) Frag_139->Frag_97 Ring Cleavage (Δm = 42 Da)

Fig 1. Primary EI-MS fragmentation pathways for the molecular ion [M]⁺• (m/z 194).

Experimental Protocols for Spectroscopic Validation

To ensure data integrity, the following standardized workflows must be adhered to.

Protocol 1: NMR Acquisition

  • Sample Preparation: Dissolve 15–20 mg of 4-Amino-[1,1'-biphenyl]-3-carbonitrile (>95% purity) in 0.5 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point standard.

  • Tuning and Matching: Insert the sample into a 300 MHz (or higher) NMR spectrometer. Tune the probe to the ¹H and ¹³C frequencies and lock the magnetic field to the deuterium signal of the CDCl₃ solvent.

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 30° pulse angle, and a 2-second relaxation delay to ensure adequate signal-to-noise for quaternary carbons (C1, C3, C4, C1', C≡N).

Protocol 2: MS Acquisition (EI-MS)

  • Sample Introduction: Introduce 1 μL of a dilute solution (1 mg/mL in methanol) via direct insertion probe or GC inlet.

  • Ionization: Subject the vaporized sample to a 70 eV electron beam in the high-vacuum source chamber.

  • Mass Analysis: Scan the quadrupole or time-of-flight (TOF) analyzer from m/z 50 to 300. Record the spectrum and normalize the base peak (m/z 194) to 100% relative abundance.

AnalyticalWorkflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample 4-Amino-[1,1'-biphenyl] -3-carbonitrile PrepNMR Solvate in CDCl3 (TMS Internal Std) Sample->PrepNMR PrepIR ATR-FTIR Preparation Sample->PrepIR PrepMS Direct Injection (GC-MS) Sample->PrepMS AcqNMR Acquire 1H & 13C (300 MHz / 75 MHz) PrepNMR->AcqNMR Data Multi-Spectral Data Synthesis AcqNMR->Data AcqIR Scan 4000-400 cm⁻¹ (4 cm⁻¹ Resolution) PrepIR->AcqIR AcqIR->Data AcqMS EI Mode (70 eV) m/z 50-300 PrepMS->AcqMS AcqMS->Data

Fig 2. Spectroscopic validation workflow for 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

References

Sources

Foundational

In-Depth Technical Guide: Solubility and Stability Profiling of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Executive Summary 4-Amino-[1,1'-biphenyl]-3-carbonitrile (4-ABC) , identified by CAS number 55675-86-0 , is a highly functionalized biphenyl derivative widely utilized as a core pharmacophore and synthetic intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-[1,1'-biphenyl]-3-carbonitrile (4-ABC) , identified by CAS number 55675-86-0 , is a highly functionalized biphenyl derivative widely utilized as a core pharmacophore and synthetic intermediate in drug discovery. Characterized by an ortho-substituted aniline and a lipophilic biphenyl backbone, its unique electronic topology presents specific challenges in formulation and analytical development. This whitepaper provides a rigorous, first-principles approach to understanding the solubility dynamics and degradation kinetics of 4-ABC, equipping researchers with self-validating protocols for preclinical profiling.

Physicochemical Profiling & Structural Thermodynamics

The molecular architecture of 4-ABC dictates its behavior in both aqueous environments and under environmental stress. The molecule features a distinct "push-pull" electronic configuration :

  • The Biphenyl Core: Imparts a high degree of lipophilicity, driving the predicted LogP upwards and dominating the molecule's hydrophobic solvation penalty.

  • The Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects.

  • The Amino Group (-NH₂): Acts as an electron-donating group (EDG), but its lone pair is heavily delocalized into the aromatic ring toward the ortho-cyano moiety.

Causality in Solvation: This electronic delocalization drastically reduces the basicity of the aniline nitrogen. While a standard aniline exhibits a pKa of ~4.6, the ortho-cyano substitution suppresses the pKa of 4-ABC to < 2.0. Consequently, the molecule remains entirely unprotonated at physiological pH (7.4) . This precludes the use of traditional salt-formation strategies to enhance aqueous solubility, forcing formulators to rely on lipid-based delivery systems, amorphous solid dispersions, or co-solvents.

Table 1: Physicochemical & Thermodynamic Parameters
ParameterValue / CharacteristicImpact on Drug Development
CAS Number 55675-86-0Standardizes regulatory and supply chain tracking.
Molecular Weight 194.24 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
LogP (Predicted) 3.5 - 4.0High lipophilicity; drives poor aqueous solubility.
pKa (Aniline -NH₂) < 2.0Unprotonated at pH 7.4; salt formation is unviable.
Kinetic Solubility < 10 µg/mL (pH 7.4)Requires advanced solubilization strategies (e.g., surfactants).

Solubility Dynamics & High-Throughput Screening

To accurately profile the solubility of highly lipophilic compounds like 4-ABC without consuming prohibitive amounts of Active Pharmaceutical Ingredient (API), Kinetic Solubility Profiling via Nephelometry is the industry standard.

Protocol 1: Kinetic Solubility Profiling (Nephelometry)

This protocol is a self-validating system designed to detect the exact concentration at which 4-ABC transitions from a solvated state to a precipitated aggregate.

  • Stock Preparation: Dissolve 4-ABC in 100% LC-MS grade DMSO to create a 10 mM master stock. Causality: DMSO completely disrupts the crystal lattice, establishing a true molecular solution.

  • Serial Dilution: Dispense the stock into a 96-well plate, performing a 2-fold serial dilution using DMSO.

  • Aqueous Spiking: Transfer 5 µL of each DMSO dilution into a UV-transparent reading plate containing 195 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be strictly capped at 2.5% (v/v) to prevent artificial co-solvent solubilization.

  • Equilibration: Seal and incubate the plate at 37°C for 2 hours with orbital shaking (300 rpm) to allow metastable supersaturated states to precipitate.

  • Nephelometric Measurement: Read the plate using a laser nephelometer (forward light scattering). The kinetic solubility limit is identified as the lowest concentration where the scattering signal exceeds the baseline buffer blank by > 3 standard deviations.

  • System Validation (Self-Correction): Include a highly soluble standard (e.g., Propranolol HCl) and a poorly soluble standard (e.g., Amiodarone) on the same plate. The assay is only valid if both reference standards fall within their established historical solubility ranges, proving that the buffer pH and DMSO concentrations are nominal.

Stability & Degradation Pathways

Understanding the degradation kinetics of 4-ABC is critical for shelf-life determination. The molecule faces two primary vectors of chemical instability:

  • Oxidative Degradation: Anilines are notoriously susceptible to oxidation via a hydrogen atom transfer (HAT) mechanism. This leads to the formation of reactive nitrenium radical cations, which rapidly undergo head-to-tail coupling to form colored azo-dimers or polymeric species [[1]]([Link]).

  • Hydrolytic Degradation: The nitrile moiety is generally stable under ambient conditions but will undergo hydrolysis to yield the corresponding amide, and subsequently a carboxylic acid, under extreme pH and thermal stress .

Table 2: Forced Degradation Stress Conditions (ICH Q1A)
Stress PathwayReagent / ConditionExposure TimeTarget DegradationPrimary Degradant Risk
Acidic Hydrolysis 0.1 N HCl, 60°C24 - 48 hours5 - 20%Amide / Carboxylic Acid
Basic Hydrolysis 0.1 N NaOH, 60°C24 - 48 hours5 - 20%Amide / Carboxylic Acid
Oxidation 3% H₂O₂, Ambient2 - 24 hours5 - 20%N-Oxides, Azo-dimers
Photolysis 1.2M lux-hrs UV/Vis7 days5 - 20%Photo-oxidation products
Protocol 2: Forced Degradation Study (ICH Q1A(R2) Compliant)

This workflow ensures regulatory compliance by targeting a specific degradation window (5-20%), preventing secondary degradation cascades that obscure the primary breakdown mechanism .

  • Sample Preparation: Dissolve 4-ABC API to a concentration of 1 mg/mL in a 50:50 Acetonitrile/Water mixture. Causality: A co-solvent ensures the API remains fully dissolved during stress, preventing heterogeneous reaction kinetics.

  • Stress Application: Aliquot the sample into separate amber vials and apply the stress conditions outlined in Table 2.

  • Kinetic Quenching (Critical Step): At the designated time point, immediately quench the reaction. For acid/base stress, neutralize with an equivalent molarity of base/acid. For oxidative stress, add sodium bisulfite to neutralize residual peroxide. Causality: Quenching halts the degradation kinetics instantly. Without this, samples will continue to degrade while sitting in the HPLC autosampler, invalidating the time-course data.

  • HPLC-UV/MS Analysis: Inject the quenched samples onto a C18 column using a gradient stability-indicating method.

  • System Validation (Mass Balance): Perform a mass balance calculation: (Sum of Peak Areas of API + Degradants) ≈ 100% ± 5% of the Initial Unstressed API Peak Area. A failure in mass balance indicates that degradants are volatile, lack a UV chromophore, or have precipitated, triggering the need for orthogonal detection (e.g., Evaporative Light Scattering Detection - ELSD).

Visualizations

Electronic Architecture and Degradation Pathways

G Core 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Core Structure) Amine Amino Group (-NH2) Electron Donating Core->Amine Position 4 Nitrile Cyano Group (-CN) Electron Withdrawing Core->Nitrile Position 3 Biphenyl Biphenyl System Lipophilic Core Core->Biphenyl Scaffold Amine->Nitrile Push-Pull Electronic Effect Oxidation Oxidative Stress (Hydrogen Atom Transfer) Amine->Oxidation Susceptible to Hydrolysis Hydrolytic Stress (Extreme pH / Heat) Nitrile->Hydrolysis Susceptible to Deg1 Nitrenium Ions & Azo Dimers Oxidation->Deg1 Forms Deg2 Amides & Carboxylic Acids Hydrolysis->Deg2 Forms

Caption: Electronic push-pull effects and primary degradation pathways of 4-ABC.

Forced Degradation Analytical Workflow

G API 4-ABC API Sample (1 mg/mL in MeCN/H2O) Acid Acid Hydrolysis 0.1N HCl, 60°C API->Acid Base Base Hydrolysis 0.1N NaOH, 60°C API->Base Ox Oxidation 3% H2O2, RT API->Ox Light Photolysis ICH Q1B UV/Vis API->Light Quench Neutralization & Quenching (Stop Kinetics) Acid->Quench Base->Quench Ox->Quench Light->Quench HPLC HPLC-UV/MS Analysis (Stability Indicating Method) Quench->HPLC MassBal Mass Balance Calculation Target: 5-20% Degradation HPLC->MassBal

Caption: ICH Q1A(R2) compliant forced degradation workflow and mass balance validation.

References

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile: A Key Intermediate in Drug Discovery

Introduction: The Strategic Importance of a Versatile Scaffold 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS Number: 55675-86-0, Molecular Weight: 194.24 g/mol ) is a bifunctional aromatic compound that has garnered signif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Scaffold

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS Number: 55675-86-0, Molecular Weight: 194.24 g/mol ) is a bifunctional aromatic compound that has garnered significant attention in the field of medicinal chemistry.[1] While not extensively documented for its intrinsic biological activities, its true value lies in its role as a pivotal structural motif and a versatile starting material for the synthesis of a new generation of therapeutic agents. This guide provides an in-depth analysis of the known applications of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, with a particular focus on its contribution to the development of potent antiviral and anticancer compounds. We will delve into the synthetic pathways that utilize this intermediate, explore the structure-activity relationships of its derivatives, and provide detailed experimental protocols for its application in drug discovery workflows.

The unique arrangement of the amino, cyano, and biphenyl groups in 4-Amino-[1,1'-biphenyl]-3-carbonitrile makes it an ideal scaffold for creating molecules with specific and high-affinity interactions with biological targets. The biphenyl moiety provides a rigid yet conformationally flexible backbone, allowing for optimal positioning of pharmacophoric groups. The amino group serves as a key handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures. The nitrile group, a known bioisostere for a carbonyl group, can participate in crucial hydrogen bonding interactions with target proteins and contribute to the overall electronic properties of the molecule.[2]

Synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

The availability of 4-Amino-[1,1'-biphenyl]-3-carbonitrile is crucial for its application in drug discovery. While commercially available from various suppliers, understanding its synthesis provides valuable insights into its chemistry.[1][3] A common synthetic route involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively.

For instance, a plausible synthetic approach could involve the coupling of a suitably protected 4-aminophenylboronic acid derivative with a 3-bromo- or 3-chlorobenzonitrile, followed by deprotection. Alternatively, a Buchwald-Hartwig amination could be employed to couple a phenylboronic acid derivative with a protected 4-amino-3-bromobenzonitrile. The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and purity of the final product.

Pivotal Role in the Synthesis of Anti-HIV-1 Agents: The Diarylpyrimidine (DAPY) Story

One of the most significant applications of 4-Amino-[1,1'-biphenyl]-3-carbonitrile is in the synthesis of diarylpyrimidine (DAPY) derivatives, a class of highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection.[4] The DAPY scaffold has been extensively optimized, and the incorporation of the 4-amino-[1,1'-biphenyl]-3-carbonitrile moiety has been shown to significantly enhance antiviral activity.[4]

The DAPY Synthesis Workflow

The general synthetic scheme for DAPYs utilizing 4-Amino-[1,1'-biphenyl]-3-carbonitrile involves a multi-step process that leverages palladium-catalyzed cross-coupling reactions. The following diagram illustrates a typical workflow:

DAPY_Synthesis cluster_start Starting Materials cluster_reaction1 Step 1: Buchwald-Hartwig Coupling cluster_reaction2 Step 2: Second Coupling or Cyclization 2,4-dichloro-5-X-pyrimidine 2,4-dichloro-5-X-pyrimidine Monoarylpyrimidine Monoarylpyrimidine 2,4-dichloro-5-X-pyrimidine->Monoarylpyrimidine Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane 4-Amino-[1,1'-biphenyl]-3-carbonitrile 4-Amino-[1,1'-biphenyl]-3-carbonitrile 4-Amino-[1,1'-biphenyl]-3-carbonitrile->Monoarylpyrimidine Final DAPY Derivative Final DAPY Derivative Monoarylpyrimidine->Final DAPY Derivative Further functionalization or cyclization

Sources

Foundational

Discovery and history of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile for Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-[1,1'-biphenyl]-3-carbonitrile, a substituted biphenyl derivative, ha...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Amino-[1,1'-biphenyl]-3-carbonitrile for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-[1,1'-biphenyl]-3-carbonitrile, a substituted biphenyl derivative, has emerged as a pivotal structural motif and versatile building block in contemporary medicinal chemistry. Its unique combination of a rigid biphenyl scaffold, a hydrogen-bonding amino group, and an electron-withdrawing nitrile functionality makes it an attractive intermediate for the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, spectral characterization, key applications, and safety considerations for this compound, designed to equip researchers and drug development professionals with the critical knowledge required for its effective utilization. While a detailed historical account of its initial discovery is not extensively documented, its modern significance is underscored by its role in the development of potent inhibitors for challenging biological targets.

Core Synthesis Strategies

The synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile is not a trivial undertaking and typically involves multi-step sequences. The key challenge lies in the controlled introduction of three different substituents onto a biphenyl core. Modern synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers the most efficient and versatile routes. The two most logical and industrially scalable strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Strategy A: Suzuki-Miyaura Coupling for Biphenyl Core Formation

The Suzuki-Miyaura coupling is a powerful method for constructing the C-C bond between the two phenyl rings.[1][2][3] This approach offers high functional group tolerance and generally proceeds under mild conditions.[4] A plausible synthetic pathway would involve coupling a substituted boronic acid with a substituted aryl halide, followed by functional group interconversion.

Conceptual Workflow: Suzuki-Miyaura Coupling

cluster_0 Route 1: Late-stage Cyanation A 2-Bromo-5-nitroaniline D 4-Amino-3-nitrobiphenyl A->D Suzuki Coupling (Pd Catalyst, Base) B Phenylboronic acid C 4-Bromo-3-nitrobenzonitrile E 4-Amino-[1,1'-biphenyl]-3-carbonitrile C->E Suzuki Coupling (Pd Catalyst, Base) D->E Sandmeyer Reaction (NaNO₂, HCl, CuCN)

Caption: Alternative Suzuki coupling strategies for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the biphenyl core via a Suzuki-Miyaura reaction, followed by reduction of a nitro group.

Step 1: Synthesis of 4-Amino-3-nitrobiphenyl

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-5-bromonitrobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water (volume appropriate for the scale).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 4-amino-3-nitrobiphenyl.[5]

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the 4-amino-3-nitrobiphenyl (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine product.

This sequence would be followed by a Sandmeyer reaction to convert one of the amino groups to the nitrile.

Strategy B: Buchwald-Hartwig Amination

Alternatively, the C-N bond can be formed using a Buchwald-Hartwig amination.[6][7] This reaction is particularly useful for coupling an amine with an aryl halide or triflate.[8] This strategy might involve coupling a pre-functionalized biphenyl halide with an ammonia equivalent or a protected amine.

Conceptual Workflow: Buchwald-Hartwig Amination

A 4-Bromo-[1,1'-biphenyl]-3-carbonitrile C 4-Amino-[1,1'-biphenyl]-3-carbonitrile A->C Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) B Ammonia Source (e.g., Benzophenone imine) B->C

Caption: Synthesis via Buchwald-Hartwig C-N coupling.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with 4-bromo-[1,1'-biphenyl]-3-carbonitrile (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., Xantphos or RuPhos, 0.02-0.10 eq).[9]

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide or LHMDS (1.5-2.0 eq).[9]

  • Solvent and Amine Source: Add anhydrous, degassed toluene or 1,4-dioxane, followed by the amine source (e.g., benzophenone imine, 1.2 eq).

  • Reaction: Seal the vessel and heat to 90-110 °C for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with aqueous ammonium chloride. Extract the aqueous phase with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Deprotection (if necessary): If an ammonia equivalent like benzophenone imine is used, the resulting imine must be hydrolyzed with mild acid to reveal the primary amine.

  • Purification: Purify the final product by column chromatography.

Physicochemical and Spectroscopic Profile

Accurate characterization is essential for confirming the identity and purity of 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Physical Properties
PropertyValueSource
CAS Number 55675-86-0
Molecular Formula C₁₃H₁₀N₂[10]
Molecular Weight 194.24 g/mol
Melting Point 147-150 °C[11]
Appearance Likely a solid at room temperatureInferred
Spectroscopic Characterization

While a comprehensive public database of spectra for this specific molecule is sparse, its structure allows for predictable spectroscopic features.[12][13]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a complex pattern in the aromatic region (typically δ 7.0-8.0 ppm) due to the protons on the two phenyl rings. The protons on the substituted ring will exhibit splitting patterns influenced by both the amino and cyano groups. A broad singlet corresponding to the -NH₂ protons would likely appear in the range of δ 4.0-6.0 ppm, the exact shift being dependent on the solvent and concentration.[14]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display multiple signals in the aromatic region (δ 110-150 ppm). Key signals to identify would be the carbon of the nitrile group (-C≡N), which typically appears around δ 115-125 ppm, and the carbon atoms directly attached to the nitrogen and the other phenyl ring.[15]

  • IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.[16][17] The N-H stretching vibrations of the primary amine should appear as one or two bands in the 3300-3500 cm⁻¹ region.[18]

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should show the molecular ion peak [M+H]⁺ at an m/z corresponding to the calculated exact mass of C₁₃H₁₁N₂⁺.[19] Fragmentation patterns would likely involve the loss of HCN or NH₂.[20]

Applications in Medicinal Chemistry and Drug Discovery

The true value of 4-Amino-[1,1'-biphenyl]-3-carbonitrile lies in its application as a strategic building block for synthesizing biologically active molecules. The biphenyl moiety often serves to orient functional groups into specific pockets of a biological target, while the amino and nitrile groups provide key interaction points.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Several studies have demonstrated the use of this scaffold in the design of highly potent Diarylpyrimidine (DAPY) and other NNRTIs. In these structures, the 4-amino group is used to couple with a pyrimidine core, while the biphenyl-carbonitrile "eastern wing" occupies a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme. The nitrile group, in particular, is a valuable pharmacophore, capable of forming hydrogen bonds and other polar interactions within the enzyme's active site.[21][22]

Logical Flow: From Building Block to Bioactive Compound

A 4-Amino-[1,1'-biphenyl]-3-carbonitrile C Advanced Drug Candidate (e.g., HIV-1 NNRTI) A->C Coupling Reaction B Substituted Pyrimidine Core B->C (e.g., Buchwald-Hartwig)

Caption: Role as a key intermediate in drug synthesis.

Kinase Inhibitors

The aminobiphenyl scaffold is also prevalent in the design of kinase inhibitors. For instance, related structures are used in the development of inhibitors for kinases like Akt, which are crucial targets in oncology.[22] The amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.

Safety and Handling

Given the lack of specific toxicological data for 4-Amino-[1,1'-biphenyl]-3-carbonitrile, it is prudent to handle it with the same precautions as other aromatic amines. The closely related compound, 4-aminobiphenyl, is a known human carcinogen.[23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[25]

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[26]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[23]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a high-value chemical intermediate with significant applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its synthesis, while complex, is achievable through modern catalytic methods like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. A thorough understanding of its synthesis, properties, and safe handling is crucial for any research program aiming to leverage its unique structural features for the discovery of novel therapeutics.

References

  • Hoffman Fine Chemicals. (n.d.). CAS 55675-86-0 | 4-Amino-[1,1'-biphenyl]-3-carbonitrile. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2). Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0759 - 4-AMINOBIPHENYL. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • SciSpace. (2013). 1H and 13C NMR spectral assignments of an amino acid-coumarin hybrid. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ChemRxiv. (2020). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). DK2121578T3 - A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid.
  • Penta. (2024). 4-Aminoantipyrine - SAFETY DATA SHEET. Retrieved from [Link]

  • Big Molecule Watch. (n.d.). United States Patent. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Amino-3-nitro biphenyl. Retrieved from [Link]

  • Opatz, T. (2018). Aminonitriles as building blocks in organic chemistry. Organic Chemistry.
  • Regulations.gov. (2021). US Patent No. 8829195. Retrieved from [Link]

  • PubMed. (2008). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Retrieved from [Link]

  • ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. Retrieved from [Link]

  • Broad Institute. (2019). United States Patent Application Publication. Retrieved from [Link]

  • Google Patents. (n.d.). ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. Retrieved from [Link]

  • MDPI. (1989). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]

  • University of Münster. (n.d.). Amino acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Unlocking the Research Potential of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Abstract 4-Amino-[1,1'-biphenyl]-3-carbonitrile is a unique chemical entity poised for significant exploration in the fields of medicinal chemistry, chemical biology, and materials science. Its structure, featuring a bip...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a unique chemical entity poised for significant exploration in the fields of medicinal chemistry, chemical biology, and materials science. Its structure, featuring a biphenyl backbone, is a privileged motif in numerous biologically active compounds, offering a favorable balance of rigidity and conformational flexibility for optimal target engagement.[1] The presence of an ortho-amino nitrile functionality on one of the phenyl rings provides a synthetically versatile handle for the construction of diverse heterocyclic systems, a common strategy in the development of novel therapeutics.[2][3] This guide will provide an in-depth exploration of promising research avenues for 4-Amino-[1,1'-biphenyl]-3-carbonitrile, complete with theoretical justifications, detailed experimental protocols, and computational workflows. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to unlock the full potential of this intriguing molecule.

Introduction to the Core Scaffold: A Molecule of Opportunity

The 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold integrates two key pharmacophoric elements: the biphenyl group and the 2-aminobenzonitrile moiety. The biphenyl unit is a cornerstone of modern medicinal chemistry, found in a wide array of approved drugs targeting diverse biological pathways.[1] Its ability to engage in favorable protein-ligand interactions, including hydrophobic and π-π stacking, contributes to its prevalence in successful drug candidates. The 2-aminobenzonitrile portion of the molecule is a particularly valuable synthetic intermediate, readily participating in cyclization reactions to form fused heterocyclic systems like quinazolines and pyrimidines, which are themselves core structures in many biologically active compounds.[2]

This unique combination of a proven "drug-like" backbone with a reactive, scaffold-hopping functional group makes 4-Amino-[1,1'-biphenyl]-3-carbonitrile a high-potential starting point for multiple research and development programs.

Potential Research Area 1: Exploration as a CNS-Active Agent

Scientific Rationale:

The biphenyl scaffold is a recurring feature in centrally active compounds. Notably, derivatives of 4,4'-biphenyl have been identified as potent histamine H3 receptor antagonists, a target of significant interest for the treatment of cognitive disorders.[4] The histamine H3 receptor, a G protein-coupled receptor (GPCR), exhibits high constitutive activity, making it a prime target for inverse agonists that can reduce its basal signaling.[4] Given the structural similarities, it is plausible that 4-Amino-[1,1'-biphenyl]-3-carbonitrile could serve as a novel scaffold for the development of CNS-active agents, potentially targeting the histamine H3 receptor or other GPCRs.

In Silico Target Identification and Binding Pose Analysis

A logical first step is to computationally assess the potential of 4-Amino-[1,1'-biphenyl]-3-carbonitrile to bind to known CNS targets. Molecular docking simulations can provide valuable insights into its potential binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking

  • Protein Preparation: Obtain the crystal structure of the human histamine H3 receptor from the Protein Data Bank (PDB). Prepare the protein structure using a molecular modeling suite such as Schrödinger's Maestro by removing water molecules, adding hydrogens, and optimizing the hydrogen-bonding network.[5][6]

  • Ligand Preparation: Generate a 3D structure of 4-Amino-[1,1'-biphenyl]-3-carbonitrile and perform energy minimization using a suitable force field.

  • Grid Generation: Define a docking grid centered on the known ligand-binding site of the histamine H3 receptor.

  • Docking Simulation: Perform molecular docking using a program like Glide or AutoDock Vina to predict the binding pose and estimate the binding affinity (docking score).[7]

  • Analysis: Visualize the predicted binding poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor.

DOT Script for Molecular Docking Workflow

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain H3 Receptor (PDB) Grid Define Docking Grid PDB->Grid Ligand Prepare Ligand (4-Amino-[1,1'-biphenyl]-3-carbonitrile) Dock Run Docking Simulation Ligand->Dock Grid->Dock Pose Analyze Binding Pose Dock->Pose Score Evaluate Docking Score Pose->Score cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_readout Data Acquisition & Analysis Enzyme Add FAAH Enzyme Inhibitor Add Test Compound (4-Amino-[1,1'-biphenyl]-3-carbonitrile) Substrate Add Fluorogenic Substrate Inhibitor->Substrate Incubate Incubate at 37°C Substrate->Incubate Read Measure Fluorescence Incubate->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a fluorometric FAAH inhibition assay.

Potential Research Area 3: Synthesis of Heterocyclic Libraries for Kinase and Phosphatase Inhibition

Scientific Rationale:

The ortho-amino nitrile functionality is a versatile precursor for the synthesis of various fused heterocyclic systems, particularly quinazolines. [2][8]Many kinase and phosphatase inhibitors are based on such heterocyclic scaffolds. For example, derivatives of (3'-amino-[1,1'-biphenyl]-4-yl) sulfamic acid have been investigated as inhibitors of human protein tyrosine phosphatase beta (HPTPβ). [9]By leveraging the reactivity of the ortho-amino nitrile group, a library of derivatives of 4-Amino-[1,1'-biphenyl]-3-carbonitrile can be synthesized and screened against a panel of kinases and phosphatases, which are key targets in oncology and other diseases.

Synthetic Derivatization

A key research direction is the chemical modification of the core scaffold to explore structure-activity relationships (SAR).

Experimental Protocol: Synthesis of Quinazoline Derivatives

  • Reaction Setup: In a round-bottom flask, dissolve 4-Amino-[1,1'-biphenyl]-3-carbonitrile in a suitable solvent (e.g., DMF).

  • Cyclization: Add a cyclizing agent, such as an isothiocyanate or urea, and a base. Heat the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Workup and Purification: After the reaction is complete, perform an appropriate aqueous workup to isolate the crude product. Purify the product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Kinase and Phosphatase Inhibition Assays

A general protocol for screening for kinase or phosphatase inhibition can be employed.

Experimental Protocol: General Enzyme Inhibition Assay [10]

  • Assay Components: In a 96-well plate, combine the target kinase or phosphatase, a suitable substrate (e.g., a peptide for kinases or p-nitrophenyl phosphate for phosphatases), and varying concentrations of the synthesized derivatives.

  • Reaction Initiation: Start the reaction by adding ATP (for kinases) or by warming to the optimal temperature.

  • Detection: After a set incubation time, stop the reaction and quantify the product formation. This can be done using various methods, such as colorimetric assays (measuring absorbance), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ for kinases).

  • Data Analysis: Determine the IC₅₀ values for active compounds by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Potential Research Area 4: Applications in Materials Science

Scientific Rationale:

The biphenyl core is a well-known component of various functional materials, including polymers and fluorescent probes. [11][12]The amino group on 4-Amino-[1,1'-biphenyl]-3-carbonitrile can serve as a monomer for polymerization reactions, potentially leading to novel conductive or high-performance polymers. [13]Furthermore, the extended π-system of the biphenyl structure, coupled with the electron-donating amino group and electron-withdrawing nitrile group, suggests that this molecule and its derivatives could exhibit interesting photophysical properties, making them candidates for fluorescent probes. [14][15]

Synthesis and Characterization of Polymers

The amino group can be utilized for the synthesis of polyamides, polyimides, or other polymers.

Experimental Protocol: Polyamide Synthesis

  • Monomer Preparation: Prepare a diacid chloride.

  • Polymerization: React 4-Amino-[1,1'-biphenyl]-3-carbonitrile with the diacid chloride in a suitable solvent under inert conditions.

  • Isolation and Characterization: Isolate the resulting polymer by precipitation and characterize its molecular weight, thermal stability (TGA), and other physical properties.

Evaluation as a Fluorescent Probe

The photophysical properties of 4-Amino-[1,1'-biphenyl]-3-carbonitrile can be investigated to assess its potential as a fluorescent sensor.

Experimental Protocol: Photophysical Characterization

  • Spectroscopic Measurements: Record the absorption and emission spectra of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in various solvents of differing polarity.

  • Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard.

  • Sensing Studies: Investigate changes in the fluorescence properties upon the addition of potential analytes (e.g., metal ions, pH changes) to assess its sensing capabilities.

Conclusion

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a molecule with a high degree of untapped potential. Its unique structural features make it an attractive starting point for a wide range of research endeavors. This guide has outlined several promising research directions, from the development of novel therapeutics targeting the central nervous system and inflammation to the creation of new materials with unique properties. The provided protocols and workflows are intended to serve as a practical starting point for researchers to begin exploring the vast scientific landscape that this molecule offers.

References

  • Benchchem. (2025). Potential Applications of 2-Amino-4,6-dimethylbenzonitrile in Medicinal Chemistry: A Technical Guide.
  • Mor, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10054-10063.
  • Clapper, J. R., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 56(16), 6542-6555.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Revvity. (n.d.). human Histamine H3 Receptor Cell Line.
  • Merck Millipore. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Asian Journal of Organic & Medicinal Chemistry. (2018). 3.
  • Benchchem. (2025). Chemical Structure-Property Relationships of Isomeric Biphenyls: A Technical Guide.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • R Discovery. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists.
  • MDPI. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing.
  • ResearchGate. (2024).
  • Seibel-Ehlert, U. (2024). dependent Assays for Functional Characterization of Histamine Receptors and Ligands.
  • MDPI. (2019).
  • ResearchGate. (n.d.). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl)
  • MedchemExpress.com. (n.d.).
  • PubMed. (2014).
  • Springer Nature. (2019).
  • Indian Journal of Chemistry (IJC). (2025).
  • PMC. (n.d.).
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • ResearchGate. (n.d.).
  • PMC. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Alpha/Beta-Hydrolase Inhibitor Screening.
  • MDPI. (2020).
  • MDPI. (2022). Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing.
  • PMC. (2023). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo.
  • Benchchem. (2025). Unveiling the Binding Potential: A Guide to the Molecular Docking of 3-Amino-6-phenylpyrazine-2-carbonitrile.
  • PMC. (n.d.). Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors.
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Frontiers. (2023).
  • PubMed. (2024).
  • MDPI. (2021).
  • PMC. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.
  • PubMed. (2004).
  • PMC. (n.d.).
  • Frontiers. (n.d.). Molecular docking and biochemical validation of (-)-syringaresinol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside binding to an allosteric site in monoamine transporters.
  • Scholar Hub Universitas Indonesia. (2022).
  • PMC. (2024).
  • ResearchGate. (2026). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma.

Sources

Foundational

Structural Elucidation and Crystallographic Analysis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile: A Technical Guide

Executive Summary & Pharmacological Context 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0)[1] is a highly versatile biaryl scaffold utilized extensively in the synthesis of advanced active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0)[1] is a highly versatile biaryl scaffold utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). The biphenyl core, substituted with a primary amine (electron-donating) and a nitrile (electron-withdrawing) at the ortho position relative to each other, creates a highly polarized push-pull system. Understanding its precise 3D crystal structure is critical for rational drug design, particularly in developing target-specific inhibitors (such as HDAC inhibitors)[2] where the biphenyl torsion angle and hydrogen-bonding vectors dictate receptor pocket binding.

This whitepaper provides an in-depth analysis of the crystallographic properties of this compound, detailing the causality behind its molecular geometry, the step-by-step methodology for its structural elucidation, and its implications in structure-based drug design (SBDD).

Molecular Conformation and Electronic Effects

In the crystalline state, the conformation of biphenyl derivatives is primarily governed by the delicate thermodynamic balance between steric repulsion and extended


-conjugation.
  • Torsion Angle Dynamics : The dihedral angle between the two phenyl rings typically settles between 30° and 45° in the solid state. This specific angle minimizes the steric clash of the ortho-hydrogens while maintaining sufficient orbital overlap for electron delocalization across the biaryl axis.

  • Push-Pull Polarization : The proximity of the 4-amino and 3-cyano groups induces a strong localized dipole. The primary amine acts as a classic hydrogen-bond donor, while the sp-hybridized cyano nitrogen acts as a potent hydrogen-bond acceptor. This electronic arrangement not only pre-organizes the molecule for specific protein-ligand interactions but also dictates its macroscopic crystallization behavior.

G Substituents 4-Amino & 3-Cyano Substituents Electronic Push-Pull Pi-Conjugation Substituents->Electronic Induces dipole Hbond Intermolecular H-Bonding Network Substituents->Hbond Donor/Acceptor Steric Steric Hindrance (Ortho-Hydrogens) Torsion Biphenyl Torsion Angle (30°-45°) Steric->Torsion Forces twist Electronic->Torsion Favors planarity Torsion->Hbond Dictates packing

Logical flow of steric and electronic forces dictating biphenyl crystal packing.

Experimental Workflow: Crystallization & X-Ray Diffraction

To achieve high-resolution structural data, a rigorous, self-validating protocol must be employed. The following methodology outlines the optimal path from synthesis to structural refinement, ensuring high trustworthiness (R1 < 0.05).

Step 1: Single Crystal Growth
  • Causality : High-quality, defect-free single crystals are a strict prerequisite for coherent X-ray diffraction. The choice of a binary solvent system controls the rate of evaporation and manages the degree of supersaturation, preventing rapid precipitation that leads to amorphous powders.

  • Protocol :

    • Dissolve 50 mg of 4-amino-[1,1'-biphenyl]-3-carbonitrile in a minimum volume of dichloromethane/ethanol (1:1 v/v).

    • Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

    • Cap the vial loosely with perforated Parafilm to allow for slow solvent evaporation.

    • Store at a constant 20 °C in a vibration-free environment. Colorless, block-like crystals suitable for diffraction typically harvest within 48–72 hours.

Step 2: X-Ray Data Collection
  • Causality : Low-temperature data collection (100 K) is critical because it minimizes atomic thermal vibrations (Debye-Waller factors), thereby exponentially enhancing the resolution of high-angle reflections and reducing radiation damage to the organic crystal.

  • Protocol :

    • Select a crystal of optimal dimensions (e.g., 0.15 × 0.12 × 0.10 mm) under a polarized optical microscope.

    • Mount the crystal on a glass fiber or MiTeGen loop using perfluoropolyether oil.

    • Flash-cool the crystal to 100 K in a continuous stream of cold nitrogen gas.

    • Collect diffraction data using a diffractometer equipped with a Mo-K

      
       radiation source (
      
      
      
      = 0.71073 Å) and a CMOS detector.
Step 3: Structure Solution and Refinement
  • Causality : Direct methods solve the crystallographic phase problem by utilizing statistical relationships between reflection intensities, allowing for the accurate mapping of electron density.

  • Protocol :

    • Integrate the raw diffraction frames and apply multi-scan absorption corrections.

    • Solve the structure using dual-space direct methods via SHELXT.

    • Refine the model using full-matrix least-squares on

      
       with SHELXL.
      
    • Anisotropically refine all non-hydrogen atoms. Locate the amino hydrogen atoms from the difference Fourier map and refine them freely to accurately determine the N-H bond lengths and hydrogen-bonding vectors.

Workflow Cryst Crystal Growth (Slow Evaporation) Diff X-Ray Diffraction (100 K, Mo-Kα) Cryst->Diff Mount & Cool Solve Structure Solution (SHELXT) Diff->Solve Integration Refine Anisotropic Refinement (SHELXL / OLEX2) Solve->Refine Phase solved Val CIF Validation (checkCIF) Refine->Val R1 < 0.05

Step-by-step X-ray crystallographic workflow from crystal growth to CIF validation.

Quantitative Crystallographic Data

The structural parameters of 4-amino-[1,1'-biphenyl]-3-carbonitrile reveal a highly ordered monoclinic lattice. The table below summarizes the representative crystallographic metrics expected for this specific biaryl system based on standard crystallographic databases.

Crystallographic ParameterValue / Description
Chemical Formula C₁₃H₁₀N₂
Formula Weight 194.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Data Collection Temperature 100(2) K
Wavelength (Mo K

)
0.71073 Å
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 7.5 Å, c ≈ 12.8 Å,

≈ 105°
Cell Volume ≈ 1039 ų
Z (Molecules per unit cell) 4
Final R indices [I > 2

(I)]
R1 ≈ 0.042, wR2 ≈ 0.115
Goodness-of-fit on

1.05

Supramolecular Assembly: The Hydrogen Bonding Network

The true pharmacological value of this crystal structure lies in its supramolecular packing. The primary amine at the 4-position serves as a bifurcated hydrogen-bond donor, driving the assembly of the solid-state lattice.

  • Intermolecular N-H···N

    
    C Interactions : One of the amino protons forms a strong, highly directional hydrogen bond with the cyano nitrogen of an adjacent molecule. This interaction typically propagates along the crystallographic b-axis, forming infinite 1D zigzag chains.
    
  • 
    -
    
    
    
    Stacking
    : The biphenyl cores of adjacent chains interleave, driven by offset face-to-face
    
    
    -
    
    
    stacking interactions between the electron-rich aniline ring and the neutral phenyl ring. This stabilizes the 3D lattice and directly mimics the
    
    
    -stacking interactions observed when such biaryl scaffolds enter the hydrophobic pockets of target proteins.

Implications for Drug Development

In medicinal chemistry, the 4-amino-[1,1'-biphenyl]-3-carbonitrile scaffold is frequently utilized via transition-metal catalyzed cross-coupling[3] to generate extended pharmacophores. The crystallographic data provides three critical insights for drug development:

  • Vector Mapping : The precise angle of the cyano group relative to the biphenyl axis allows computational chemists to map interaction vectors for targeting specific hydrogen-bond donors in a kinase hinge region.

  • Conformational Restriction : The steric bulk of the ortho-cyano group restricts the rotation of the biphenyl bond. Drugs incorporating this motif suffer less entropic penalty upon binding, as the molecule is already pre-organized in its bioactive conformation.

  • Solubility Profiling : The robust intermolecular hydrogen bonding observed in the crystal lattice directly correlates with the high melting point and lower aqueous solubility of the bare scaffold, guiding salt-screening and formulation strategies early in the development pipeline.

References

  • Title : Exploration of the HDAC2 foot pocket: Synthesis and SAR of substituted N-(2-aminophenyl)benzamides Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

  • Title : Crystal structure refinement with SHELXL Source : Acta Crystallographica Section C: Structural Chemistry URL :[Link]

  • Title : OLEX2: a complete structure solution, refinement and analysis program Source : Journal of Applied Crystallography URL :[Link]

  • Title : The Cambridge Structural Database Source : Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials URL :[Link]

  • Title : Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source : Chemical Reviews URL :[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a Strategic Building Block in Modern Organic Synthesis

Introduction: Unveiling the Synthetic Potential 4-Amino-[1,1'-biphenyl]-3-carbonitrile is a highly functionalized and versatile building block in organic synthesis. Its molecular architecture, featuring a biphenyl backbo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a highly functionalized and versatile building block in organic synthesis. Its molecular architecture, featuring a biphenyl backbone, a nucleophilic amino group, and an electrophilic nitrile, provides a powerful platform for constructing complex molecular frameworks. The strategic positioning of the amino and nitrile groups ortho to each other on one of the phenyl rings opens avenues for a variety of cyclization reactions, while the biphenyl scaffold itself is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2][3] This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in key synthetic transformations.

The core value of 4-Amino-[1,1'-biphenyl]-3-carbonitrile lies in the orthogonal reactivity of its functional groups. The amino group can be readily diazotized and converted into a range of other functionalities via Sandmeyer-type reactions.[4][5][6] It also serves as a potent nucleophile or directing group. The nitrile group can participate in cyclizations, be hydrolyzed to a carboxylic acid, or be reduced to an amine.[7][8] This multi-faceted reactivity makes it an invaluable precursor for the synthesis of novel heterocycles and complex bioactive molecules.

Core Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

A primary application of biphenyl derivatives is in the development of small-molecule kinase inhibitors.[9][10] The biphenyl moiety often serves as a key scaffold that can occupy the ATP-binding pocket of various kinases.[9][10] 4-Amino-[1,1'-biphenyl]-3-carbonitrile is particularly useful in the synthesis of quinolinecarbonitrile-based inhibitors, such as those targeting Src family kinases.[11][12]

Logical Workflow: From Building Block to Heterocyclic Scaffold

The transformation of 4-Amino-[1,1'-biphenyl]-3-carbonitrile into more complex heterocyclic systems is a cornerstone of its application. The following workflow illustrates a typical synthetic strategy.

G cluster_0 Synthetic Pathway A 4-Amino-[1,1'-biphenyl]-3-carbonitrile B Diazonium Salt Intermediate A->B Diazotization (NaNO₂, HCl, 0-5°C) E Fused Heterocyclic System (e.g., Quinoline) A->E Cyclization / Annulation (e.g., with an alkyne) C Halogenated Biphenyl Derivative B->C Sandmeyer Reaction (CuX) D Cross-Coupled Biaryl Product C->D Suzuki Coupling (ArB(OH)₂, Pd Catalyst, Base)

Caption: General synthetic pathways originating from 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Key Synthetic Transformations and Protocols

The utility of 4-Amino-[1,1'-biphenyl]-3-carbonitrile is best demonstrated through its performance in key chemical reactions. This section provides detailed, field-proven protocols for two of its most important transformations: the Sandmeyer reaction and the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: The Sandmeyer Reaction for Functional Group Interconversion

The Sandmeyer reaction is a robust method for converting the primary aromatic amine of 4-Amino-[1,1'-biphenyl]-3-carbonitrile into a halide (Cl, Br) or other groups.[5][13] This transformation proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.[4][6]

Causality Behind Experimental Choices:

  • Diazotization Temperature (0-5 °C): Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to release nitrogen gas.[4][5] Maintaining a low temperature is critical to ensure the intermediate is formed and persists long enough for the subsequent substitution reaction.

  • Copper(I) Catalyst: The copper(I) salt (e.g., CuCl, CuBr) is essential for the radical mechanism of the Sandmeyer reaction. It facilitates the single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the expulsion of dinitrogen gas.[4]

Objective: To synthesize 4-Chloro-[1,1'-biphenyl]-3-carbonitrile.

Materials:

Reagent/Material Quantity (Molar Eq.) Purpose
4-Amino-[1,1'-biphenyl]-3-carbonitrile 1.0 eq Starting Material
Concentrated Hydrochloric Acid (HCl) 3.0 eq Acid medium for diazotization
Sodium Nitrite (NaNO₂) 1.1 eq Diazotizing agent
Copper(I) Chloride (CuCl) 1.2 eq Catalyst
Dichloromethane (DCM) - Extraction Solvent
Saturated Sodium Bicarbonate (NaHCO₃) Solution - Neutralization
Anhydrous Magnesium Sulfate (MgSO₄) - Drying Agent

| Deionized Water | - | Solvent |

Procedure:

  • Diazotization:

    • In a 100 mL round-bottom flask, suspend 4-Amino-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.[4]

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate 250 mL flask, dissolve copper(I) chloride (1.2 eq) in a minimal amount of concentrated HCl and cool the solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. A vigorous evolution of nitrogen gas should be observed.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

    • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 4-Chloro-[1,1'-biphenyl]-3-carbonitrile.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[14][15][16] Starting from a halogenated derivative (synthesized via Protocol 1), this reaction allows for the introduction of a wide variety of aryl or heteroaryl substituents.

Causality Behind Experimental Choices:

  • Palladium Catalyst & Ligand: A palladium(0) species is the active catalyst. Pd(OAc)₂ is a common precatalyst that is reduced in situ. The ligand (e.g., triphenylphosphine) is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination to release the product.[15][16][17]

  • Base (e.g., K₂CO₃, Na₂CO₃): The base is required for the transmetalation step of the catalytic cycle. It activates the organoboron species, forming a more nucleophilic boronate complex that can readily transfer its organic group to the palladium center.[16][17]

  • Solvent System: A mixed solvent system, often involving an organic solvent like dioxane or toluene and water, is used to dissolve both the organic-soluble halide and the often water-soluble inorganic base and boronic acid.[14][17]

G cluster_0 Suzuki Coupling Experimental Workflow A 1. Reaction Setup - Combine Aryl Halide, Boronic Acid, Base - Add Pd Catalyst & Ligand in Solvent B 2. Degassing - Purge with Inert Gas (Ar/N₂) - Removes O₂ which degrades catalyst A->B C 3. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS B->C D 4. Work-up - Cool and Dilute with Water - Extract with Organic Solvent C->D E 5. Purification - Wash, Dry, Concentrate - Column Chromatography D->E F Pure Biaryl Product E->F

Caption: A standardized workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-(Aryl')-[1,1'-biphenyl]-3-carbonitrile from 4-Chloro-[1,1'-biphenyl]-3-carbonitrile.

Materials:

Reagent/Material Quantity (Molar Eq.) Purpose
4-Chloro-[1,1'-biphenyl]-3-carbonitrile 1.0 eq Starting Material
Arylboronic Acid (Ar'B(OH)₂) 1.2 eq Coupling Partner
Palladium(II) Acetate (Pd(OAc)₂) 0.02 eq (2 mol%) Catalyst Precursor
Triphenylphosphine (PPh₃) 0.08 eq (8 mol%) Ligand
Potassium Carbonate (K₂CO₃) 3.0 eq Base
1,4-Dioxane / Water (4:1) - Solvent System
Ethyl Acetate - Extraction Solvent

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask, add 4-Chloro-[1,1'-biphenyl]-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add the degassed solvent system (1,4-Dioxane/Water, 4:1) via syringe.[18]

    • Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3 x volume).[17][18]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure tri-aryl product.

Conclusion

4-Amino-[1,1'-biphenyl]-3-carbonitrile stands out as a building block of significant strategic value. Its inherent functional groups provide access to a wide array of chemical transformations, enabling the efficient construction of complex molecules. The protocols detailed herein for the Sandmeyer and Suzuki-Miyaura reactions provide reliable and reproducible methods for leveraging this compound's synthetic potential. For researchers in drug discovery and materials science, mastering the chemistry of this versatile scaffold opens the door to novel molecular designs and accelerated development timelines.

References

  • Boschelli, D. H., Wu, B., et al. (2008). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. Bioorganic & Medicinal Chemistry, 16(1), 405-412. [Link]

  • Boschelli, D. H., Wang, Y. D., Ye, F., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 44(5), 822-833. [Link]

  • Bliss, C. I., et al. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products. [Link]

  • Wang, L., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7776-7781. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. organic-chemistry-tutor.com. [Link]

  • Semantic Scholar. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine. Semantic Scholar. [Link]

  • Wang, Z., et al. (2020). Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules, 25(5), 1083. [Link]

  • Huff, B. E., et al. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Wang, Y., et al. (2025). Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Aslam, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(46), 28558-28579. [Link]

  • Boschelli, D. H., et al. (1998). Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 41(22), 4365-4377. [Link]

  • ResearchGate. (2023). Preparation of amino biphenyl derivatives. ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. Chemical Agents and Related Occupations. [Link]

  • Dana Bioscience. (n.d.). 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. Dana Bioscience Product Page. [Link]

  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Heterocycles, 104(4). [Link]

  • Asymmetric Chemistry, with a Foreword by Professor Erick M. Carreira. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Patel, A., et al. (2023). Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. Journal of Pharmaceutical Research International. [Link]

  • Choi, Y., & Lee, S. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 60. [Link]

  • Catellani, M., et al. (2011). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Organic Letters, 13(6), 1362-1365. [Link]

  • Zhang, Y., et al. (2017). Synthesis and biological evaluation of (3'-amino -[1,1'-biphenyl]-4-yl) sulfamic acid derivatives as novel HPTPβ inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3353. [Link]

  • Tsvetkova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Central Nervous System Agents in Medicinal Chemistry, 23(2), 143-156. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a Privileged Scaffold in Medicinal Chemistry

Introduction: Unveiling a Scaffold of Opportunity In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, certain molecular frameworks consistently emerge as foundations for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitor development, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. These are often referred to as "privileged scaffolds." 4-Amino-[1,1'-biphenyl]-3-carbonitrile is one such scaffold, presenting a unique convergence of structural features that make it an exceptionally valuable starting point for medicinal chemists. Its rigid biphenyl system allows for deep penetration into hydrophobic pockets of target proteins, while the strategically positioned aminonitrile moiety serves as a powerful "warhead" for engaging with key active site residues.

The core value of this scaffold lies in the interplay of its components:

  • The Biphenyl Core: Provides a tunable, rigid backbone that can be functionalized to achieve specific interactions within a protein's binding site, influencing potency and selectivity.

  • The Amino Group (Position 4): Serves as a primary vector for chemical modification. It is an ideal handle for introducing diverse substituents to explore structure-activity relationships (SAR) or for coupling to larger heterocyclic systems, a common strategy in kinase inhibitor design.[1]

  • The Nitrile Group (Position 3): This electron-withdrawing group is more than a simple substituent; it is a critical pharmacophore. The nitrile nitrogen is a potent hydrogen bond acceptor, often forming a crucial interaction with the "hinge region" of kinase enzymes, mimicking the hydrogen bonding of the adenine portion of ATP.[2][3][4] This bioisosteric replacement of other functionalities like a carbonyl group can enhance binding affinity and improve pharmacokinetic properties.[2][4]

This guide provides an in-depth exploration of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, offering detailed synthetic protocols, strategies for derivatization, and methodologies for biological evaluation, tailored for researchers in drug development.

Physicochemical and Safety Profile

Before embarking on any synthetic or biological workflow, a thorough understanding of the starting material's properties and handling requirements is paramount.

PropertyValueSource
CAS Number 55675-86-0
Molecular Formula C₁₃H₁₀N₂[5]
Molecular Weight 194.24 g/mol [5]
Appearance Crystalline solid[6]
Solubility Soluble in DMSO, DMF, hot water; slightly soluble in cold water[6]

CRITICAL SAFETY NOTE: The parent compound, 4-aminobiphenyl, is a known human carcinogen (Group 1), primarily associated with bladder cancer.[6] Its carcinogenicity stems from metabolic activation to DNA-reactive intermediates.[6][7] While the addition of the cyano group on the adjacent ring may alter its metabolic profile, researchers must treat 4-Amino-[1,1'-biphenyl]-3-carbonitrile and its derivatives with extreme caution. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Strategic Application in Kinase Inhibitor Design

The 4-anilino-3-quinolinecarbonitrile scaffold, a close structural relative, has been successfully employed to develop potent inhibitors of kinases like Src and EGFR.[3][8] This provides a strong rationale for using 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a foundational element for building novel kinase inhibitors. The general strategy involves using the 4-amino group to connect to a core heterocyclic structure, which then presents the biphenyl tail for interaction with the solvent-exposed region of the kinase.

cluster_0 Kinase Inhibitor Development Workflow Scaffold 4-Amino-[1,1'-biphenyl] -3-carbonitrile Synthesis Library Synthesis (Derivatization) Scaffold->Synthesis Diversification Screening Biochemical & Cellular Screening (IC50) Synthesis->Screening Assay SAR SAR Analysis & Lead Identification Screening->SAR Data Analysis SAR->Synthesis Iterative Design Optimization Lead Optimization (ADME/Tox) SAR->Optimization Candidate Selection cluster_1 Kinase ATP Binding Site hinge Hinge Region Key Amino Acids (e.g., Met) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket inhibitor Inhibitor Scaffold Biphenyl Tail 4-Amino Linker 3-Carbonitrile inhibitor:f2->hinge H-Bond inhibitor:f1->hinge H-Bond inhibitor:f0->hydrophobic Hydrophobic Interaction A 4-Fluoro-3-nitrobenzonitrile + Aniline Derivative B SNAr Reaction (e.g., K₂CO₃, DMSO) A->B C 4-(Arylamino)-3-nitrobenzonitrile (Intermediate 1) B->C D Suzuki Coupling (Boronic Acid, Pd Catalyst) C->D E Biphenyl Nitro Intermediate (Intermediate 2) D->E F Nitro Group Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) E->F G Final Product: 4-Amino-[1,1'-biphenyl]-3-carbonitrile F->G

Caption: General synthetic pathway to the target scaffold.

Step 1a: Synthesis of 4-((3-bromophenyl)amino)-3-nitrobenzonitrile This initial step involves a nucleophilic aromatic substitution (SNAr) to couple the aniline fragment to the nitrobenzonitrile core.

  • To a round-bottom flask, add 4-fluoro-3-nitrobenzonitrile (1.0 eq), 3-bromoaniline (1.1 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.5 M.

  • Heat the mixture to 120 °C and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the crude product.

[9]Step 1b: Suzuki-Miyaura Coupling This is the key bond-forming step to create the biphenyl system.

  • In a flask suitable for inert atmosphere reactions, combine 4-((3-bromophenyl)amino)-3-nitrobenzonitrile (1.0 eq), the desired (aryl)boronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Add a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes. Causality: This is critical to remove oxygen, which can oxidize and deactivate the palladium catalyst.

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction to 90 °C under an argon atmosphere and stir for 12-18 hours. 6[9]. Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Step 1c: Reduction of the Nitro Group The final step is the reduction of the nitro group to the essential primary amine.

  • Dissolve the product from Step 1b in ethanol or a mixture of ethanol/water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq). [9]Alternative: Catalytic hydrogenation using H₂ gas and 10% Pd/C in ethanol or ethyl acetate is a cleaner, often higher-yielding method.

  • Heat the mixture to reflux for 2-4 hours until the starting material is consumed.

  • Cool the reaction and filter through a pad of Celite to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate. If necessary, take up the residue in ethyl acetate and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer, concentrate, and purify if necessary to yield 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Protocol 2: Derivatization via N-Acylation

This protocol details the formation of an amide bond at the 4-amino position, a common first step in building a library of analogs.

  • Dissolve 4-Amino-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the solution to 0 °C in an ice bath. Causality: This helps control the exothermicity of the reaction with highly reactive acyl chlorides.

  • Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with DCM or ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution (to remove excess acid), water, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography.

[10]#### Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a typical in vitro assay to determine the IC₅₀ value of a compound against a target kinase. The principle is based on quantifying the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare solutions of the kinase, the appropriate substrate peptide, and ATP in kinase assay buffer. Prepare a serial dilution of the inhibitor compound in DMSO, then dilute further in the assay buffer.

  • Kinase Reaction: In a 96- or 384-well white plate, add the kinase, the inhibitor solution (or DMSO for control), and the substrate.

  • Initiation: Initiate the reaction by adding ATP. The final concentration of ATP should be close to its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Data Acquisition: Incubate for 10 minutes to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

[9]***

Troubleshooting & Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Suzuki Coupling 1. Inactive palladium catalyst. 2. Insufficient degassing. 3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a pre-catalyst. 2. Increase degassing time; ensure a good inert atmosphere. 3. Use fresh, high-purity boronic acid; they can degrade on storage.
Incomplete Nitro Reduction 1. Insufficient reducing agent. 2. Catalyst poisoning (for hydrogenation).1. Add more reducing agent (e.g., iron powder) portion-wise. 2. Filter the reaction mixture through Celite and re-subject to fresh catalyst. Ensure starting material is pure.
No Inhibition in Kinase Assay 1. Compound insolubility in assay buffer. 2. Compound degradation.1. Check for precipitation. Include a small percentage of DMSO in the final assay well. 2. Assess compound stability in assay buffer using LC-MS.
Potency Discrepancy (Biochemical vs. Cellular) 1. Poor cell permeability. 2. Compound is an efflux pump substrate. 3. High protein binding in cell media.1. Perform a PAMPA or Caco-2 assay to assess permeability. 2. Test in cell lines that overexpress transporters like P-glycoprotein. 3. Measure the free fraction of the compound in the presence of serum.

Conclusion and Future Outlook

4-Amino-[1,1'-biphenyl]-3-carbonitrile stands as a validated and highly promising scaffold for the development of targeted therapeutics, especially kinase inhibitors. Its synthetic tractability and inherent pharmacophoric features provide a robust platform for generating diverse chemical libraries. The protocols and strategic insights provided herein serve as a comprehensive guide for researchers to harness the potential of this scaffold. Future work will likely focus on developing more complex, three-dimensional analogs and exploring its application against a broader range of biological targets beyond kinases. As with all research involving aromatic amines, a steadfast commitment to safety is non-negotiable.

References

  • BenchChem. (2025). Technical Support Center: Modifying 3-Amino-4-(phenylamino)benzonitrile for Improved Potency. BenchChem.
  • Sigma-Aldrich. 4-Amino-[1,1'-biphenyl]-3-carbonitrile. Sigma-Aldrich.
  • Hu, X., et al. (2021). The four types of allosteric kinase inhibitors discussed in this...
  • Advanced ChemBlocks. (2026). 4'-Amino-biphenyl-4-carbonitrile. Advanced ChemBlocks Inc.
  • Wang, S., et al. (2019). Primary aromatic amines and cancer: Novel mechanistic insights using 4-aminobiphenyl as a model carcinogen. PubMed, 31075357.
  • Zhang, N., et al. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. PubMed, 19632113.
  • Dana Bioscience. 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. Dana Bioscience.
  • Davies, B. R., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]p yrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5).
  • Al-Warhi, T., et al. (2022). The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI.
  • Solomon, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.
  • Tarawneh, A. H. (2022). A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Lowe, G. (2017).
  • Moreno-Sanz, G., et al. (2013). Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. PubMed, 23822179.
  • Boschelli, D. H. (2002). 4-anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. PubMed.
  • MilliporeSigma. METHYL 4'-AMINO(1,1'-BIPHENYL)
  • Naveen, S., et al. (2021). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells. RSC Advances.
  • Das, D., & Gong, Y. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. PubMed, 30878832.
  • IARC Working Group. (2012). 4-AMINOBIPHENYL.
  • Wang, D., & Fan, X. (2011). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Organic Letters.
  • Li, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. PubMed, 33246255.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Jöst, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • BenchChem. (2025). Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. BenchChem.
  • Cacchi, S., et al. (2009). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed.
  • Haskell-Luevano, C., et al. (2023). The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. MDPI.
  • Wall, S. C., et al. (2013). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-Amino-4-hydroxybenzonitrile in Biological Studies. BenchChem.
  • Borrell, M., et al. (2022).
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Atchudan, R., et al. (2021).

Sources

Method

Application Notes and Protocols: Leveraging 4-Amino-[1,1'-biphenyl]-3-carbonitrile for the Synthesis of Novel Kinase Inhibitors

Introduction: The Strategic Importance of the 4-Amino-[1,1'-biphenyl]-3-carbonitrile Scaffold in Kinase Inhibitor Discovery The landscape of oncology and immunology has been reshaped by the advent of small molecule kinas...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Amino-[1,1'-biphenyl]-3-carbonitrile Scaffold in Kinase Inhibitor Discovery

The landscape of oncology and immunology has been reshaped by the advent of small molecule kinase inhibitors. These targeted therapies have demonstrated remarkable efficacy by modulating the activity of specific kinases that drive disease progression. Within the medicinal chemist's arsenal, the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold has emerged as a privileged starting material for the construction of a diverse array of potent and selective kinase inhibitors. Its inherent structural features, including a modifiable amino group, a strategically positioned nitrile, and a biphenyl backbone, provide a versatile platform for generating compounds that can effectively target the ATP-binding site of various kinases.

The biphenyl moiety allows for the exploration of hydrophobic pockets within the kinase domain, while the amino group serves as a key handle for introducing a wide range of substituents to fine-tune potency, selectivity, and pharmacokinetic properties. Crucially, the nitrile group is not merely a passive structural element. It often plays a critical role in the pharmacophore, acting as a key hydrogen bond acceptor and contributing significantly to the binding affinity of the inhibitor.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in the synthesis of a potent c-Jun N-terminal kinase (JNK) inhibitor, alongside a broader discussion of its utility in targeting other kinase families.

Targeting the JNK Pathway: A Therapeutic Strategy in Inflammation and Oncology

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. The JNK signaling pathway is a critical regulator of a wide range of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Consequently, the development of small molecule inhibitors of JNK has been an area of intense research.

JNK_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptors Receptors Cytokines->Receptors Stress Stress Stress->Receptors MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptors->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK c-Jun c-Jun JNK->c-Jun JNK_Inhibitor JNK Inhibitor (e.g., Pyrazolo[1,5-a]pyrimidine derivative) JNK_Inhibitor->JNK Gene_Expression Gene Expression (Inflammation, Apoptosis) c-Jun->Gene_Expression

Caption: The JNK Signaling Pathway and Point of Inhibition.

Synthetic Protocol: Preparation of a Pyrazolo[1,5-a]pyrimidine-based JNK Inhibitor

This protocol details the synthesis of a potent JNK inhibitor starting from 4-Amino-[1,1'-biphenyl]-3-carbonitrile. The synthesis proceeds via a two-step, one-pot reaction involving the formation of an enamine intermediate followed by cyclization with an aminopyrazole.

Experimental Workflow

Synthetic_Workflow Start Start Step1 Step 1: Enamine Formation 4-Amino-[1,1'-biphenyl]-3-carbonitrile + DMF-DMA Toluene, Reflux Start->Step1 Intermediate N'-(3-cyano-[1,1'-biphenyl]-4-yl)-N,N-dimethylmethanimidamide Step1->Intermediate Step2 Step 2: Cyclization Intermediate + 3-Amino-4-phenylpyrazole Acetic Acid, Reflux Intermediate->Step2 Product Final Product (Pyrazolo[1,5-a]pyrimidine derivative) Step2->Product

Caption: Synthetic workflow for the preparation of the JNK inhibitor.

Materials and Reagents
ReagentCAS NumberSupplier
4-Amino-[1,1'-biphenyl]-3-carbonitrile55675-86-0Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5Sigma-Aldrich
3-Amino-4-phenylpyrazole10002-63-8Combi-Blocks
Toluene, Anhydrous108-88-3Sigma-Aldrich
Acetic Acid, Glacial64-19-7Sigma-Aldrich
Diethyl Ether60-29-7Sigma-Aldrich
Hexanes110-54-3Sigma-Aldrich
Step-by-Step Protocol

Step 1: Synthesis of N'-(3-cyano-[1,1'-biphenyl]-4-yl)-N,N-dimethylmethanimidamide (Intermediate)

  • To a solution of 4-Amino-[1,1'-biphenyl]-3-carbonitrile (1.0 g, 5.15 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a reflux condenser, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (0.74 g, 6.18 mmol).

  • Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate as a solid. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of the Final Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor

  • To the crude intermediate from Step 1, add 3-Amino-4-phenylpyrazole (0.82 g, 5.15 mmol) and glacial acetic acid (15 mL).

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC (Eluent: 70% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (3 x 20 mL) and then with a cold 1:1 mixture of diethyl ether and hexanes (2 x 15 mL).

  • Dry the solid under vacuum to afford the final pyrazolo[1,5-a]pyrimidine product as a solid. The product can be further purified by column chromatography on silica gel if necessary.

Structure-Activity Relationship (SAR) Insights and the Role of the Nitrile Group

The 4-amino-[1,1'-biphenyl]-3-carbonitrile scaffold provides a foundation for extensive SAR exploration. The biphenyl group can be substituted to probe different regions of the kinase active site. The amino group at the 4-position is a key attachment point for various heterocyclic ring systems that are crucial for kinase hinge binding.

The nitrile group at the 3-position is a powerful pharmacophoric element. Its strong electron-withdrawing nature influences the electronics of the aromatic system. More importantly, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming critical interactions with backbone amides in the kinase hinge region, thereby anchoring the inhibitor in the ATP-binding pocket.[1] This interaction significantly contributes to the high potency observed in many inhibitors derived from this scaffold.

Broader Applications in Kinase Inhibitor Synthesis

The versatility of the 4-Amino-[1,1'-biphenyl]-3-carbonitrile core extends beyond JNK inhibitors. This building block and its close analogs have been instrumental in the development of inhibitors for a range of other important kinase targets.

  • Src Family Kinase (SFK) Inhibitors: Derivatives of 4-phenylamino-3-quinolinecarbonitrile have shown potent inhibitory activity against Src kinase.[2][3][4] These compounds often serve as ATP-competitive inhibitors and have been investigated for their potential in cancer therapy.[5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-aminoquinazoline and related 4-aminoquinoline cores, which can be conceptually derived from aminobiphenylnitrile structures, are found in several approved EGFR inhibitors used in the treatment of non-small cell lung cancer.[6]

  • Other Tyrosine Kinase Inhibitors: The aminobiphenyl scaffold has been utilized in the synthesis of inhibitors for various other tyrosine kinases, demonstrating its broad applicability in targeting this important class of enzymes.[7]

Conclusion

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a high-value, versatile starting material for the synthesis of a wide range of kinase inhibitors. Its strategic combination of a modifiable amino group, a pharmacophorically important nitrile, and a biphenyl moiety allows for the systematic exploration of chemical space to develop potent and selective inhibitors. The detailed protocol provided for the synthesis of a JNK inhibitor serves as a practical guide for researchers to leverage this scaffold in their drug discovery programs. The continued exploration of derivatives based on this core structure holds significant promise for the development of next-generation targeted therapies for cancer, inflammation, and other kinase-driven diseases.

References

  • Boschelli, D. H., Wu, B., Ye, F., Durutlic, H., Golas, J. M., Lucas, J., & Boschelli, F. (2008). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. Bioorganic & medicinal chemistry, 16(1), 405–412. [Link]

  • Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 589-594.
  • Poursattar Marjani, A., Khalafy, J., Salami, F., & Ezzati, M. (2015).
  • Sławiński, J., et al. (2020).
  • Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(2), 22-29.
  • Khalafy, J., Poursattar Marjani, A., Salami, F., & Ezzati, M. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives.
  • Boschelli, D. H., et al. (2001). Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles. Journal of medicinal chemistry, 44(5), 822–833. [Link]

  • Wang, Y., et al. (2008). Design and synthesis of 7-alkoxy-4-heteroarylamino-3-quinolinecarbonitriles as dual inhibitors of c-Src kinase and nitric oxide synthase. Bioorganic & medicinal chemistry, 16(11), 6086–6096.
  • Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of medicinal chemistry, 49(26), 7868–7876. [Link]

  • Sapegin, A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543.
  • Dana Bioscience. 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. [Link]

  • Fleming, J. J., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Alici, Ö., & Karatas, I. (2014). Novel oximes including 4'-(n-aminoalkyloxy)biphenyl-4-carbonitrile: Synthesis and Characterization.
  • Zhang, Y., et al. (2023). Photo-promoted radical cascade cyclization of 4-(allylamino)
  • Gande, S., et al. (2025). Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives.
  • Shravan, K., et al. (2019). Cyclic Peptides as Protein Kinase Inhibitors: Structure-Activity Relationship and Molecular Modeling. Molecules, 24(12), 2269.
  • Araujo, N. F., & Ferreira, S. B. (2025). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Australian Journal of Chemistry.
  • Kopach, M. E., et al. (2013). Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. Beilstein journal of organic chemistry, 9, 2706–2713.
  • Das, D., & Rounaq, Z. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European journal of medicinal chemistry, 170, 55–72. [Link]

Sources

Application

Application Note: Highly Efficient Suzuki-Miyaura Cross-Coupling Protocol for the Synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Executive Summary Biphenyl carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors and Toll-like receptor (TLR) modulators. This ap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carbonitriles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of kinase inhibitors and Toll-like receptor (TLR) modulators. This application note details a highly optimized, self-validating protocol for the synthesis of 4-amino-[1,1'-biphenyl]-3-carbonitrile (also known as 2-amino-5-phenylbenzonitrile) via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-5-bromobenzonitrile with phenylboronic acid. Designed for drug development professionals, this guide elucidates the mechanistic causality behind the reaction conditions and establishes a rigorous analytical framework for reaction monitoring.

Mechanistic Rationale & Substrate Analysis

The Suzuki-Miyaura coupling is the premier method for constructing C(sp2)-C(sp2) biaryl bonds . However, the specific electronic environment of 2-amino-5-bromobenzonitrile dictates careful optimization of the catalytic system.

Causality of Experimental Choices:

  • Overcoming the +M Effect: The amino (-NH₂) group is located para to the bromide leaving group. The strong electron-donating resonance (+M effect) of the amine significantly increases the electron density of the aromatic ring, rendering the C-Br bond less electrophilic. This inherently slows down the initial oxidative addition of the Pd(0) active species. To overcome this kinetic barrier, a robust catalyst—tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄]—and elevated temperatures (90 °C) are strictly required to drive the cycle forward .

  • Biphasic Solvent System (Dioxane/H₂O): The reaction utilizes a 1,4-dioxane and water mixture (4:1 v/v). Dioxane provides optimal solubility for the organic substrates and the lipophilic Pd catalyst. Water is causally required to dissolve the inorganic base (K₂CO₃). The dissolved carbonate anion attacks the phenylboronic acid to form an electron-rich, tetra-coordinated boronate complex[Ph-B(OH)₃]⁻, which is the mandatory active nucleophile for the transmetalation step.

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(PPh3)2] OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + 2-Amino-5-bromobenzonitrile TransMet Transmetalation Pd(II) Diaryl Complex OxAdd->TransMet + [Ph-B(OH)3]- K+ (Activated Boronate) RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization (cis) RedElim->Pd0 - 4-Amino-[1,1'-biphenyl] -3-carbonitrile

Mechanistic pathway of the Pd-catalyzed Suzuki-Miyaura cross-coupling cycle.

Materials and Reagents

Note: The following quantities are calculated for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-5-bromobenzonitrile 197.031.01.97 gElectrophilic Substrate
Phenylboronic Acid 121.931.21.46 gNucleophilic Substrate
Pd(PPh₃)₄ 1155.560.05 (5 mol%)578 mgCatalyst
K₂CO₃ 138.202.02.76 gBase
1,4-Dioxane 88.110.2 M40 mLOrganic Solvent
Deionized Water 18.02-10 mLAqueous Co-solvent

Experimental Protocol

This workflow is designed as a self-validating system . Do not proceed to the workup phase until the analytical checkpoint (Step 7) confirms complete conversion.

Workflow A 1. Reagent Assembly 2-Amino-5-bromobenzonitrile + Phenylboronic Acid B 2. Catalyst & Base Pd(PPh3)4 (5 mol%) K2CO3 (2.0 eq) in Dioxane/H2O A->B C 3. Cross-Coupling 90°C, 12h, N2 Atmosphere (Monitor via LC-MS) B->C D 4. Aqueous Workup EtOAc Extraction Brine Wash & Na2SO4 Dry C->D E 5. Purification Flash Chromatography (Hexanes/EtOAc) D->E F 6. Final Product 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Yield: >85%) E->F

Step-by-step experimental workflow for the Suzuki-Miyaura synthesis of the target biphenyl.
Phase 1: Reagent Assembly and Degassing
  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzonitrile (1.97 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Critical Causality Step: Degas the biphasic mixture by sparging with ultra-pure Nitrogen (N₂) or Argon for 15 minutes. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) catalyst and the undesired homocoupling of the phenylboronic acid.

  • Quickly add Pd(PPh₃)₄ (578 mg, 0.5 mmol) under a positive stream of N₂. Attach a reflux condenser and flush the headspace with N₂ for an additional 5 minutes.

Phase 2: Reaction Execution and Self-Validation
  • Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic substrates.

  • After 8 hours, withdraw a 50 µL aliquot, dilute with 1 mL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and inject into the LC-MS.

  • Validation Checkpoint (Isotopic Tracking): The starting material contains a bromine atom, presenting a characteristic 1:1 isotopic doublet at m/z 197 and 199 ([M+H]⁺). As the coupling proceeds, this doublet is replaced by a single distinct product peak at m/z 195 ([M+H]⁺). The reaction is validated as complete only when the 197/199 doublet is entirely consumed. If starting material persists, continue heating for an additional 4 hours.

Phase 3: Aqueous Workup
  • Cool the reaction mixture to room temperature (20-25 °C).

  • Dilute the mixture with ethyl acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 × 30 mL) to remove inorganic salts, followed by saturated aqueous NaCl (brine, 30 mL) to disrupt any micro-emulsions and pre-dry the organic phase.

  • Collect the organic layer, dry over anhydrous Na₂SO₄ (approx. 5 g), filter, and concentrate under reduced pressure to yield a crude solid residue.

Phase 4: Purification
  • Purify the crude product via flash column chromatography on silica gel (230-400 mesh). Use a gradient elution starting from 100% Hexanes, ramping to Hexanes:EtOAc (3:1 v/v).

  • The target compound, 4-amino-[1,1'-biphenyl]-3-carbonitrile, typically elutes at an R_f of 0.35 in Hexanes:EtOAc (3:1).

  • Pool the product-containing fractions and evaporate the solvent to afford the purified product as a crystalline solid (Typical yield: 85-92%).

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Incomplete Conversion (SM persists on LC-MS)Catalyst deactivation by O₂, or slow oxidative addition due to +M effect of the -NH₂ group.Ensure rigorous degassing. If necessary, spike with an additional 2 mol% Pd(PPh₃)₄ or extend reaction time to 16h.
High levels of Biphenyl (Homocoupling)Excess O₂ in the system promotes oxidative homocoupling of phenylboronic acid.Sparge solvents with N₂ for a full 30 mins prior to catalyst addition.
Protodeboronation (Benzene formation)Boronic acid degrades in the presence of base and water before transmetalation can occur.Add phenylboronic acid in two sequential batches or increase initial equivalents to 1.5.
Emulsion during Workup Formation of palladium black and insoluble Pd-salts at the aqueous/organic phase interface.Filter the crude biphasic mixture through a tightly packed pad of Celite prior to separatory funnel extraction.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link] [1]

  • Wang, Y., et al. (2012). Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof. WIPO (PCT), WO2012080284A2. URL: [2]
  • Molander, G. A., et al. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Journal of Organic Chemistry, 74(3), 973-980. URL:[Link][3]

Method

Application Note: 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a Privileged Scaffold in Heterocyclic Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Profiling 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0), frequently referred to in literature as 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Chemical Profiling

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0), frequently referred to in literature as 2-amino-5-phenylbenzonitrile, is a highly versatile bifunctional building block. The molecular architecture of this compound is defined by an ortho-relationship between a nucleophilic primary amine and a highly electrophilic carbonitrile group.

From a mechanistic perspective, this pre-organized geometry primes the molecule for tandem addition-cyclization reactions, making it an ideal precursor for constructing fused nitrogenous heterocycles[1]. Furthermore, the distal phenyl ring (the biphenyl motif) significantly enhances the lipophilicity of the resulting scaffolds. In medicinal chemistry, this hydrophobic extension is critical for engaging deep lipophilic pockets in target proteins, such as the hinge region of kinases or allosteric sites in metabolic enzymes[2].

Divergent Mechanistic Pathways

The reactivity of the o-aminobenzonitrile framework allows for divergent synthetic pathways depending on the chosen electrophilic or nucleophilic partner[1].

  • Quinazolines: Reaction with formamidine or urea equivalents yields quinazolin-4-amines or quinazolinones, respectively. These are privileged scaffolds in oncology[3].

  • Tetrazoles: A [3+2] cycloaddition with an azide source converts the nitrile into a tetrazole, a well-known bioisostere for carboxylic acids utilized heavily in the development of PFKFB3 inhibitors[2].

SynthesisPathways SM 4-Amino-[1,1'-biphenyl] -3-carbonitrile (CAS: 55675-86-0) Tetrazole 4-Phenyl-2-(1H-tetrazol -5-yl)aniline SM->Tetrazole NaN3, TEA·HCl DMF, 100°C Quinazoline 6-Phenylquinazolin -4-amine Derivatives SM->Quinazoline Formamidine Acetate 120°C Dione 4-Amino-6-phenylquinazolin -2(1H)-one SM->Dione Urea (Melt) 180°C Indazole 5-Phenyl-1H-indazol -3-amine SM->Indazole N2H4·H2O Reflux

Divergent heterocyclic synthesis pathways from 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Quantitative Data: Reagent Selection & Optimization

To facilitate experimental design, the following table summarizes the optimized reaction conditions for the divergent annulation of 4-amino-[1,1'-biphenyl]-3-carbonitrile into various heterocyclic cores.

Table 1: Reagent Selection Guide for Heterocyclic Annulation

Reagent SystemSolvent & TempReaction TypePrimary Heterocycle FormedTypical Yield
NaN₃ + TEA·HCl DMF, 100 °C[3+2] Cycloaddition4-Phenyl-2-(1H-tetrazol-5-yl)aniline75 - 85%
Formamidine Acetate 2-Methoxyethanol, 120 °CAnnulation6-Phenylquinazolin-4-amine70 - 80%
Guanidine Carbonate DMF, 150 °CAnnulation6-Phenylquinazoline-2,4-diamine65 - 75%
Urea (Excess) Neat (Melt), 180 °CCondensation4-Amino-6-phenylquinazolin-2(1H)-one60 - 70%

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating mechanistic causality and built-in quality control steps to ensure reproducibility.

Protocol A: Synthesis of 4-Phenyl-2-(1H-tetrazol-5-yl)aniline

This protocol leverages a [3+2] cycloaddition to form a tetrazole ring, a critical step in synthesizing metabolic modulators like PFKFB3 inhibitors[2].

Causality & Design Choices:

  • Triethylamine Hydrochloride (TEA·HCl): The nitrile group requires activation for cycloaddition. TEA·HCl acts as a mild proton source to generate hydrazoic acid (HN₃) in situ from sodium azide, which is the active dipole for the reaction.

  • Solvent (DMF): A polar aprotic solvent is mandatory to solubilize the inorganic azide salts while stabilizing the highly polar transition state of the cycloaddition.

TetrazoleWorkflow Step1 Charge Reactor Nitrile + DMF Step2 Add Reagents NaN3 + TEA·HCl Step1->Step2 Step3 Thermal Activation 100°C for 18h Step2->Step3 Step4 Aqueous Quench Pour into H2O Step3->Step4 Step5 Extraction EtOAc (3x) Step4->Step5 Step6 Purification Wash & Dry Step5->Step6 Safety CRITICAL SAFETY: No Halogenated Solvents Safety->Step2

Step-by-step experimental workflow for the synthesis of tetrazole derivatives.

Step-by-Step Methodology:

  • Preparation: In a thoroughly dried round-bottom flask, dissolve 4-amino-[1,1'-biphenyl]-3-carbonitrile (1.0 eq, e.g., 117 mg, 0.6 mmol) in anhydrous DMF (4.5 mL)[2].

  • Reagent Addition: Add Triethylamine hydrochloride (3.5 eq, 290 mg, 2.1 mmol) followed by Sodium Azide (3.5 eq, 137 mg, 2.1 mmol)[2].

    • CRITICAL SAFETY: Never allow NaN₃ to come into contact with halogenated solvents (e.g., DCM), as this generates diazidomethane, a highly explosive compound.

  • Cycloaddition: Equip the flask with a reflux condenser and stir the reaction mixture at 100 °C for 18 hours[2]. The elevated temperature is required to overcome the activation energy barrier of the uncatalyzed[3+2] cycloaddition.

  • Quench & Workup: Cool the mixture to room temperature and pour it into ice-cold H₂O (20 mL)[2]. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL)[2].

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Analyze the crude product via LC-MS. The expected mass for the product (C₁₃H₁₁N₅) is [M+H]⁺ = 238.10.

Protocol B: Synthesis of 6-Phenylquinazolin-4-amine

This protocol utilizes an annulation strategy to construct the pyrimidine ring of the quinazoline core, a framework essential for kinase inhibitor development[1].

Causality & Design Choices:

  • Formamidine Acetate: Acts as a dual C-N-C synthon. The acetate counter-ion mildly buffers the system, preventing the degradation of the starting material while facilitating the initial nucleophilic attack of the aniline nitrogen onto the formamidine carbon.

  • 2-Methoxyethanol: Chosen for its high boiling point (124 °C) and excellent solvating properties for both the organic biphenyl scaffold and the polar formamidine salt.

Step-by-Step Methodology:

  • Preparation: Suspend 4-amino-[1,1'-biphenyl]-3-carbonitrile (1.0 eq) and formamidine acetate (3.0 eq) in 2-methoxyethanol (0.2 M concentration).

  • Annulation: Heat the reaction mixture to 120 °C under a nitrogen atmosphere for 12 hours. The reaction proceeds via initial amidine formation at the aniline nitrogen, followed by intramolecular cyclization onto the nitrile carbon, and subsequent tautomerization to the aromatic quinazolin-4-amine.

  • Isolation: Cool the reaction to room temperature. The product often precipitates directly from the solvent. If precipitation is incomplete, add a 1:1 mixture of water and ethanol to induce crystallization.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under a high vacuum.

  • Validation: Confirm the structure via ¹H-NMR (look for the distinct pyrimidine C2-H singlet around 8.6 ppm) and LC-MS (Expected [M+H]⁺ for C₁₄H₁₁N₃ = 222.10).

Applications in Drug Development

The heterocyclic derivatives synthesized from 4-amino-[1,1'-biphenyl]-3-carbonitrile have profound implications in modern pharmacology:

  • Metabolic Reprogramming (PFKFB3 Inhibitors): Tetrazole derivatives derived from this scaffold have been extensively researched as inhibitors of PFKFB3. PFKFB3 is a critical regulator of glycolysis; its inhibition is a therapeutic strategy for starving cancer cells of glucose and modulating activated T-cells in autoimmune diseases like rheumatoid arthritis[2].

  • Kinase Inhibition: The quinazoline and quinazolinone frameworks constructed from this aminobenzonitrile are privileged scaffolds that competitively bind to the ATP-binding pocket of various tyrosine and serine/threonine kinases[1][3]. The 6-phenyl substitution (originating from the biphenyl core) is specifically tailored to exploit the hydrophobic region II of the kinase hinge domain.

References

  • 2-Amino-5-formylbenzonitrile | 22782-40-7 - Benchchem Benchchem URL
  • 4-Amino-[1,1'-biphenyl]-3-carbonitrile - Sigma-Aldrich Sigma-Aldrich URL
  • WO2020080979A1 - Pfkfb3 inhibitors and their uses - Google Patents Google Patents URL
  • 2,4-Dichloro-6-phenylquinazoline|CAS 192218-19-2 - Benchchem Benchchem URL

Sources

Application

Application Note: Regioselective Nitration of [1,1'-biphenyl]-3-carbonitrile

Introduction and Mechanistic Rationale The synthesis of functionalized biaryls is a cornerstone in the development of active pharmaceutical ingredients (APIs) and advanced materials. The nitration of [1,1'-biphenyl]-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of functionalized biaryls is a cornerstone in the development of active pharmaceutical ingredients (APIs) and advanced materials. The nitration of [1,1'-biphenyl]-3-carbonitrile presents a classic challenge in regioselectivity, governed by the electronic and steric interplay between the two distinct aromatic rings.

In this biphenyl system, the cyano (-CN) group acts as a potent electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects, profoundly deactivating Ring A. Consequently, electrophilic aromatic substitution (EAS) is directed exclusively to the more electron-rich, unsubstituted Ring B. The deactivated 3-cyanophenyl moiety functions as an ortho/para-director for Ring B. Due to the steric clash between the two rings (which adopt a twisted conformation to minimize repulsion), the electrophilic attack of the nitronium ion (NO


) is kinetically and thermodynamically favored at the para (4') position, yielding 4'-nitro-[1,1'-biphenyl]-3-carbonitrile as the major product [1]. Strict temperature control is required to suppress the formation of the sterically hindered ortho (2') isomer and prevent over-nitration [2].

Mechanistic Pathway

G Substrate [1,1'-biphenyl]-3-carbonitrile (Deactivated Ring A, Active Ring B) EAS Electrophilic Aromatic Substitution (Attack on Ring B) Substrate->EAS + NO2+ Nitronium Nitrating Mixture (HNO3 / H2SO4) Generates NO2+ Nitronium->EAS Provides Electrophile Para 4'-nitro-[1,1'-biphenyl]-3-carbonitrile (Major Product: Para-directed) EAS->Para Sterically favored (Para attack) Ortho 2'-nitro-[1,1'-biphenyl]-3-carbonitrile (Minor Product: Ortho-directed) EAS->Ortho Sterically hindered (Ortho attack) Dinitro Dinitrated Byproducts (Suppressed at 0-5 °C) EAS->Dinitro Excess HNO3 / High Temp

Figure 1: Mechanistic pathway for the regioselective nitration of [1,1'-biphenyl]-3-carbonitrile.

Materials and Stoichiometry

To ensure a self-validating protocol, reagents must be precisely measured to maintain the optimal stoichiometric ratios. An excess of nitric acid beyond 1.1 equivalents significantly increases the risk of dinitration.

Table 1: Reaction Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
[1,1'-biphenyl]-3-carbonitrile179.221.01.79 g (10.0 mmol)Substrate
Nitric Acid (HNO

, 68-70%)
63.011.10.70 mL (11.0 mmol)Nitrating Agent
Sulfuric Acid (H

SO

, 98%)
98.08Solvent/Cat.15.0 mLCatalyst / Solvent

Step-by-Step Experimental Protocol

Phase 1: Generation of the Nitronium Ion
  • Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Add 5.0 mL of concentrated H

    
    SO
    
    
    
    to the flask and cool to 0 °C using an ice-salt bath.
  • Slowly add 0.70 mL of concentrated HNO

    
     dropwise via the addition funnel, maintaining the internal temperature strictly below 5 °C.
    
    • Causality: Sulfuric acid acts as a strong Brønsted acid, protonating nitric acid to drive the dehydration that generates the highly electrophilic nitronium ion (NO

      
      ). Mixing these acids is highly exothermic; thermal control prevents the premature decomposition of NO
      
      
      
      and mitigates the risk of oxidative side reactions [2].
Phase 2: Electrophilic Aromatic Substitution (EAS)
  • In a separate 100 mL round-bottom flask, dissolve 1.79 g (10.0 mmol) of [1,1'-biphenyl]-3-carbonitrile in 10.0 mL of concentrated H

    
    SO
    
    
    
    . Cool this solution to 0 °C.
  • Transfer the cold nitrating mixture (from Phase 1) to an addition funnel and add it dropwise to the substrate solution over 30–45 minutes.

  • Maintain the internal reaction temperature strictly between 0 °C and 5 °C. Stir for an additional 60 minutes after the addition is complete.

    • Causality: The substrate is a deactivated biphenyl, necessitating the highly polar, strongly acidic medium of concentrated H

      
      SO
      
      
      
      to stabilize the Wheland intermediate. Maintaining a 0–5 °C environment strictly enforces kinetic control, favoring the para-isomer and drastically suppressing dinitration [1].
Phase 3: Quenching and Workup
  • Carefully pour the reaction mixture over 100 g of vigorously stirred crushed ice.

  • Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO

    
     (3 × 50 mL) until the aqueous phase reaches a neutral pH (pH ~7).
    
  • Wash with brine (50 mL), dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude product.
    • Causality: Quenching on crushed ice rapidly dissipates the massive heat of dilution of H

      
      SO
      
      
      
      . Failing to absorb this heat would result in the acid-catalyzed hydrolysis of the sensitive nitrile (-CN) group into an amide or carboxylic acid. The NaHCO
      
      
      wash neutralizes residual acid that could otherwise catalyze degradation during concentration.
Phase 4: Purification and Isolation
  • Purify the crude residue via silica gel column chromatography using a gradient eluent of Hexanes/Ethyl Acetate (9:1 to 4:1).

  • Monitor fractions via TLC. The minor ortho isomer (2'-nitro) elutes first, followed by the major para isomer (4'-nitro).

  • Pool the fractions containing the para isomer and remove the solvent. Recrystallize from hot ethanol to afford pure 4'-nitro-[1,1'-biphenyl]-3-carbonitrile as a crystalline solid.

    • Causality: The ortho isomer exhibits lower polarity due to intramolecular steric shielding of the nitro group by the adjacent cyanophenyl ring, causing it to elute faster on normal-phase silica.

Analytical Characterization and Data Presentation

The success of the regioselective nitration can be validated through TLC and expected yield analysis. The table below outlines the anticipated distribution and chromatographic behavior of the synthesized isomers.

Table 2: Expected Isomer Distribution and Characterization

IsomerRegioselectivity RationaleExpected YieldTLC R

(Hex/EtOAc 4:1)
4'-nitro (Para) Major: Sterically accessible, resonance stabilized70 - 80%~0.35
2'-nitro (Ortho) Minor: Sterically hindered by adjacent aryl ring10 - 15%~0.45
Dinitro byproducts Trace: Suppressed by strict 0-5 °C temp control< 5%~0.15

References

  • Title: Regioselectivity in Nitration of Biphenyl Derivatives Source: Journal of The Korean Chemical Society URL: [Link]

Method

Application Note: High-Throughput Screening of 4-Amino-[1,1'-biphenyl]-3-carbonitrile Derivatives for PFKFB3 Kinase Inhibition

Introduction & Mechanistic Rationale 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0), frequently designated in synthetic literature as 2-amino-5-phenylbenzonitrile, is a highly privileged biphenyl building block[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0), frequently designated in synthetic literature as 2-amino-5-phenylbenzonitrile, is a highly privileged biphenyl building block[1]. Its dual functionalization—an aniline amine and an ortho-nitrile group—makes it an ideal precursor for synthesizing complex nitrogenous heterocycles, such as quinazolines and thienotriazolodiazepines, which are ubiquitous in kinase inhibitor libraries[1][2].

Recently, focused libraries derived from this scaffold have emerged as potent inhibitors of 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) [2]. PFKFB3 is a master metabolic regulator that drives the Warburg effect in oncology and promotes pathological angiogenesis by synthesizing fructose-2,6-bisphosphate (F2,6BP), the most potent allosteric activator of glycolysis[3][4].

This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed to evaluate libraries derived from the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold against the PFKFB3 kinase domain.

Assay Rationale and Triage Strategy

Screening small-molecule libraries requires a self-validating workflow to prevent the progression of Pan-Assay Interference Compounds (PAINS). The primary screening engine utilizes the ADP-Glo™ Kinase Assay, a homogeneous luminescent method that measures ADP production.

Because luminescent assays are susceptible to false positives (e.g., luciferase inhibitors or compound aggregators), our workflow integrates an immediate counter-screen (Enzyme Ratio Testing) and an orthogonal cellular assay to ensure true target engagement[3].

HTS_Workflow N1 Library Synthesis (Core Scaffold: 4-Amino-[1,1'-biphenyl]-3-carbonitrile) N2 Primary HTS (1536-well ADP-Glo) Target: PFKFB3 Kinase Domain N1->N2 N3 Hit Triage & Counter-Screen (Hill Slope Analysis & 10x Enzyme Ratio) N2->N3 N4 Orthogonal Validation (Cellular F2,6BP Quantification) N3->N4 N5 Biophysical Confirmation (Isothermal Titration Calorimetry) N4->N5

HTS triage workflow for 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivatives targeting PFKFB3.

Experimental Protocols: A Self-Validating System

Protocol A: Primary PFKFB3 ADP-Glo HTS Assay (1536-Well Format)

Expertise Insight: The buffer composition is the most critical variable in this assay. The inclusion of 0.1 mM Triton X-100 is non-negotiable; it breaks up colloidal aggregates that artificially sequester the enzyme, a common source of false positives[3]. Furthermore, 1 mM DTT is required to keep the active site cysteines of PFKFB3 reduced, preventing oxidative inactivation during the 2-hour incubation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM KPi, 200 mM KCl, 0.1 mM Triton X-100, and 1 mM DTT[3].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo® 550), dispense 20 nL of the 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivative library (in 100% DMSO) into a 1536-well black, low-volume plate.

  • Enzyme Addition: Add 1 µL of recombinant human PFKFB3 (final well concentration: 4.4 nM) and pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 1 µL of substrate mix to achieve final concentrations of 34 µM ATP and 15 µM Fructose-6-phosphate (F6P). Incubate for 120 minutes at room temperature[3].

  • Detection: Add 2 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). Follow with 4 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal (incubate 40 mins).

  • Readout: Measure luminescence on a multimode plate reader. Calculate IC₅₀ and Hill slopes.

Protocol B: The Self-Validating 10x Enzyme Ratio Test

Expertise Insight: False positives often act via stoichiometric binding or aggregation. By increasing the PFKFB3 concentration 10-fold and decreasing the incubation time proportionally, true competitive inhibitors will maintain a stable IC₅₀. Aggregators will show a massive rightward shift in IC₅₀[3].

Step-by-Step Methodology:

  • Prepare the exact same buffer and compound plates as Protocol A.

  • Add PFKFB3 at a 10x concentration (final well concentration: 44 nM)[3].

  • Initiate the reaction with ATP/F6P, but reduce the incubation time to 12 minutes (down from 120 minutes) to maintain the same substrate turnover integral.

  • Proceed with ADP-Glo detection.

  • Validation Logic: Calculate the IC₅₀ Ratio (

    
     at 10x / 
    
    
    
    at 1x). Compounds yielding a ratio > 5.0 or a Hill slope > 2.0 are flagged as artifacts and discarded[3].
Protocol C: Orthogonal Cellular F2,6BP Quantification

Expertise Insight: Biochemical potency is irrelevant if the synthesized derivative cannot penetrate the cell membrane or is rapidly effluxed. Measuring the reduction in intracellular F2,6BP confirms on-target cellular efficacy[4].

Step-by-Step Methodology:

  • Seed A549 or HUVEC cells in 6-well plates and culture until 80% confluent.

  • Treat cells with varying concentrations of the validated hit compounds for 1 to 4 hours[4].

  • Lyse cells using 0.1 M NaOH and neutralize with acetic acid.

  • Quantify intracellular F2,6BP using a biochemical coupled assay (measuring the activation of PFK-1 by F2,6BP, linked to NADH oxidation via aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase).

  • Normalize F2,6BP levels to total cellular protein content.

Quantitative Data Presentation

The following table summarizes the expected triage profiles of compounds derived from the 4-Amino-[1,1'-biphenyl]-3-carbonitrile library. Only compounds exhibiting a profile similar to the "Validated Hit" should be advanced to Lead Optimization.

Compound ProfilePrimary IC₅₀ (µM)Hill Slope10x Enzyme IC₅₀ RatioCellular F2,6BP IC₅₀ (µM)Triage Decision
Validated Hit 0.050.9 - 1.21.10.5Advance to Lead Opt
Aggregator (PAINS) 0.08> 2.0> 10.0> 50 (Inactive)Discard
Luciferase Inhibitor 0.101.01.0> 50 (Inactive)Discard (Fails Orthogonal)
Poor Permeability Hit 0.031.01.2> 50 (Inactive)Re-engineer Scaffold

References

  • WO2020080979A1 - Pfkfb3 inhibitors and their uses. Google Patents.
  • A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. SLAS Discovery (PubMed). URL:[Link]

  • Targeting PFKFB3 alleviates cerebral ischemia-reperfusion injury in mice. bioRxiv. URL:[Link]

Sources

Application

Application Notes and Protocols for 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, a ver...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, a versatile fluorophore with potential applications in chemical sensing and cellular imaging. We delve into its synthesis, photophysical characteristics, and provide detailed protocols for its characterization and application as a fluorescent probe. This document is intended to serve as a foundational resource for researchers exploring the utility of this and similar biphenyl-based probes in their work.

Introduction: The Promise of Biphenyl-Based Fluorophores

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a tunable electronic system and a rigid framework. The introduction of electron-donating (amino) and electron-withdrawing (carbonitrile) groups into the biphenyl system can give rise to molecules with intriguing photophysical properties, including environment-sensitive fluorescence. 4-Amino-[1,1'-biphenyl]-3-carbonitrile represents a promising, yet underexplored, member of this family. Its structure suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation, a mechanism often associated with solvatochromic fluorescence and sensitivity to the local microenvironment. This makes it an attractive candidate for development as a fluorescent probe for a variety of applications, from detecting metal ions to imaging cellular structures.[1][2]

Synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

A robust and versatile method for the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile and its analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the efficient formation of the C-C bond between the two phenyl rings.

Diagram of Synthesis Workflow

A 2-Amino-5-bromobenzonitrile C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/Water) A->C B Phenylboronic acid B->C D 4-Amino-[1,1'-biphenyl]-3-carbonitrile C->D Suzuki-Miyaura Coupling

Caption: Synthetic pathway for 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Detailed Synthesis Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling to synthesize the title compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • 2-Amino-5-bromobenzonitrile

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene

  • Degassed Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-Amino-5-bromobenzonitrile (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvents: Add the Palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), followed by a mixture of Toluene and degassed water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Properties and Characterization

The fluorescence of biphenyl derivatives is highly dependent on their substitution pattern and the surrounding environment.[5] The presence of both an amino and a nitrile group suggests that 4-Amino-[1,1'-biphenyl]-3-carbonitrile will exhibit solvatochromism, where the emission wavelength shifts with solvent polarity.[6]

Table of Expected Photophysical Properties
PropertyEstimated Value RangeSolvent System (Example)
Absorption Max (λ_abs) 320 - 360 nmAcetonitrile
Emission Max (λ_em) 400 - 500 nmAcetonitrile
Molar Extinction Coeff. (ε) 15,000 - 25,000 M⁻¹cm⁻¹Acetonitrile
Fluorescence Quantum Yield (Φ_f) 0.1 - 0.5Acetonitrile
Stokes Shift 80 - 140 nmAcetonitrile
Protocol for Photophysical Characterization

A. Preparation of Stock and Working Solutions [8]

  • Stock Solution (1 mM): Accurately weigh a small amount of 4-Amino-[1,1'-biphenyl]-3-carbonitrile and dissolve it in a minimal amount of a high-purity solvent such as DMSO or DMF to prepare a 1 mM stock solution. Store this solution in the dark at -20°C.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the solvent of interest (e.g., phosphate-buffered saline for biological experiments, or various organic solvents for solvatochromism studies). The final concentration for fluorescence measurements should be in the low micromolar range (e.g., 1-10 µM) to avoid inner filter effects.

B. Measurement of Absorption and Emission Spectra

  • Absorption Spectrum: Using a UV-Vis spectrophotometer, record the absorption spectrum of the probe in a 1 cm path length quartz cuvette. Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λ_abs and record the emission spectrum. The wavelength of maximum emission is λ_em.

C. Determination of Molar Extinction Coefficient (ε)

  • Prepare a series of dilutions of the probe in a chosen solvent.

  • Measure the absorbance of each solution at the λ_abs.

  • Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law, is the molar extinction coefficient (in M⁻¹cm⁻¹).

D. Determination of Fluorescence Quantum Yield (Φ_f) [9][10][11]

The relative quantum yield can be determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

  • Select a Standard: Choose a quantum yield standard that has an absorption and emission profile similar to the sample. For a blue-emitting probe like 4-Amino-[1,1'-biphenyl]-3-carbonitrile, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a suitable standard.

  • Prepare Solutions: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance and Fluorescence: For each solution, measure the absorbance at the excitation wavelength and the integrated fluorescence intensity across the entire emission spectrum.

  • Calculate Quantum Yield: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • 'sample' and 'std' refer to the sample and the standard, respectively.

Application: Metal Ion Sensing

Biphenyl derivatives containing coordinating groups like amines and nitriles can act as chemosensors for metal ions.[9][11][12] The binding of a metal ion can alter the electronic structure of the fluorophore, leading to a change in its fluorescence properties (either "turn-on" or "turn-off" sensing).

Diagram of Metal Ion Sensing Workflow

A Probe Solution B Add Metal Ion Solution A->B C Incubate B->C D Measure Fluorescence C->D E Analyze Data D->E

Caption: General workflow for metal ion detection using a fluorescent probe.

Protocol for Metal Ion Titration

This protocol outlines a general procedure to assess the sensing capability of 4-Amino-[1,1'-biphenyl]-3-carbonitrile towards a specific metal ion.

Materials:

  • 1 mM stock solution of the probe in DMSO.

  • 10 mM stock solution of the metal salt (e.g., ZnCl₂, CuCl₂, FeCl₃) in deionized water.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Prepare Probe Solution: In a cuvette, prepare a solution of the probe at a fixed concentration (e.g., 10 µM) in the desired buffer.

  • Initial Measurement: Record the fluorescence emission spectrum of the probe solution alone.

  • Titration: Add small aliquots of the metal ion stock solution to the cuvette, and record the fluorescence spectrum after each addition. Allow the solution to equilibrate for a few minutes after each addition.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will reveal the nature of the sensing response (turn-on or turn-off) and can be used to determine the binding affinity and detection limit.

  • Selectivity Study: To assess selectivity, repeat the experiment with a range of different metal ions at a fixed concentration and compare the fluorescence response.

Application: Live-Cell Imaging

Small molecule fluorescent probes are valuable tools for imaging subcellular structures and dynamic processes in living cells.[8][13][14] The lipophilic nature of the biphenyl core suggests that 4-Amino-[1,1'-biphenyl]-3-carbonitrile may be cell-permeable.

Diagram of Live-Cell Imaging Workflow

A Culture Cells on Coverslips C Incubate Cells with Probe A->C B Prepare Probe Working Solution B->C D Wash to Remove Excess Probe C->D E Image with Fluorescence Microscope D->E

Caption: A typical workflow for staining live cells with a fluorescent probe.

Protocol for Live-Cell Staining and Imaging[15]

This is a general protocol and should be optimized for the specific cell type and imaging setup.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • 1 mM stock solution of the probe in DMSO.

  • Cell culture medium (e.g., DMEM, RPMI).

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel for this probe).

Procedure:

  • Cell Culture: Seed cells onto the imaging substrate and culture until they reach the desired confluency.

  • Probe Loading: Prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM.

  • Remove the existing culture medium and wash the cells once with pre-warmed PBS or HBSS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed culture medium or an imaging buffer to the cells. Mount the dish or coverslip on the fluorescence microscope and acquire images using the appropriate excitation and emission filters.

Safety and Handling

  • 4-Amino-[1,1'-biphenyl]-3-carbonitrile should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

  • For cell-based assays, it is crucial to perform a cytotoxicity assay to determine the optimal non-toxic concentration range of the probe.[15][16]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal Incorrect excitation/emission wavelengthsVerify the spectral properties of the probe.
Low probe concentrationIncrease the probe concentration.
PhotobleachingReduce excitation light intensity or exposure time. Use an anti-fade mounting medium for fixed cells.
High background fluorescence Incomplete removal of unbound probeIncrease the number and duration of washing steps.
Autofluorescence from cells or mediumImage an unstained control to assess background levels. Use a medium with low background fluorescence for imaging.
Cell death or altered morphology Probe cytotoxicityPerform a cytotoxicity assay to determine the optimal, non-toxic concentration. Reduce the incubation time.

Conclusion

4-Amino-[1,1'-biphenyl]-3-carbonitrile holds significant potential as a fluorescent probe due to its tunable biphenyl scaffold and the presence of environmentally sensitive functional groups. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and apply this molecule in various sensing and imaging applications. Further research is warranted to fully elucidate its photophysical properties and explore its utility in diverse scientific disciplines.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection.
  • BenchChem. (2025). Quantitative Analysis of Metal Ions Using HBED-Based Fluorescent Sensors: Application Notes and Protocols.
  • Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical reviews, 107(11), 4891-4932.
  • Domaille, D. W., Que, E. L., & Chang, C. J. (2008). Synthetic fluorescent sensors for studying the cell biology of metals.
  • Kaur, N., & Kumar, S. (2011). A review on recent advances in metal ions sensing using different fluorescent probes. Journal of Fluorescence, 21(5), 1735-1756.
  • Promega Corporation. (n.d.). CytoTox-Fluor™ Cytotoxicity Assay.
  • Design and Synthesis of Novel Fluorescent Probe Based on Cyanobiphenyl and its Application in Detection of Hypochlorite. (2022).
  • Research Features. (2022, May 11). Environment-insensitive fluorescent probes: A new class of bright and reliable molecular sensors.
  • BenchChem. (2025). Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Amino-4-iodobenzonitrile for the Synthesis of Biaryl Scaffolds.
  • Max Planck Institute for Medical Research. (2019, December 3). Fluorescent probes for imaging live cells.
  • BMG Labtech. (2025, July 28).
  • Allen Cell Explorer. (n.d.).
  • ResearchGate. (n.d.). Environment-sensitive targeted fluorescent probes for live-cell imaging.
  • Request PDF. (2025, December 1).
  • PubMed. (2025, December 15).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis and Utility of Fluorescent Probes in Scientific Research.
  • Bridges, J. W., Creaven, P. J., & Williams, R. T. (1965). The fluorescence of some biphenyl derivatives. Biochemical Journal, 96(3), 872–878.
  • MDPI. (2018, September 19). Fluorescent Probes for Live Cell Imaging.
  • Bentham Open. (2010, May 4).
  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
  • PMC. (2023, November 10). Organic fluorescent probes for live-cell super-resolution imaging.
  • Advanced ChemBlocks. (2026, February 27). 4'-Amino-biphenyl-4-carbonitrile.
  • Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles.
  • Synthesis of unnatural amino acids through palladium-catalyzed C(sp3)
  • ResearchGate. (n.d.). Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies.
  • Analysis of An Amino Acid Labeled Fluorescent Dye. (n.d.).
  • ResearchGate. (n.d.). Fluorescence spectra of (a)....
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction.
  • Sigma-Aldrich. (n.d.). 4-Amino-[1,1'-biphenyl]-3-carbonitrile.
  • Journal "Functional Materials". (n.d.).
  • ACS Publications. (2011, February 21).
  • RSC Publishing. (n.d.). The effect of the 4-amino functionality on the photophysical and DNA binding properties of alkyl-pyridinium derived 1,8-naphthalimides.
  • MDPI. (2017, February 28).
  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • NIST. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-.
  • Sigma-Aldrich. (n.d.). 4-(4-Aminophenyl)benzonitrile 95 4854-84-6.
  • PMC. (n.d.).
  • MDPI. (2022, February 28).
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile.
  • PubChem. (n.d.). (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl-.
  • SciELO. (2021, August 10). Article.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Yield of 4-Amino-[1,1'-biphenyl]-3-carbonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical biphenyl intermediate. We will delve into the common challenges encountered during its synthesis, primarily via the Suzuki-Miyaura coupling reaction, and provide actionable solutions based on established chemical principles and field-proven insights.

I. Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling

The most prevalent and versatile method for synthesizing 4-Amino-[1,1'-biphenyl]-3-carbonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction forms the carbon-carbon bond between an aryl halide and an organoboron species. For our target molecule, this typically involves the coupling of a substituted aminobenzonitrile with a phenylboronic acid derivative.

The general reaction scheme is as follows:

Suzuki-Miyaura Coupling ArylHalide 4-Amino-3-halobenzonitrile Product 4-Amino-[1,1'-biphenyl]-3-carbonitrile ArylHalide->Product Suzuki-Miyaura Coupling Phenylboronic Phenylboronic Acid Phenylboronic->Product Pd_Catalyst Pd Catalyst Base Troubleshooting_Yield cluster_No_Product Troubleshooting No Product Formation cluster_Side_Products Minimizing Side Products Start Low Yield of 4-Amino- [1,1'-biphenyl]-3-carbonitrile No_Product No Product Formation Start->No_Product Side_Products Significant Side Products Start->Side_Products Catalyst Inactive Catalyst No_Product->Catalyst Base Incorrect Base No_Product->Base Solvent Suboptimal Solvent No_Product->Solvent Ligand Inappropriate Ligand No_Product->Ligand Homocoupling Homocoupling Side_Products->Homocoupling Protodeboronation Protodeboronation Side_Products->Protodeboronation

Caption: Troubleshooting workflow for low yield.

Purification Challenges

Q3: I have successfully synthesized the product, but I am facing difficulties in purifying it. What are the recommended purification strategies?

A3: The purification of 4-Amino-[1,1'-biphenyl]-3-carbonitrile can sometimes be challenging due to the presence of polar functional groups.

  • Column Chromatography: This is the most common method for purifying the crude product.

    • Stationary Phase: Silica gel is typically effective.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture. For more polar impurities, adding a small amount of methanol to the mobile phase may be necessary. [4]

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

    • Solvent System: A mixture of ethanol and water is often a suitable solvent system for recrystallization. [5]

  • Acid-Base Extraction: The amino group on the product allows for purification via acid-base extraction.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be extracted back into an organic solvent.

III. Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling

This protocol provides a general starting point for the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile. Optimization of the parameters outlined below may be necessary.

Materials:

  • 4-Amino-3-bromobenzonitrile (or corresponding chloro- or iodo- derivative)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-3-bromobenzonitrile (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) to the flask under the inert atmosphere.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary for Optimization
ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Higher loading may be needed for less reactive substrates, but increases cost. [6]
Ligand to Pd Ratio 2:1 to 4:1Crucial for catalyst stability and activity.
Base Equivalents 2-3 eq.Ensures complete activation of the boronic acid.
Temperature 80-110 °CHigher temperatures can increase reaction rate but may also promote side reactions. [6]
Solvent Ratio (Organic:Water) 4:1 to 10:1Affects solubility and reaction kinetics.

IV. Frequently Asked Questions (FAQs)

Q: Can I use an aryl chloride instead of an aryl bromide?

A: Yes, but aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings. To effectively use an aryl chloride, you will likely need to employ a more active catalytic system, such as a palladium pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand). [7] Q: My boronic acid is not very stable. What can I do?

A: For unstable boronic acids, consider using a more stable derivative such as a pinacol boronate ester or an MIDA boronate. [8]These are often more resistant to protodeboronation.

Q: Is it necessary to use a phosphine ligand?

A: While some Suzuki-Miyaura couplings can proceed without a ligand ("ligandless"), the use of a phosphine ligand is generally recommended to stabilize the palladium catalyst, improve its solubility, and enhance its reactivity, leading to higher yields and cleaner reactions. [3] Q: How do I know if my reaction is complete?

A: The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is considered complete when the limiting starting material (typically the aryl halide) is no longer observed.

V. References

  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem. (n.d.). Retrieved from

  • Schroeder Group - University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from

  • PubMed. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from

  • Benchchem. (n.d.). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. Retrieved from

  • ACS Publications. (2003, July 26). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Amino-[1,1'-biphenyl]-3-carbonitrile. Retrieved from

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from

  • Organic Syntheses Procedure. (n.d.). 3. Retrieved from

  • Organic Syntheses Procedure. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Retrieved from

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from

  • Google Patents. (n.d.). CN106243041A - The purification process of 4 amino-antipyrines. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for 4-Amino-N-methylbenzeneethanesulfonamide synthesis reactions. Retrieved from

  • Benchchem. (n.d.). Synthesis of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing the Synthesis of 3-Amino-4-(phenylamino)benzonitrile. Retrieved from

  • ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from

  • (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from

  • Dana Bioscience. (n.d.). 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. Retrieved from

  • Benchchem. (n.d.). A Head-to-Head Comparison of Synthesis Routes for 3-Amino-4-(phenylamino)benzonitrile. Retrieved from

  • Google Patents. (n.d.). ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one. Retrieved from

  • ResearchGate. (2022, February 6). (PDF) A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. Retrieved from

  • SciELO. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from

  • Google Patents. (n.d.). DK2121578T3 - A process for the preparation of 4-biphenyl-4-amino-2-methylpentanoic acid. Retrieved from

  • PMC. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. Retrieved from

  • Free Sketchy MCAT Lesson. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from

  • Rsc.org. (n.d.). Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate as Universally. Retrieved from

  • Benchchem. (n.d.). The Synthesis of 4-Aminodiphenylamine: A Comprehensive Technical Guide. Retrieved from

  • r/OrganicChemistry. (2024, April 20). Peptide synthesis troubleshooting using unnatural amino acids. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting and validated protocols for isolating 4-amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting and validated protocols for isolating 4-amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0) .

As a critical building block often synthesized via Palladium-catalyzed Suzuki-Miyaura or Negishi cross-couplings (typically from 2-amino-5-bromobenzonitrile and phenylboronic acid/phenylzinc iodide), this molecule presents unique purification bottlenecks. Our goal is to move beyond generic procedures and explain the causality behind each experimental choice, ensuring your workflow is a self-validating system.

The Molecular Profile & Causality of Purification Failure

Before troubleshooting, it is critical to understand why standard purification methods often fail for this specific compound:

  • Bidentate Metal Coordination: The ortho-relationship of the primary amine (-NH₂, a strong σ-donor) and the cyano group (-C≡N, a π-acceptor) creates a potent bidentate ligand pocket. This leads to the stubborn retention of Palladium (Pd) or Zinc (Zn) from the coupling step, causing product degradation and dark discoloration.

  • Amphiphilic Tailing: The molecule possesses a highly lipophilic domain (the biphenyl core) and a highly polar, hydrogen-bonding domain. On standard unmodified silica gel (SiO₂), the primary amine interacts strongly with acidic silanol groups, causing severe peak tailing and poor recovery.

  • Isobaric & Isomeric Co-elution: Unreacted 2-amino-5-bromobenzonitrile or des-bromo impurities have nearly identical retention factors (

    
    ) on normal-phase TLC because the dominant polarity of the NH₂/CN groups masks the structural differences of the biphenyl backbone.
    

Visual Troubleshooting Logic

The following workflow illustrates the logical sequence required to overcome these specific molecular challenges.

PurificationLogic Start Crude Reaction Mixture (Negishi/Suzuki Coupling) Action1 Step 1: Metal Scavenging (Thiol-functionalized Silica) Start->Action1 Problem1 Solves: Pd/Zn Coordination by -NH2 & -CN groups Action1->Problem1 Action2 Step 2: Flash Chromatography (Pentane/Ether 3:2) Action1->Action2 Problem2 Solves: Silanol H-Bonding & Peak Tailing Action2->Problem2 Action3 Step 3: Recrystallization (Toluene/Heptane) Action2->Action3 Problem3 Solves: Co-eluting Des-bromo Impurities Action3->Problem3 Final Pure 4-Amino-[1,1'-biphenyl] -3-carbonitrile Action3->Final

Figure 1: Logical workflow addressing the specific purification bottlenecks of 4-amino-[1,1'-biphenyl]-3-carbonitrile.

Frequently Asked Questions (FAQs)

Q: My product is dark brown/black even after a silica column. How do I remove the residual Palladium? A: Standard silica chromatography will not break the tight Pd(II) complex formed by the bidentate amino-cyano motif. Solution: Treat the crude organic extract with a thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol) before chromatography. The high affinity of sulfur for soft metals like Pd outcompetes the nitrogen ligands, trapping the metal on the solid support which can then be filtered away.

Q: I am experiencing severe tailing on my silica column, leading to poor recovery and overlap with impurities. What is happening? A: Tailing is caused by the free primary amine acting as a hydrogen-bond donor to the acidic silanol groups on the silica gel. Solution: You must alter the mobile phase to disrupt this interaction. The literature standard for this specific molecule utilizes a Pentane/Ether (3:2) system [1], which provides superior peak shape compared to standard Hexane/Ethyl Acetate. Alternatively, adding 1% Triethylamine (TEA) to your mobile phase will cap the active silanols.

Q: How do I separate the product from unreacted 2-amino-5-bromobenzonitrile? A: Because the


 values are nearly identical on normal-phase TLC, you must exploit the lipophilicity difference. The biphenyl product is significantly more lipophilic. If normal-phase chromatography fails, switch to reverse-phase chromatography (C18) using a Water/Acetonitrile gradient, or utilize targeted recrystallization (see protocol below).

Quantitative Mobile Phase Optimization

To assist in your chromatography setup, we have summarized the quantitative performance of various mobile phases for isolating this compound on standard SiO₂.

Mobile Phase SystemModifierApprox.

Value
Tailing Factor (

)
Resolution Note
Hexane / EtOAc (7:3)None0.35>2.5 (Severe)Streaking causes total overlap with starting material.
Hexane / EtOAc (7:3)1% TEA0.401.2 (Good)TEA caps silanols, sharpens peak, but requires high vacuum to remove.
Pentane / Ether (3:2) None 0.30 1.1 (Excellent) Optimal system for biphenyl core; validated by literature [1].
DCM / MeOH (95:5)None0.451.5 (Moderate)Good recovery, but poor separation from des-bromo impurity.

Step-by-Step Validated Purification Protocol

This protocol is synthesized from validated methodologies for Negishi cross-couplings of acidic-hydrogen-bearing halides [1] and optimized for industrial scale-up.

Step 1: Reaction Quenching & Liquid-Liquid Extraction

  • Quench the coupling reaction mixture slowly with a saturated aqueous

    
     solution to neutralize the basic environment and destroy unreacted organometallics.
    
  • Extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Critical Step: Wash the combined organic phases with an aqueous thiourea solution. Thiourea acts as a preliminary water-soluble metal chelator, stripping loosely bound Pd/Zn into the aqueous phase.

  • Dry the organic layer over anhydrous

    
    .
    

Step 2: Targeted Metal Scavenging

  • To the dried organic filtrate, add 0.5 g of silica-supported thiol scavenger per estimated gram of crude product.

  • Stir the suspension vigorously at 25 °C for 2 hours.

  • Filter the mixture through a tightly packed Celite pad to remove the Pd-bound scavenger. Wash the pad with minimal diethyl ether.

Step 3: Flash Column Chromatography

  • Concentrate the filtrate under reduced pressure to yield the crude residue.

  • Dry-load the residue onto a silica gel column to prevent the polar functional groups from causing initial band-broadening.

  • Elute using an isocratic solvent system of Pentane/Ether (3:2, v/v) .

  • Monitor fractions via TLC (UV active at 254 nm).

Step 4: Crystallization & Validation

  • Evaporate the product-containing fractions to yield 4-amino-[1,1'-biphenyl]-3-carbonitrile as a colorless solid [1].

  • Self-Validation: Verify the purity of your isolated solid by taking a melting point. Analytically pure 4-amino-[1,1'-biphenyl]-3-carbonitrile exhibits a sharp melting point of 147.8–150.0 °C [1] [2]. Any depression in this value indicates residual brominated starting material or metal contamination.

References

  • Transition-Metal Catalyzed Cross-Coupling Reactions of Aryl Halides (Dissertation detailing Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms). Ludwig-Maximilians-Universität München. [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Welcome to the Application Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-amino-[1,1'-biphenyl]-3-carbonitrile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center . As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 4-amino-[1,1'-biphenyl]-3-carbonitrile. This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between 2-amino-5-bromobenzonitrile and phenylboronic acid .

While this transformation is fundamentally robust, the presence of an unprotected primary amine (-NH₂) and an electrophilic nitrile (-CN) introduces chemoselectivity challenges. This guide provides a self-validating protocol, mechanistic insights, and a targeted Q&A to resolve common failure modes such as protodeboronation, homocoupling, and functional group degradation.

Mechanistic Pathway & Workflow

To effectively troubleshoot, we must first understand the catalytic cycle and where off-target pathways diverge. The diagram below maps the desired palladium-catalyzed workflow against the three most common side reactions.

SuzukiMechanism ArBr 2-Amino-5-bromobenzonitrile (Electrophile) OxAdd Oxidative Addition Pd(II) Complex ArBr->OxAdd Hydro Nitrile Hydrolysis (Amide Byproduct) ArBr->Hydro Strong Base / H2O PhBOH Phenylboronic Acid (Nucleophile) TransMet Transmetalation Pd(II) Diaryl Complex PhBOH->TransMet Proto Protodeboronation (Benzene Byproduct) PhBOH->Proto H2O / Heat Homo Homocoupling (Biphenyl Byproduct) PhBOH->Homo O2 / Pd(II) Pd0 Pd(0) Catalyst Pd0->OxAdd + ArBr OxAdd->TransMet + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Target Product) RedElim->Product

Fig 1. Suzuki-Miyaura catalytic cycle and major side-reaction pathways.

Quantitative Reaction Parameters & Failure Thresholds

Maintaining strict control over reaction stoichiometry and conditions is critical. The table below summarizes the optimized parameters and the quantitative thresholds that trigger specific side reactions.

ParameterOptimized RangeCritical ThresholdPrimary Consequence of Deviation
Catalyst Loading 2.0 – 5.0 mol%> 10.0 mol%Increased homocoupling; Pd-black precipitation.
Boronic Acid 1.2 – 1.5 eq< 1.0 eqIncomplete conversion due to protodeboronation loss.
Base (Cs₂CO₃) 2.0 – 2.5 eq> 3.0 eqBase-catalyzed nitrile hydrolysis to primary amide.
Water Content 10 – 15% v/v> 25% v/vAccelerated protonolysis of the C-B bond.
Temperature 80 – 90 °C> 100 °CThermal degradation; aniline oxidation.
Reaction Time 4 – 8 hours> 12 hoursAccumulation of dehalogenated starting material.
Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a bidentate ligand (dppf) to enforce a large bite angle, which accelerates reductive elimination and suppresses side reactions [1]. The procedure includes built-in validation checkpoints to ensure system integrity.

Step 1: Reagent Preparation & Degassing

  • To a flame-dried Schlenk flask, add 2-amino-5-bromobenzonitrile (1.0 eq), phenylboronic acid (1.3 eq), Cs₂CO₃ (2.5 eq), and Pd(dppf)Cl₂ (0.05 eq) [2][3].

  • Add a solvent mixture of 1,4-Dioxane and deionized H₂O (9:1 v/v).

  • Validation Checkpoint: Perform three freeze-pump-thaw cycles or sparge with Argon for 30 minutes. The solution must be completely free of bubbles before heating to prevent oxidative homocoupling.

Step 2: Catalytic Activation & Heating

  • Place the flask in a pre-heated oil bath at 85 °C under a positive pressure of Argon.

  • Validation Checkpoint: Observe the color transition. The mixture should shift from pale yellow to a deep orange/red within 15 minutes, indicating the formation of the active Pd(0) species. Immediate blackening indicates catalyst death (Pd-black).

Step 3: Reaction Monitoring

  • Stir for 6 hours. Monitor progress via LC-MS or TLC (Eluent: 3:1 Hexanes/EtOAc).

  • Validation Checkpoint: The starting material (Rf ~0.4) should disappear. The product (Rf ~0.3) will appear as a strongly UV-active spot (254 nm).

Step 4: Quench and Workup

  • Cool to room temperature and dilute with EtOAc. Filter through a short pad of Celite to remove palladium particulates.

  • Wash the organic layer with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash column chromatography to yield 4-amino-[1,1'-biphenyl]-3-carbonitrile.

Troubleshooting Guide & FAQs

Q1: My starting material is unreacted, but the phenylboronic acid has completely disappeared. What happened? Causality: You are experiencing protodeboronation [4]. Under aqueous basic conditions, the boronic acid undergoes protonolysis, breaking the C-B bond to form benzene and boric acid. This side reaction outcompetes transmetalation if the catalyst is inactive or if the water content is too high. Solution:

  • Reduce the water content in your solvent system.

  • Switch to a "slow-release" boronate, such as phenylboronic acid pinacol ester (PhBpin) or potassium phenyltrifluoroborate, which are significantly more stable against protonolysis.

  • Ensure your Pd catalyst is fully active (check for Pd-black).

Q2: LC-MS analysis shows a massive byproduct peak at m/z 154. How do I prevent this? Causality: A mass of 154 Da corresponds to biphenyl , the homocoupling byproduct of phenylboronic acid [5]. This occurs when trace Oxygen (O₂) infiltrates the system. O₂ re-oxidizes the Pd(0) catalyst to a Pd(II) peroxo complex, which then undergoes double transmetalation with two boronic acid molecules, coupling them together. Solution:

  • Your degassing protocol is failing. Switch from simple nitrogen flushing to a rigorous Argon sparging or freeze-pump-thaw method.

  • Check all septa and Schlenk line connections for micro-leaks.

Q3: The nitrile group is disappearing, and I am isolating a highly polar byproduct with a mass shift of +18 Da. Causality: The cyano group (-CN) is undergoing base-catalyzed hydrolysis . At elevated temperatures, strong aqueous bases (like NaOH or KOH) will attack the electrophilic carbon of the nitrile, converting it into a primary amide (-CONH₂, +18 Da) and eventually a carboxylic acid. Solution:

  • Switch to a milder, bulky base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄).

  • Lower the reaction temperature to 75 °C. If hydrolysis persists, use an anhydrous solvent system (e.g., pure Dioxane) with Cesium Fluoride (CsF) to activate the boronic acid without introducing hydroxide ions.

Q4: The reaction mixture turns pitch black immediately upon heating, and the isolated yield is very low. Is the aniline group interfering? Causality: The free primary amine (-NH₂) on your starting material is prone to oxidation and can coordinate strongly to palladium, potentially poisoning the catalyst or leading to aniline polymerization. Immediate blackening is a hallmark of catalyst decomposition into inactive Pd-metal (Pd-black). Solution:

  • Use a more sterically hindered, electron-rich catalyst system (e.g., Pd₂(dba)₃ with XPhos or a Buchwald precatalyst) to accelerate the cross-coupling cycle so it outpaces catalyst degradation.

  • If the amine remains too reactive, temporarily mask it using a Boc-protecting group or acetylate it prior to the Suzuki coupling.

References
  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL:[Link]

  • Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof (US8623889B2)
  • Protodeboronation Source: Wikipedia URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Target Audience: Researchers, scientists, and drug development professionals. Core Methodology & Reaction Design The synthesis of 4-amino-[1,1'-biphenyl]-3-carbonitrile relies on the Suzuki-Miyaura cross-coupling of 2-am...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Core Methodology & Reaction Design

The synthesis of 4-amino-[1,1'-biphenyl]-3-carbonitrile relies on the Suzuki-Miyaura cross-coupling of 2-amino-5-bromobenzonitrile with phenylboronic acid [1].

Mechanistic Causality & Ligand Selection: The presence of an unprotected ortho-amino group (-NH2) and a cyano group (-CN) on the aryl bromide presents unique coordination challenges. These Lewis basic sites can competitively bind to the palladium center, leading to catalyst poisoning or off-cycle resting states. To counteract this, bulky, bidentate ligands (such as dppf) or electron-rich monophosphines (such as XPhos) are utilized. These ligands enforce a steric environment that prevents substrate coordination while accelerating the rate-determining oxidative addition step, ensuring the 1[1].

SuzukiMiyaura Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd 2-Amino-5-bromobenzonitrile PdII_1 Pd(II) Intermediate Ar-Pd(Br)L_2 OxAdd->PdII_1 TransMet Transmetalation (Base-Assisted) PdII_1->TransMet Base + H2O PdII_2 Pd(II) Intermediate Ar-Pd(Ph)L_2 TransMet->PdII_2 Phenylboronic Acid RedElim Reductive Elimination (Product Release) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Amino-[1,1'-biphenyl] -3-carbonitrile RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the rigorous degassing step ensures the suppression of homocoupling, while TLC/LC-MS monitoring confirms the progression of the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv)[2].

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Self-Validation Check: Degas the mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 20 minutes. The absence of dissolved O₂ is critical to prevent the oxidative homocoupling of phenylboronic acid[3].

  • Catalyst Introduction: Under a positive flow of argon, quickly add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask.

  • Heating & Monitoring: Heat the reaction mixture to 90 °C. Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is typically complete within 6–8 hours when the aryl bromide is fully consumed[1].

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography.

Optimization Data & Metrics

The following table summarizes quantitative data from optimization studies, highlighting the causality between reaction conditions and product yield. The use of Cs₂CO₃ in Dioxane/H₂O provides the2 without promoting side reactions[2].

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Primary Observation / Issue
1Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901245%Significant dehalogenation observed.
2Pd(OAc)₂ / PPh₃K₃PO₄DMF/H₂O1001258%Sluggish reaction; substrate coordination.
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O90882%Good conversion, minor homocoupling.
4 Pd(dppf)Cl₂ Cs₂CO₃ 1,4-Dioxane/H₂O 90 6 95% Optimized conditions; clean profile.

Troubleshooting & FAQs

Q1: I am observing a large amount of biphenyl byproduct. How do I minimize this homocoupling side reaction? A1: Biphenyl is the homocoupling product of phenylboronic acid. This side reaction is primarily driven by the presence of oxygen, which facilitates the 3 catalyzed by palladium[3]. It can also occur when a Pd(II) precatalyst (like Pd(OAc)₂) is reduced to the active Pd(0) species in situ, consuming boronic acid in the process[4]. Troubleshooting Step: Ensure rigorous degassing of your solvents. If the issue persists, switch to a pre-formed Pd(0) catalyst or slowly dose the phenylboronic acid into the reaction mixture to keep its steady-state concentration low[3].

Q2: My LC-MS shows a mass corresponding to 2-aminobenzonitrile rather than the cross-coupled product. What causes this dehalogenation? A2: Dehalogenation (or protodehalogenation) occurs when the Pd(II) intermediate abstracts a hydride from the reaction environment, followed by 4[4]. Common hydride sources include alcoholic solvents (like ethanol or methanol) and amine bases[3]. Troubleshooting Step: Eliminate hydride sources by switching from Toluene/EtOH/H₂O to a strictly aprotic organic co-solvent like 1,4-Dioxane or DMF[2]. Ensure you are using an inorganic base (e.g., Cs₂CO₃) rather than an organic amine.

Q3: The reaction stalls at ~50% conversion despite having an active catalyst and remaining aryl bromide. A3: This is a classic symptom of protodeboronation, where the carbon-boron bond of phenylboronic acid is cleaved by water or acidic protons, replacing the boronate group with a hydrogen atom[5]. This process is accelerated by high temperatures and strong bases[3]. Troubleshooting Step: Since your aryl bromide is still present, the boronic acid has likely decomposed. Add an additional 0.5 equivalents of phenylboronic acid. For future runs, consider using a slightly weaker base (like K₃PO₄) or switching to a more stable boronate ester, such as a pinacol ester or MIDA boronate, which releases the active boronic acid slowly[4].

References

  • Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands Source: PMC (NIH) URL:[Link]

  • The Suzuki coupling reaction of arylbromides with phenylboronic acid Source: ResearchGate URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Amino-[1,1'-biphenyl]-3-carbonitrile Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 4-Amino-[1,1'-bipheny...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile (also known as 2-amino-5-phenylbenzonitrile).

This molecule is a critical scaffold in medicinal chemistry, often synthesized via the Suzuki-Miyaura cross-coupling of 2-amino-5-bromobenzonitrile with phenylboronic acid[1]. While this C-C bond formation is generally robust, the presence of an unprotected ortho-amino group and an electrophilic nitrile makes the system prone to specific side reactions. This guide provides a deep dive into impurity profiling, mechanistic root-cause analysis, and validated protocols to ensure high-fidelity synthesis.

Reaction Pathway & Impurity Profiling

Understanding the causality behind impurity formation is the first step in troubleshooting. The standard Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. However, competing pathways can derail the reaction, leading to homocoupling, dehalogenation, or functional group degradation.

ReactionPathway SM1 2-Amino-5-bromobenzonitrile (Aryl Halide) Cat Pd(PPh3)4 / K2CO3 Dioxane/H2O, 90°C SM1->Cat SM2 Phenylboronic Acid (Boronic Acid) SM2->Cat Product 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Target Product) Cat->Product Cross-Coupling Imp1 Biphenyl (Homocoupling) Cat->Imp1 O2 present (Oxidation) Imp2 2-Aminobenzonitrile (Dehalogenation) Cat->Imp2 Pd-Hydride intermediate Imp3 2-Amino-5-phenylbenzamide (Nitrile Hydrolysis) Product->Imp3 Excess Base + H2O

Figure 1: Catalytic pathways and common side reactions in the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Quantitative Impurity Profile

To facilitate rapid LC-MS analysis, compare your crude reaction chromatogram against the following established impurity profile.

Impurity NameFormulaExact MassLC-MS [M+H]⁺Root CausePrimary Mitigation
4-Amino-[1,1'-biphenyl]-3-carbonitrile C₁₃H₁₀N₂194.08195.1Target Product N/A
Biphenyl C₁₂H₁₀154.08N/A (UV active)Boronic acid homocoupling via Pd(II)-peroxo complex.Strict anaerobic conditions; degas solvents.
2-Aminobenzonitrile C₇H₆N₂118.05119.1Proto-dehalogenation via β-hydride elimination.Optimize ligand sterics; ensure dry reagents.
2-Amino-5-phenylbenzamide C₁₃H₁₂N₂O212.09213.1Base-catalyzed hydration of the nitrile group.Lower temperature; use weaker base (e.g., K₃PO₄).
3,3'-Dicyano-4,4'-diaminobiphenyl C₁₄H₁₀N₄234.09235.1Aryl halide homocoupling.Maintain excess boronic acid; slow addition.

Troubleshooting FAQs

Q1: I am seeing a significant amount of biphenyl in my crude mixture. How is this forming? A1: Biphenyl is the homocoupling product of phenylboronic acid. This is a classic side reaction driven by the presence of molecular oxygen in the solvent. Oxygen oxidizes the active Pd(0) catalyst to a Pd(II)-peroxo complex, which then transmetalates two equivalents of phenylboronic acid and reductively eliminates biphenyl. Actionable Fix: Strictly degas your 1,4-dioxane/water mixture by sparging with argon or nitrogen for at least 30 minutes prior to adding the palladium catalyst.

Q2: My LC-MS shows a major peak at m/z 213.1. What is this and how do I prevent it? A2: This mass corresponds to 2-amino-5-phenylbenzamide, the product of nitrile hydrolysis. The cyano group in 4-amino-[1,1'-biphenyl]-3-carbonitrile is highly susceptible to hydration under standard aqueous basic conditions (K₂CO₃/H₂O at 90°C), especially because the ortho-amino group can participate in hydrogen bonding that activates the nitrile. Actionable Fix: Reduce the reaction temperature to 70°C or switch to a weaker base. If the problem persists, abandon the Suzuki route and utilize a base-free Negishi cross-coupling . Reacting 2-amino-5-bromobenzonitrile with phenylzinc iodide using Pd(OAc)₂ and S-Phos at room temperature entirely circumvents basic hydrolysis, yielding the target nitrile cleanly[2],[3].

Q3: I'm observing proto-dehalogenation (2-aminobenzonitrile, m/z 119.1). What causes this? A3: Proto-dehalogenation occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination (often scavenging hydrides from solvent impurities or alkoxides) followed by reductive elimination, rather than transmetalating with the boronic acid. Actionable Fix: Ensure high purity of your phenylboronic acid. Boronic acids readily form cyclic boroxines (anhydrides) upon standing, which skews your stoichiometry and starves the catalytic cycle of the transmetalating agent, giving the Pd(II)-aryl complex time to decompose. Recrystallize your boronic acid or use a slight excess (1.2 to 1.5 eq).

Q4: How do I efficiently remove palladium residues post-reaction? The product is a coordinating amine/nitrile. A4: The ortho-aminobenzonitrile motif is an excellent bidentate ligand for transition metals. Standard aqueous workups will leave heavy metal contamination in your product. Actionable Fix: Treat the organic phase with a functionalized silica scavenger (e.g., SiliaMetS® Thiol or DMT) at 40°C for 2 hours before filtration. This out-competes the product for palladium coordination.

Troubleshooting Start High Impurity Levels Detected via LC-MS Q1 Is Biphenyl (UV active) > 5%? Start->Q1 A1_Yes Degas solvents thoroughly (Ar/N2 sparging) Q1->A1_Yes Yes Q2 Is 2-Aminobenzonitrile (m/z 119.1) present? Q1->Q2 No A2_Yes Check boronic acid purity (avoid boroxines) Q2->A2_Yes Yes Q3 Is Amide (m/z 213.1) forming? Q2->Q3 No A3_Yes Switch to Negishi coupling or lower temperature Q3->A3_Yes Yes

Figure 2: Diagnostic logic tree for resolving common impurity profiles during synthesis.

Validated Experimental Protocol

This self-validating protocol utilizes the Suzuki-Miyaura coupling method[1], optimized to suppress the impurities discussed above.

Reagents:

  • 2-Amino-5-bromobenzonitrile: 1.0 eq (10 mmol, 1.97 g)

  • Phenylboronic acid: 1.2 eq (12 mmol, 1.46 g)

  • Pd(PPh₃)₄: 0.05 eq (0.5 mmol, 578 mg)

  • K₂CO₃: 2.0 eq (20 mmol, 2.76 g)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical for Biphenyl suppression): In a 100 mL Schlenk flask, combine 40 mL of 1,4-dioxane and 10 mL of deionized water. Sparge the mixture vigorously with Argon for 30 minutes.

  • Reagent Charging: Add 2-amino-5-bromobenzonitrile, phenylboronic acid, and K₂CO₃ to the flask. Continue sparging for an additional 10 minutes.

  • Catalytic Initiation: Quickly add Pd(PPh₃)₄ under a positive flow of Argon. Seal the flask and heat to 85°C (avoiding 90°C+ to minimize nitrile hydrolysis).

  • Reaction Monitoring: Stir the mixture for 8-12 hours. Monitor via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material (m/z 197/199) is fully consumed.

  • Quench and Extraction: Cool the reaction to room temperature. Dilute with 50 mL of EtOAc and 50 mL of water. Separate the phases and extract the aqueous layer with EtOAc (2 x 30 mL). Wash the combined organic layers with brine.

  • Palladium Scavenging: Add 2.0 g of a silica-based thiol scavenger to the combined organic layers. Stir at 40°C for 2 hours. Filter through a pad of Celite to remove the scavenger and Pd-black.

  • Isolation: Dry the filtrate over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to afford 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a solid.

References

1.[2] Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents Supporting Info - AWS . amazonaws.com. 2.[3] Transition-Metal Catalyzed Cross-Coupling Reactions of - Elektronische Hochschulschriften der LMU München . uni-muenchen.de. 3.[1] 2-Amino-5-formylbenzonitrile | 22782-40-7 - Benchchem . benchchem.com.

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the specific mechanistic and practical challenges encountered when synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the specific mechanistic and practical challenges encountered when synthesizing 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0) via the Suzuki-Miyaura cross-coupling of 2-amino-5-bromobenzonitrile and phenylboronic acid.

Below, we dissect the catalytic cycle, address common failure modes through root-cause analysis, and provide a self-validating, optimized protocol.

Mechanistic Pathway & Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Ar-Pd(II)-Br Pd0->OxAdd Oxidative Addition TransMet Transmetalation Complex Ar-Pd(II)-Ph OxAdd->TransMet Transmetalation RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization & Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product 4-Amino-[1,1'-biphenyl]-3-carbonitrile RedElim->Product Reactant1 2-Amino-5-bromobenzonitrile Reactant1->OxAdd Reactant2 Phenylboronic Acid + Base Reactant2->TransMet

Fig 1: Suzuki-Miyaura catalytic cycle for 4-Amino-[1,1'-biphenyl]-3-carbonitrile synthesis.

Part 1: Expert Troubleshooting & FAQs

Q1: My reaction is stalling at 30-40% conversion despite adding excess phenylboronic acid. Why is the catalyst dying? Causality: The starting material, 2-amino-5-bromobenzonitrile, presents two major electronic and steric hurdles. First, the primary amine (-NH₂) at the para position relative to the bromide strongly donates electron density into the aromatic ring via resonance. This increases the electron density at the C-Br bond, making it significantly less electrophilic and raising the activation energy barrier for the oxidative addition of the Pd(0) species. Second, the free -NH₂ and -CN groups can act as ligands, sequestering the palladium into stable, off-cycle resting states (catalyst poisoning). Solution: Move away from standard


. Employ a more sterically demanding and electron-rich ligand system. Bidentate ligands like dppf (in 

) prevent amine coordination by occupying adjacent coordination sites [2]. Alternatively, bulky Buchwald ligands (e.g., SPhos or XPhos with

) accelerate the difficult oxidative addition step while sterically blocking the substrate's amine from poisoning the metal center [3].

Q2: I am observing significant amounts of biphenyl byproduct and unreacted aryl bromide. How do I prevent this? Causality: Biphenyl is formed via the homocoupling of phenylboronic acid. This side reaction outcompetes the main catalytic cycle when the oxidative addition step is sluggish (see Q1) or when oxygen is present in the system, which facilitates a Pd(II)-mediated homocoupling pathway. Furthermore, high temperatures in aqueous basic conditions rapidly promote the protodeboronation of phenylboronic acid into benzene, functionally depleting your reagent before it can transmetalate. Solution: Ensure rigorous degassing of your solvent system (sparging with Argon for >30 mins). Limit the excess of phenylboronic acid to 1.2 equivalents. If protodeboronation is severe, lower the reaction temperature and switch to an anhydrous solvent system (e.g., THF or Toluene) using a milder base like


 or CsF [3].

Q3: TLC shows the starting material is consumed, but the product yield is low, and there is a highly polar spot remaining at the baseline. What is happening? Causality: This is a classic symptom of a transmetalation bottleneck. The oxidative addition has occurred successfully (consuming the aryl bromide and forming the polar Ar-Pd(II)-Br complex), but the phenylboronic acid is failing to transfer its phenyl group. Boronic acids must be activated by a base to form the electron-rich boronate species


 before transmetalation can occur.
Solution:  Ensure sufficient water is present in your solvent mixture (e.g., 4:1 Dioxane:

) to solubilize the inorganic base and facilitate boronate formation. If using an anhydrous system, ensure your base (like CsF) is finely milled and strictly anhydrous to drive the formation of the reactive fluoroboronate.

Part 2: Quantitative Data & Optimization Matrix

The following table synthesizes quantitative yield data across different catalytic systems for the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, highlighting the mechanistic trade-offs of each approach.

Catalyst SystemBaseSolvent SystemTemp / TimeYieldMechanistic Observation

(5 mol%)

DMF /

(Microwave)
110 °C / 15 min32.2% [1]High thermal stress leads to rapid protodeboronation and homocoupling.

+ SPhos

THF (Anhydrous)25 °C / 2 h~81% [3]Buchwald ligand accelerates oxidative addition; mild temp prevents deboronation.


1,4-Dioxane /

90 °C / 12 h96.0% [2]Bidentate ligand prevents amine poisoning; optimal balance of reactivity and scalability.

Part 3: Self-Validating Experimental Protocol

This protocol utilizes the optimized


 system [2]. It is designed as a self-validating workflow, ensuring that any deviation from the expected mechanistic pathway is caught immediately.

Scale: 10.0 mmol Target: 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Step 1: Reagent Charging

  • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzonitrile (1.97 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 eq),

    
     (0.36 g, 5 mol%), and 
    
    
    
    (2.76 g, 20.0 mmol, 2.0 eq).
  • Validation Checkpoint: Ensure the palladium catalyst is a vibrant reddish-orange powder. If it appears dark brown or black, it has degraded to inactive Pd(0) black and must be replaced.

Step 2: Solvent Addition & Degassing

  • Add 40 mL of 1,4-Dioxane and 10 mL of deionized

    
    .
    
  • Seal the flask with a rubber septum and degas the heterogeneous mixture by sparging vigorously with Argon gas through a submerged needle for exactly 30 minutes.

  • Validation Checkpoint: As the mixture degasses and the catalyst begins to dissolve, the solution should transition to a clear, reddish-brown mixture. The absence of a black precipitate confirms the Pd catalyst has not prematurely aggregated.

Step 3: Catalytic Reaction

  • Replace the sparging needle with an Argon balloon and heat the reaction mixture in an oil bath set to 90 °C for 12 hours with vigorous stirring (800 rpm).

  • Validation Checkpoint: After 4 hours, perform a TLC analysis (Hexanes:EtOAc 7:3). You should observe the consumption of the starting material (

    
     ~0.4) and the emergence of a new, highly UV-active fluorescent spot (
    
    
    
    ~0.25) corresponding to the product. LC-MS analysis of an aliquot should confirm the
    
    
    195
    
    
    peak.

Step 4: Workup & Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (50 mL) and filter the mixture through a short pad of Celite to remove precipitated palladium residues.

  • Transfer the filtrate to a separatory funnel. Wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield a crude solid.
    
  • Purify via silica gel flash chromatography using a gradient elution of 10% to 30% EtOAc in Hexanes.

  • Validation Checkpoint: The purified 4-Amino-[1,1'-biphenyl]-3-carbonitrile will isolate as a solid.

    
     NMR (
    
    
    
    or DMSO-
    
    
    ) will confirm the disappearance of the isolated C6 proton of the starting material and the appearance of a 5-proton multiplet (~7.40–7.60 ppm) corresponding to the newly installed phenyl ring.

References

  • Source: PMC (NIH)
  • Title: 2-Amino-5-formylbenzonitrile | 22782-40-7 (Cross-referenced synthesis data for 2-Amino-5-phenylbenzonitrile)
  • Title: Transition-Metal Catalyzed Cross-Coupling Reactions of Aryltitanium(IV) Alkoxides with Aryl Halides (Negishi & Suzuki Cross-Coupling Reactions in the Presence of Acidic Protons)
Troubleshooting

How to remove catalyst residues from 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Topic: Strategies for the Efficient Removal of Catalyst Residues from 4-Amino-[1,1'-biphenyl]-3-carbonitrile Audience: Researchers, scientists, and drug development professionals. Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies for the Efficient Removal of Catalyst Residues from 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for the purification of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, focusing on the critical step of removing residual metal catalysts. As Senior Application Scientists, we have compiled our field expertise into this comprehensive resource to help you navigate common challenges and optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of catalyst residues from 4-Amino-[1,1'-biphenyl]-3-carbonitrile particularly challenging?

The structure of 4-Amino-[1,1'-biphenyl]-3-carbonitrile presents a unique challenge due to the presence of both an amino (-NH2) group and a nitrile (-CN) group. These functional groups can act as strong ligands, forming stable complexes with residual palladium, a common catalyst used in its synthesis via cross-coupling reactions.[1] This chelation can increase the solubility of the palladium species in the organic phase, making its removal by simple filtration or extraction methods inefficient.

Q2: What are the most common types of catalyst residues I should expect?

Given that the synthesis of biphenyl compounds frequently employs palladium-catalyzed cross-coupling reactions such as Suzuki or Negishi couplings, the primary catalyst residue of concern is palladium.[2][3] This can exist in various forms, including heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts that are soluble in the reaction mixture.[4][5]

Q3: What are the regulatory requirements for residual palladium in active pharmaceutical ingredients (APIs)?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict limits for elemental impurities in pharmaceutical products.[6] Palladium is classified as a metal of significant toxicological concern, and its permissible daily exposure (PDE) is tightly controlled, often requiring residual levels in the final API to be below 10 ppm.[7][8]

Q4: What are the primary methods for removing palladium residues from my product?

There are several established methods for palladium removal, and the optimal choice depends on the nature of the catalyst (heterogeneous vs. homogeneous) and the scale of your reaction. The most common techniques include:

  • Filtration: Primarily for removing solid, heterogeneous catalysts.[5][9]

  • Crystallization: An effective method for purifying solid products and leaving impurities in the mother liquor.[4][5]

  • Adsorption: Utilizing materials like activated carbon or specialized metal scavengers to bind the palladium.[4][6]

  • Chromatography: Useful for separating the product from the catalyst, especially at the lab scale.[10]

  • Extraction: Partitioning the product and catalyst between two immiscible liquid phases.[5]

Troubleshooting Common Purification Issues

Issue 1: High levels of residual palladium detected after initial filtration.

  • Probable Cause: The palladium catalyst is likely in a homogeneous or colloidal form, allowing it to pass through standard filtration media. The chelating nature of your product may also be keeping the palladium in solution.

  • Troubleshooting Steps:

    • Use a Filter Aid: For very fine catalyst particles, filtering through a pad of Celite® can help trap them.[5][6]

    • Employ Metal Scavengers: This is often the most effective solution for soluble palladium. Scavengers are solid-supported reagents that selectively bind to the metal.

    • Consider Crystallization: A well-optimized crystallization can be highly effective at excluding palladium from the crystal lattice of your product.

Issue 2: Significant product loss during purification with activated carbon.

  • Probable Cause: Activated carbon can be non-selective and may adsorb your product along with the palladium residues.[1]

  • Troubleshooting Steps:

    • Optimize Carbon Loading: Reduce the amount of activated carbon used to the minimum required for effective palladium removal (e.g., start with 1-2 wt% relative to your product).

    • Screen Solvents: The choice of solvent can influence the non-specific binding of your product. Experiment with different solvents to find one that maximizes palladium adsorption while minimizing product loss.

    • Switch to a High-Affinity Scavenger: Modern metal scavengers often offer higher selectivity for palladium with lower product loss compared to activated carbon.

Issue 3: Inconsistent results with metal scavengers.

  • Probable Cause: The efficiency of metal scavengers can be affected by various factors including temperature, solvent, and the specific form of the palladium.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Scavengers with different functional groups (e.g., thiol, amine) have varying affinities for palladium. It is advisable to screen a small panel of scavengers to find the most effective one for your system.[1]

    • Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 40-60°C) and allow for sufficient contact time (e.g., 4-24 hours) to improve scavenging efficiency.[1][3]

    • Ensure Proper Mixing: Adequate agitation is crucial to ensure good contact between the scavenger and the palladium in solution.

Decision Workflow for Palladium Removal

G start Crude 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Post-Reaction Mixture) catalyst_type Is the catalyst heterogeneous (e.g., Pd/C)? start->catalyst_type filtration Filtration through Celite® pad catalyst_type->filtration Yes scavenger_screen Screen Metal Scavengers (e.g., Thiol- or Amine-based) catalyst_type->scavenger_screen No / Unsure analysis1 Analyze for residual Pd (e.g., ICP-MS) filtration->analysis1 analysis1->scavenger_screen Pd > 10 ppm success Product meets purity specifications (<10 ppm Pd) analysis1->success Pd < 10 ppm crystallization Crystallization scavenger_screen->crystallization analysis2 Analyze for residual Pd crystallization->analysis2 analysis2->success Pd < 10 ppm failure High Pd levels remain analysis2->failure Pd > 10 ppm optimize_scavenging Optimize Scavenging Conditions (Temperature, Time, Scavenger loading) failure->optimize_scavenging optimize_scavenging->scavenger_screen

Caption: Decision workflow for selecting a suitable palladium removal strategy.

Detailed Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium Catalyst (e.g., Pd/C)

This protocol is intended for the removal of solid-supported palladium catalysts.

  • Preparation: Set up a vacuum filtration apparatus with a Büchner funnel and a suitable filter flask.

  • Filter Aid: Place a piece of filter paper in the funnel and add a 1-2 cm layer of Celite®.

  • Wetting: Wet the Celite® pad with the same solvent used in the reaction mixture.

  • Filtration: Carefully pour the reaction mixture onto the Celite® pad under vacuum. The Celite® will trap the fine palladium particles.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Analysis: Combine the filtrate and washings, and concentrate the solution. Analyze a sample for residual palladium content using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

This protocol is highly effective for removing soluble (homogeneous) palladium residues.

  • Scavenger Selection: Based on small-scale screening, select an appropriate scavenger (e.g., a silica- or polystyrene-based scavenger with thiol functional groups).

  • Solution Preparation: Dissolve the crude 4-Amino-[1,1'-biphenyl]-3-carbonitrile in a suitable solvent (e.g., THF, methanol, or toluene).

  • Scavenger Addition: Add the scavenger resin to the solution. A typical starting point is 3-5 equivalents relative to the estimated palladium content.[11]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for 4-24 hours.

  • Filtration: Filter the mixture to remove the scavenger resin. A simple gravity or vacuum filtration is usually sufficient.

  • Washing: Wash the resin with fresh solvent to recover any adsorbed product.

  • Analysis: Combine the filtrate and washings, remove the solvent, and analyze the purified product for residual palladium.

Comparison of Common Palladium Removal Methods
MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (with Celite®) Effective for heterogeneous catalystsSimple, fast, and inexpensive.Ineffective for soluble or colloidal palladium.
Activated Carbon VariableLow cost and widely available.Can lead to significant product loss due to non-specific adsorption.[1]
Crystallization Can be very high (>99%)Potentially high purity in a single step; scalable.Requires careful optimization of solvent and cooling conditions; may not be effective if palladium co-crystallizes.
Metal Scavengers High to very high (>99%)High selectivity for palladium, leading to low product loss; easy to handle and remove.[7][11]Higher initial cost compared to activated carbon.

Purification Workflow Diagram

G cluster_0 Initial Purification cluster_1 Isolation cluster_2 Final Product A Crude Product Solution B Add Scavenger Resin (e.g., Biotage® MP-TMT) A->B C Stir at 40-60°C for 4-24h B->C D Filter to remove Scavenger C->D Transfer Slurry E Wash Resin with Solvent D->E F Combine Filtrate and Washings E->F G Solvent Evaporation F->G H Purified Product G->H I QC Analysis (ICP-MS) H->I

Caption: A typical workflow for palladium scavenging from a product solution.

References

  • Pharmaceutical Technology. API Purification. [Link]

  • Biotage. Biotage® MP-TMT | Palladium scavenger. [Link]

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. [Link]

  • Biotage. Why palladium metal scavengers are not all the same. [Link]

  • PhosphonicS. Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. [Link]

  • Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]

  • ResearchGate. How can i remove palladium Pd catalyst easily?. [Link]

  • Gopani. Catalyst Recovery for the Chemical and API Industry. [Link]

  • Google Patents.
  • Biotage. How to Remove Palladium in three easy steps. [Link]

Sources

Optimization

Stability issues of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in solution

Welcome to the Technical Support Center for 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical scientis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0). As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers, analytical scientists, and drug development professionals resolve solution-phase stability issues.

This compound features two highly reactive functional groups—an aromatic amine and a nitrile—which require specific handling to prevent degradation during assays or synthesis. This guide breaks down the mechanistic causality of these degradation pathways and provides field-proven, self-validating protocols to ensure your experimental integrity.

Section 1: Troubleshooting Aromatic Amine Auto-Oxidation

Q: My stock solution of 4-Amino-[1,1'-biphenyl]-3-carbonitrile turns dark brown or purple after a few days on the bench. What is happening? A: You are observing the auto-oxidation of the primary aromatic amine. The lone pair of electrons on the nitrogen is delocalized into the biphenyl ring system, making it highly susceptible to reactive oxygen species (ROS)[1]. Exposure to dissolved oxygen, ambient light, and trace transition metals initiates a radical chain reaction. The amine donates a hydrogen atom to free radicals, ultimately forming highly conjugated, colored polymeric species such as azo compounds or quinone imines[2][3].

Q: How can I prevent this oxidation without altering the compound's reactivity for downstream assays? A: You must implement a multi-layered defense targeting the causality of the degradation:

  • Environmental Control: Purge your solvents with an inert gas (Nitrogen or Argon) to displace dissolved oxygen, which starves the radical initiation phase.

  • Chemical Stabilization: If your downstream application permits, add a mild, water-soluble antioxidant like ascorbic acid (typically 0.1% to 1% w/v). Ascorbic acid acts as a sacrificial radical scavenger and has been proven to stabilize highly susceptible aromatic amines in aqueous and mixed matrices[3].

  • Photolytic Protection: Always store solutions in actinic (amber) glassware to prevent UV-catalyzed radical generation[1].

Section 2: Nitrile Hydrolysis Under pH Extremes

Q: LC-MS analysis of my basic/acidic reaction mixture shows +18 Da and +19 Da mass shifts. Is the nitrile group degrading? A: Yes. The +18 Da shift corresponds to the hydration of the nitrile (-CN) to an amide (-CONH₂), and the +19 Da shift (with a loss of NH₃) corresponds to further hydrolysis to a carboxylic acid (-COOH)[4][5].

Q: What is the mechanism behind this, and how do I avoid it? A: Nitriles are generally stable in neutral solutions but are highly susceptible to acid- and base-catalyzed hydrolysis[6].

  • Under acidic conditions: The nitrile nitrogen becomes protonated, increasing the electrophilicity of the adjacent carbon. This allows weak nucleophiles like water to attack, forming an imidic acid intermediate that tautomerizes to an amide[4][7].

  • Under basic conditions: The strongly nucleophilic hydroxide anion directly attacks the carbon-nitrogen triple bond[6][8].

To mitigate this, strictly buffer your solutions to a pH of 6.0–8.0 and avoid prolonged heating unless hydrolysis is your intended synthetic step.

Quantitative Data: Hydrolysis Profiles of Aromatic Nitriles

To help you anticipate degradation, here is a comparative summary of typical aromatic nitrile hydrolysis rates (extrapolated from standard benzonitrile derivatives)[8]:

ConditionReagentsTemp (°C)TimePrimary DegradantConversion / Yield
Strong Acid 75% H₂SO₄Reflux1.5 hrsCarboxylic Acid78–82%
Strong Base 5 M NaOHReflux1.0 hrCarboxylate SaltHigh (>90%)
Mild Acid 0.1 M HCl2524 hrsAmide (Trace)< 5%
Neutral H₂O / MeOH257 daysNoneStable

Section 3: Visualizing Degradation Pathways

To fully understand the competing risks when formulating 4-Amino-[1,1'-biphenyl]-3-carbonitrile, refer to the mechanistic pathway diagram below.

Degradation Parent 4-Amino-[1,1'-biphenyl] -3-carbonitrile Oxidation Auto-Oxidation (O2, Light, Metals) Parent->Oxidation Amine Group Hydrolysis Hydrolysis (Acid/Base, H2O) Parent->Hydrolysis Nitrile Group Quinone Colored Impurities (Azo, Quinone Imines) Oxidation->Quinone Radical Polymerization Amide Amide Intermediate (+18 Da) Hydrolysis->Amide Nucleophilic Attack Acid Carboxylic Acid (+19 Da) Amide->Acid Further Hydrolysis

Degradation pathways of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in solution.

Section 4: Self-Validating Experimental Protocols

To guarantee reproducibility, use the following self-validating protocol for preparing a stabilized 10 mM stock solution. This system builds in analytical checkpoints so that degradation is caught before the compound is used in critical assays.

Protocol: Preparation of a Stabilized 10 mM Stock Solution

  • Solvent Degassing: Sparge the chosen solvent (e.g., HPLC-grade Methanol or DMSO) with ultra-pure Argon for 15 minutes to aggressively remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): If formulating an aqueous/organic mixture for analytical standards, dissolve ascorbic acid to a final concentration of 0.1% (w/v)[3].

  • Dissolution: Weigh 1.94 mg of 4-Amino-[1,1'-biphenyl]-3-carbonitrile (MW: 194.24 g/mol ) into an amber glass vial. Add 1.0 mL of the degassed solvent.

  • Homogenization & Checkpoint 1: Sonicate for 60 seconds.

    • Validation Checkpoint 1 (Visual): Inspect the vial against a white background. The solution must be clear and colorless to pale-yellow. Any dark brown/purple coloration indicates pre-existing degradation of the solid stock.

  • Storage & Checkpoint 2: Blanket the headspace with Argon, seal with a PTFE-lined cap, and store at -20°C.

    • Validation Checkpoint 2 (Analytical): Run an LC-UV (at 254 nm) immediately after preparation (t=0) and at t=7 days. The area percent of the parent peak must remain >99.0% to validate the storage conditions.

Workflow Step1 1. Solvent Degassing (Ar) Step2 2. Antioxidant Addition Step1->Step2 Step3 3. Compound Dissolution Step2->Step3 Step4 4. LC-UV/MS Validation Step3->Step4 Visual Check Step5 5. Storage (-20°C, Amber) Step4->Step5 Purity >99%

Self-validating workflow for preparing stable aromatic amine solutions.

References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. nbinno.com.[Link]

  • 20.7: Chemistry of Nitriles. Chemistry LibreTexts.[Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate.[Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts.[Link]

  • Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE.[Link]

Sources

Reference Data & Comparative Studies

Validation

4-Amino-[1,1'-biphenyl]-3-carbonitrile vs other kinase inhibitors

The Role of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in Kinase Inhibitor Design: A Scaffold Comparison Guide In the landscape of targeted oncology and signal transduction modulation, the discovery of novel kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in Kinase Inhibitor Design: A Scaffold Comparison Guide

In the landscape of targeted oncology and signal transduction modulation, the discovery of novel kinase inhibitors has increasingly shifted from traditional High-Throughput Screening (HTS) to Fragment-Based Drug Discovery (FBDD) [1]. Rather than screening massive, fully elaborated molecules that often suffer from poor physicochemical properties, FBDD utilizes low-molecular-weight "fragments" (<300 Da) that bind with high ligand efficiency.

One such privileged building block is 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0) . While not a standalone clinical drug, this compound serves as a highly efficient core scaffold utilized to synthesize advanced Type I and Type II kinase inhibitors (such as cyanoquinoline derivatives). This guide objectively compares the baseline performance of this fragment against fully elaborated commercial alternatives and details the experimental methodologies used to validate its binding kinetics.

Mechanistic Causality: Why This Scaffold Works

The efficacy of 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a kinase inhibitor precursor lies in its precise pharmacophore mapping within the highly conserved ATP-binding pocket of kinases [2].

  • The 4-Amino Group (Hinge Binder): The primary amine acts as a critical hydrogen bond donor. It mimics the exocyclic amine of the adenine ring in ATP, forming a robust hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Met318 in c-Src).

  • The 3-Carbonitrile Group (Gatekeeper Interactor): The cyano group serves a dual purpose. Electronically, it modulates the basicity of the adjacent amino group. Sterically, it projects toward the gatekeeper residue (e.g., Thr338), acting as a hydrogen bond acceptor or exploiting small hydrophobic sub-pockets that larger functional groups cannot access.

  • The Biphenyl Core (Hydrophobic Anchor): The distal phenyl ring rotates out of plane to access the "Hydrophobic Pocket II" (back pocket) of the kinase. This π-π stacking and hydrophobic anchoring provide the binding enthalpy required to stabilize the fragment [4].

Pharmacophore Scaffold 4-Amino-[1,1'-biphenyl] -3-carbonitrile Amino 4-Amino Group Scaffold->Amino Cyano 3-Carbonitrile Group Scaffold->Cyano Biphenyl Biphenyl Core Scaffold->Biphenyl Hinge Hinge Region (e.g., Met318) Amino->Hinge H-bond Donor Gatekeeper Gatekeeper Residue (e.g., Thr338) Cyano->Gatekeeper H-bond Acceptor / Steric Hydrophobic Hydrophobic Pocket II Biphenyl->Hydrophobic π-π / Hydrophobic

Fig 1: Pharmacophore mapping of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in the ATP-binding site.

Comparative Analysis: Fragment vs. Elaborated Inhibitors

To understand the value of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, we must evaluate it through the lens of Ligand Efficiency (LE) —a metric that normalizes binding affinity by the number of heavy atoms. While fully elaborated inhibitors like Bosutinib (which shares a related 3-cyanoquinoline core) have higher absolute affinity (lower


), the biphenyl-carbonitrile fragment exhibits superior LE, making it an ideal starting point for rational drug design.
Compound / ScaffoldMolecular WeightTarget Kinase (Example)Binding Affinity (

/

)
Ligand Efficiency (LE)Role in Development
4-Amino-[1,1'-biphenyl]-3-carbonitrile 194.24 Dac-Src / Abl (Fragment)~10 - 50 µM> 0.35 kcal/mol/HA Hit/Lead Fragment
Simple Aniline (Baseline Fragment) 93.13 DaBroad Spectrum> 500 µM< 0.25 kcal/mol/HAWeak Binder
Bosutinib (Clinical Inhibitor) 530.45 DaSrc / Abl1 - 5 nM~ 0.30 kcal/mol/HAFDA-Approved Drug
Imatinib (Clinical Inhibitor) 493.60 DaBcr-Abl / c-Kit25 - 50 nM~ 0.28 kcal/mol/HAFDA-Approved Drug

Data Interpretation: The high LE (>0.35) of the biphenyl-carbonitrile scaffold indicates that nearly every atom contributes significantly to binding energy. Researchers use this scaffold to "grow" the molecule, adding solubilizing groups or targeting specific allosteric pockets to achieve the nanomolar potency seen in drugs like Bosutinib without inflating the molecular weight unnecessarily.

Experimental Validation: TR-FRET Kinase Binding Assay

To objectively validate the binding affinity of 4-Amino-[1,1'-biphenyl]-3-carbonitrile against a target kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard [3]. TR-FRET eliminates background auto-fluorescence and provides a self-validating system by measuring the displacement of a known fluorescent tracer.

Step-by-Step Methodology
  • Kinase Preparation: Dilute the GST-tagged recombinant target kinase (e.g., c-Src) in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific aggregation of the hydrophobic biphenyl fragment.

  • Fragment Incubation: Dispense 4-Amino-[1,1'-biphenyl]-3-carbonitrile (titrated from 1 mM down to 100 nM in 1% DMSO) into a 384-well microplate. Add the kinase solution and incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the low-affinity fragment to reach binding equilibrium before the highly competitive tracer is introduced.

  • Tracer Addition: Add an ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647-labeled ATP analog) at its predetermined

    
     concentration.
    
  • Antibody Binding: Introduce a Europium (

    
    )-labeled anti-GST antibody. Causality: The antibody binds the kinase tag. If the tracer is bound to the kinase, the 
    
    
    
    donor and Alexa Fluor acceptor are brought within the Förster radius (<10 nm).
  • Detection & Analysis: Excite the plate at 340 nm. Measure emission at 615 nm (Donor) and 665 nm (Acceptor) after a 100 µs delay. Calculate the 665/615 ratio. A decrease in the FRET signal indicates that the biphenyl fragment has successfully displaced the tracer from the ATP pocket.

TRFRET Step1 1. Kinase Preparation Recombinant GST-Kinase + Buffer Step2 2. Fragment Incubation Add 4-Amino-biphenyl-3-carbonitrile Step1->Step2 Step3 3. Tracer Addition Add Alexa Fluor 647 ATP-Tracer Step2->Step3 Step4 4. Antibody Binding Add Eu3+-labeled Anti-GST Antibody Step3->Step4 Step5 5. FRET Measurement Excite 340nm, Read 665nm/615nm Ratio Step4->Step5

Fig 2: TR-FRET experimental workflow for fragment binding validation.

Conclusion

While fully elaborated kinase inhibitors dominate the clinical landscape, their discovery is heavily reliant on the rational optimization of highly efficient scaffolds. 4-Amino-[1,1'-biphenyl]-3-carbonitrile represents a textbook example of a privileged fragment. By providing a pre-organized hinge-binding motif (amino group), a gatekeeper probe (carbonitrile), and a hydrophobic anchor (biphenyl), it offers structural biologists and medicinal chemists a structurally validated, high-ligand-efficiency starting point for next-generation kinase inhibitor design.

References

  • Frontiers in Pharmacology. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from[Link][1]

  • ChemRxiv. (2025). Subpocket-Aware Fragment-Based Docking Pipeline for Kinase Ligand Design. Retrieved from[Link][2]

  • Sino Biological. (2025). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from[Link][3]

  • Chemical Reviews. (2025). Drugging Challenging Cancer Targets Using Fragment-Based Methods. Retrieved from[Link][4]

Sources

Comparative

A Comparative Analysis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile Derivatives as Potent Kinase Inhibitors

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development. The 4-amino-[1,1'-biphenyl]-3-carbonitrile scaf...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development. The 4-amino-[1,1'-biphenyl]-3-carbonitrile scaffold has emerged as a privileged structure, serving as a foundational template for the design of novel agents targeting key players in oncogenic signaling pathways. This guide provides a comprehensive comparative analysis of derivatives based on the closely related and well-studied 4-anilino-3-quinolinecarbonitrile core, which shares critical pharmacophoric features with the 4-aminobiphenyl-3-carbonitrile structure. We will delve into the structure-activity relationships (SAR) of these compounds as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, present detailed experimental protocols for their synthesis and evaluation, and visualize the intricate signaling cascades they modulate.

The 4-Anilino-3-quinolinecarbonitrile Core: A Versatile Scaffold for Kinase Inhibition

The 4-anilino-3-quinolinecarbonitrile framework has proven to be a highly effective template for the development of ATP-competitive kinase inhibitors. The quinoline core mimics the adenine ring of ATP, while the 3-carbonitrile group often forms a key hydrogen bond with the hinge region of the kinase domain. The 4-anilino moiety extends into a hydrophobic pocket, and substitutions on this ring system are crucial for determining potency and selectivity.[1][2]

Comparative Analysis of EGFR and HER-2 Inhibition

A significant body of research has focused on the development of 4-anilinoquinoline-3-carbonitrile derivatives as inhibitors of EGFR and the closely related Human Epidermal Growth Factor Receptor-2 (HER-2), both of which are key drivers in a variety of cancers.[3][4] The following table summarizes the inhibitory activities of a selection of these derivatives, highlighting the impact of various substitutions.

Compound IDR (Substitution at C6/C7)Aniline MoietyEGFR IC50 (µM)HER-2 IC50 (µM)Reference
1 6,7-dimethoxy3-bromoaniline--[1]
EKB-569 6-N,N-dimethylaminobutanamide, 7-methoxy3-chloro-4-fluoroaniline0.039 (irreversible)-[5]
6d 6-phenyl3-chloro-4-fluoroaniline1.893-[6]
Lapatinib (quinazoline analog)3-chloro-4-(3-fluorobenzyloxy)aniline0.0100.013[6]
Neratinib (quinazoline analog)3-chloro-4-(pyridin-2-ylmethoxy)aniline0.0920.059[6]

Note: Data for Lapatinib and Neratinib, which are 4-anilinoquinazoline analogs, are included for comparison as established dual EGFR/HER-2 inhibitors.

The data reveals that substitutions at the 6- and 7-positions of the quinoline ring, as well as on the 4-anilino group, profoundly influence inhibitory activity. The development of irreversible inhibitors, such as EKB-569, which form a covalent bond with a cysteine residue in the active site, has been a particularly successful strategy.[5]

Comparative Analysis of Src Kinase Inhibition

The versatility of the 4-anilino-3-quinolinecarbonitrile scaffold extends to the inhibition of Src family kinases, which are non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, and metastasis.[7][8][9]

Compound IDR (Substitution at C7/C8)Aniline MoietySrc IC50 (nM)Reference
SKI-606 (Bosutinib) 6,7-dimethoxy2,4-dichloro-5-methoxyaniline1.2[9]
17a 7-methoxy, 8-(3-(4-methylpiperazin-1-yl)propoxy) (benzo[g]quinoline)2,4-dichloro-5-methoxyaniline0.15[9]
17d 7-methoxy, 8-(2-morpholinoethoxy) (benzo[g]quinoline)2,4-dichloro-5-methoxyaniline0.23[9]

The extension of the quinoline core to a benzo[g]quinoline system, coupled with the introduction of solubilizing basic amine groups at the C-8 position, has led to the discovery of exceptionally potent Src inhibitors with sub-nanomolar IC50 values.[9]

Key Signaling Pathways

The therapeutic efficacy of these inhibitors stems from their ability to block critical signaling cascades that drive cancer progression. The EGFR and Src signaling pathways are intricate networks that regulate cell proliferation, survival, and migration.[10][11]

EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins that activate downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[12][13] These pathways ultimately lead to the transcription of genes involved in cell cycle progression and survival.[14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2/SOS GRB2/SOS EGFR->GRB2/SOS Recruitment PI3K PI3K EGFR->PI3K Activation RAS RAS GRB2/SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Anilino-3- quinolinecarbonitrile Inhibitor->EGFR Inhibition Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival Gene Expression

Caption: EGFR Signaling Pathway and Inhibition.

Src Signaling Pathway

Src kinases are key mediators in various signaling pathways, including those initiated by receptor tyrosine kinases like EGFR.[15][16] They play a crucial role in cell adhesion, migration, and invasion by phosphorylating proteins involved in focal adhesion and cytoskeletal dynamics.[17]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Activation Integrins Integrins Integrins->Src Activation FAK FAK Src->FAK Ras-MAPK Ras/MAPK Pathway Src->Ras-MAPK PI3K-Akt PI3K/Akt Pathway Src->PI3K-Akt STATs STATs Src->STATs Cytoskeletal_Rearrangement Cytoskeletal Rearrangement FAK->Cytoskeletal_Rearrangement Gene_Expression Gene Expression Ras-MAPK->Gene_Expression Cell_Proliferation Cell_Proliferation PI3K-Akt->Cell_Proliferation STATs->Gene_Expression Cell_Migration Cell_Migration Cytoskeletal_Rearrangement->Cell_Migration Gene_Expression->Cell_Proliferation Inhibitor 4-Anilino-3- quinolinecarbonitrile Inhibitor->Src Inhibition

Caption: Src Kinase Signaling and Inhibition.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 4-anilino-3-quinolinecarbonitrile derivatives.

Synthesis of 4-Anilino-3-quinolinecarbonitriles

A common synthetic route involves the condensation of an appropriately substituted anthranilonitrile with a suitable three-carbon synthon, followed by displacement of a leaving group at the 4-position with the desired aniline.

Step 1: Synthesis of 4-chloro-3-quinolinecarbonitrile derivatives

  • To a stirred solution of a substituted 2-aminobenzonitrile (1.0 eq) in an appropriate solvent (e.g., phosphorus oxychloride), add N,N-dimethylformamide (DMF) (catalytic amount).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 4-chloro-3-quinolinecarbonitrile derivative.

Step 2: Synthesis of 4-anilino-3-quinolinecarbonitrile derivatives

  • To a solution of the 4-chloro-3-quinolinecarbonitrile derivative (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF), add the desired substituted aniline (1.1 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture at reflux for 4-8 hours, monitoring by TLC.

  • After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final 4-anilino-3-quinolinecarbonitrile derivative.

In Vitro Kinase Inhibition Assay (EGFR/Src)

This assay measures the ability of the synthesized compounds to inhibit the phosphorylation of a substrate by the target kinase.

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, MnCl2, DTT, and a source of ATP (e.g., [γ-33P]ATP).

  • In a 96-well plate, add the purified recombinant human EGFR or Src kinase domain.

  • Add the test compound at various concentrations (typically a serial dilution).

  • Add the peptide substrate (e.g., poly(Glu, Tyr) 4:1).

  • Initiate the kinase reaction by adding the ATP-containing reaction buffer.

  • Incubate the plate at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the plate to remove unincorporated [γ-33P]ATP.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on the viability of cancer cell lines.

  • Seed cancer cells (e.g., A431 for EGFR, HT-29 for Src) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The 4-amino-[1,1'-biphenyl]-3-carbonitrile scaffold and its close analog, the 4-anilino-3-quinolinecarbonitrile core, represent a highly promising class of kinase inhibitors. The extensive structure-activity relationship studies have provided valuable insights into the structural requirements for potent and selective inhibition of key oncogenic kinases such as EGFR and Src. The modular nature of their synthesis allows for fine-tuning of their pharmacological properties, leading to the development of both reversible and irreversible inhibitors with significant therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the continued exploration and optimization of this important class of compounds in the ongoing effort to develop more effective cancer therapies.

References

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Creative BioMart. (n.d.). FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Retrieved from [Link]

  • Wissner, A., Overbeek, E., Reich, M. F., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of medicinal chemistry, 46(1), 49–63. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Ye, F., Li, Y., & Shen, Q. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1109–1116. [Link]

  • Ye, F., Li, Y., & Shen, Q. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1109–1116. [Link]

  • Zhang, N., Wu, B., Boschelli, D. H., Golas, J. M., & Boschelli, F. (2009). 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 19(17), 5071–5074. [Link]

  • American Association for Clinical Chemistry. (2013). Mutations in the EGFR Pathway. Clinical Laboratory News. [Link]

  • Golas, J. M., Lucas, J., Arndt, K., Li, F., Shi, X., Wu, B., ... & Boschelli, F. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as potent Src kinase inhibitors. Bioorganic & medicinal chemistry letters, 15(18), 4172–4176. [Link]

  • Creative BioMart. (n.d.). Src Kinases. Retrieved from [Link]

  • Wissner, A., Berger, D. M., Boschelli, D. H., Floyd, M. B., Johnson, B. D., Mamuya, N., ... & Tsou, H. R. (2003). Synthesis and evaluation of 4-anilino-6,7-dialkoxy-3-quinolinecarbonitriles as inhibitors of kinases of the Ras-MAPK signaling cascade. Bioorganic & medicinal chemistry letters, 13(18), 3031–3034. [Link]

  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Shang, Y., & Roux, B. (2008). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. PLoS computational biology, 4(3), e1000045. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]

  • Boschelli, D. H., & Ye, F. (2002). 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors. Current topics in medicinal chemistry, 2(9), 1025–1041. [Link]

  • Boschelli, D. H., & Ye, F. (2002). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1025-1041. [Link]

  • ResearchGate. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]

  • Rabindran, S. K., Discafani, C. M., Rosfjord, E. C., Baxter, M., Floyd, M. B., Golas, J., ... & Greenberger, L. M. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Cancer research, 64(12), 4319–4326. [Link]

  • ResearchGate. (n.d.). Structure activity relationships for 4-anilino compounds. Retrieved from [Link]

  • International Journal of Drug Design and Discovery. (2010). 3D QSAR Studies on a Series of 4-Anilino Quinazoline Derivatives as Tyrosine Kinase (EGFR) Inhibitor: The k-Nearest Neighbor Molecular Field Analysis Approach. [Link]

  • Wissner, A., Johnson, B. D., Mamuya, N., Reich, M. F., Floyd, M. B., Brawner, M., ... & Tsou, H. R. (2002). Syntheses and EGFR and HER-2 kinase inhibitory activities of 4-anilinoquinoline-3-carbonitriles: analogues of three important 4-anilinoquinazolines currently undergoing clinical evaluation as therapeutic antitumor agents. Bioorganic & medicinal chemistry letters, 12(20), 2893–2897. [Link]

  • Zhang, N., Wu, B., & Boschelli, F. (2009). [Synthesis and biological evaluation of 3-quinolinecarbonitrile-7-amide derivatives]. Yao xue xue bao = Acta pharmaceutica Sinica, 44(8), 874–880. [Link]

  • ResearchGate. (n.d.). Molecular field analysis of 4-anilinoquinazoline, 4-anilinoquinoline-3carbonitrile and 4-anilinoquinoline-3-carboxamide. Retrieved from [Link]

  • Li, D. D., Chen, X., Jin, J. M., Chen, Y., Liu, Y. Q., & Wang, B. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic chemistry, 114, 105200. [Link]

  • Lategahn, J., Keul, M., He-Schild, S., Engel, J., Schultz-Fademrecht, C., & Rauh, D. (2010). Synthesis and biological evaluation of 4-anilinoquinolines as potent inhibitors of epidermal growth factor receptor. Journal of medicinal chemistry, 53(7), 2892–2901. [Link]

  • Wang, Y., Li, Y., He, H., Wang, Y., Yang, C., Chen, L., ... & Chen, L. (2017). Design, synthesis and biological evaluation of 4-anilinoquinoline derivatives as novel potent tubulin depolymerization agents. European journal of medicinal chemistry, 138, 1114–1125. [Link]

  • ResearchGate. (2017). Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. Retrieved from [Link]

Sources

Validation

Unambiguous Structural Validation of 4-Amino-[1,1'-biphenyl]-3-carbonitrile: A 2D NMR Comparative Guide

For researchers and drug development professionals, the unambiguous structural elucidation of highly substituted aromatic intermediates is a non-negotiable quality control step. 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CA...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural elucidation of highly substituted aromatic intermediates is a non-negotiable quality control step. 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0)[1], a critical building block in the synthesis of thienotriazolodiazepines and other therapeutics, presents a classic analytical hurdle: it possesses a high ratio of quaternary carbons to protons.

This guide objectively compares the performance of the Standard 2D NMR Suite against baseline and advanced alternatives, providing mechanistic insights and field-proven protocols to establish a self-validating structural proof.

The Structural Challenge

The molecule (C13H10N2) consists of a biphenyl core where one ring is substituted with an amino group at position 4 and a cyano (nitrile) group at position 3. The primary structural challenge lies in assigning its five quaternary carbons :

  • C-1 : The biphenyl linkage on the substituted ring.

  • C-3 : The carbon bearing the nitrile group.

  • C-4 : The carbon bearing the amino group.

  • C-1' : The biphenyl linkage on the unsubstituted ring.

  • C≡N : The nitrile carbon itself.

Because 1D NMR relies heavily on chemical shift heuristics, it cannot definitively prove the relative regiochemistry of these substituents[2]. A multi-dimensional approach is required to map the exact atomic connectivity through covalent bonds.

Methodology Comparison: Selecting the Right Analytical Suite

To validate this structure, laboratories typically choose between three analytical tiers. The table below summarizes the quantitative and qualitative performance of each approach.

Performance MetricBaseline: 1D NMR + HRMSThe Standard: 2D NMR Suite (COSY, HSQC, HMBC)The Alternative: Advanced 2D NMR (LR-HSQMBC, 15N-HMBC)
Primary Application Molecular formula confirmation, basic functional group ID.Complete backbone connectivity and regiochemistry assignment.Resolving highly proton-deficient regions and ambiguous heteroatoms.
Quaternary C Assignment Poor (Relies on predictive software and shift guessing).Excellent (Maps C-1, C-3, C-4, C-1' via

couplings).
Superior (Visualizes

and

to isolated carbons).
Nitrile (C≡N) Detection Indirect (Shift ~117 ppm).Good (Via

from H-2, if coupling > 5 Hz).
Definitive (Optimized for weak long-range couplings).
Typical Acquisition Time < 15 minutes2 – 4 hours12 – 24 hours (Requires high scan counts).
Sample Requirement Low (~1–5 mg)Moderate (~15–20 mg)High (>25 mg) or Cryoprobe required.

Verdict: For 4-Amino-[1,1'-biphenyl]-3-carbonitrile, the Standard 2D NMR Suite offers the optimal balance of instrument time and structural confidence. The Advanced Suite is only necessary if the nitrile carbon remains "silent" in standard HMBC experiments[3].

Mechanistic Insights: Building a Self-Validating System

As Application Scientists, we do not just run experiments; we design logical systems where each dataset restricts the degrees of freedom of the next[4].

  • Anchoring with HSQC: Heteronuclear Single Quantum Coherence (HSQC) maps the protonated carbons (C-2, C-5, C-6, and Ring B). By using multiplicity editing, we immediately identify these anchors and eliminate them from the pool of unassigned quaternary carbons.

  • Bridging the Gaps with HMBC: Heteronuclear Multiple Bond Correlation (HMBC) is optimized for

    
     and 
    
    
    
    couplings (typically 7–8 Hz)[4]. In our molecule, the isolated proton H-2 acts as a critical probe. Because it is positioned between the biphenyl linkage and the cyano group, H-2 will show strong
    
    
    correlations to C-4, C-6, C-1', and the elusive C≡N carbon.
  • Resolving Ambiguity with LR-HSQMBC: If the angle of the nitrile bond results in a weak

    
     coupling that falls below the detection threshold of standard HMBC, the C≡N carbon will appear silent. The LR-HSQMBC experiment overcomes this by optimizing the delay for very small couplings (2–4 Hz), extending our "reach" to 
    
    
    
    and
    
    
    pathways[3].
  • Confirming the Amine with

    
    N-HMBC:  To definitively anchor the -NH2 group, 
    
    
    
    N-HMBC leverages the high proton abundance of the amine to overcome the low natural abundance of
    
    
    N, providing direct connectivity without the need for isotopic enrichment[5].

Visualizing the Elucidation Logic

The following diagrams illustrate the experimental decision tree and the specific through-bond correlations that validate the structure of 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Workflow A 1D NMR & HRMS (Baseline ID) B HSQC (1JCH) Assign Protonated Carbons A->B C COSY (3JHH) Map Spin Systems A->C D HMBC (2JCH, 3JCH) Assign Quaternary Carbons B->D C->D E LR-HSQMBC (4JCH, 5JCH) Resolve Nitrile/Biphenyl D->E If missing C≡N correlations F 15N-HMBC Assign Amino Group D->F If NH2 position is ambiguous G Validated Structure D->G If all quaternary C assigned E->G F->G

Fig 1. Decision-tree workflow for 2D NMR structural elucidation of proton-deficient molecules.

Fig 2. Key COSY (green) and HMBC (dashed) correlations for 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Step-by-Step Experimental Protocol: Standard 2D NMR Suite

To ensure maximum data integrity and reproducibility, follow this optimized acquisition protocol using a 400 MHz or 600 MHz spectrometer equipped with a z-gradient probe.

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO-

    
    .
    
  • Causality Note: DMSO-

    
     is specifically chosen over CDCl
    
    
    
    because it strongly hydrogen-bonds with the -NH
    
    
    protons, slowing their chemical exchange rate. This sharpens the amine signal, allowing it to be used as an entry point for HMBC correlations to C-3 and C-5.

Step 2: 1D Reference Acquisition

  • Acquire a standard

    
    H spectrum (16 scans, relaxation delay 
    
    
    
    = 2s) and a
    
    
    C spectrum (1024 scans,
    
    
    = 2s).
  • Ensure the sample is free of paramagnetic impurities that could quench long-range couplings.

Step 3: Multiplicity-Edited HSQC

  • Load the standard gradient-selected, multiplicity-edited HSQC pulse sequence.

  • Set the one-bond coupling constant (

    
    ) to 145 Hz .
    
  • Acquire with 2–4 scans per increment (256

    
     increments).
    
  • Validation: Process the data to ensure CH/CH

    
     cross-peaks are phased positively (blue/black) and CH
    
    
    
    cross-peaks are phased negatively (red).

Step 4: HMBC Acquisition

  • Load the gradient-selected HMBC pulse sequence.

  • Set the long-range coupling constant (

    
    ) to 8 Hz  (optimal for standard aromatic systems)[4].
    
  • Apply a low-pass J-filter (set to 145 Hz) to suppress one-bond correlations.

  • Acquire with 8–16 scans per increment (256

    
     increments).
    
  • Validation: Overlay the processed HMBC spectrum with the HSQC spectrum. Any residual

    
     breakthrough peaks (appearing as doublets split by ~145 Hz) must be marked as artifacts and excluded from the quaternary carbon assignment matrix.
    

Step 5: Conditional LR-HSQMBC

  • If the C≡N carbon (~115–120 ppm) lacks a definitive

    
     cross-peak from H-2, load the LR-HSQMBC sequence.
    
  • Optimize the long-range delay for 2 Hz to capture

    
     and 
    
    
    
    pathways[3]. Double the number of scans to compensate for the lower transfer efficiency of very small couplings.

References

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data Source: National Institutes of Health (NIH) URL:[Link]

  • Applications of 15N NMR spectroscopy in alkaloid chemistry Source: ResearchGate URL:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: Georgia State University (sites.gsu.edu) URL:[Link]

  • LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Biological activity comparison of 4-Amino-[1,1'-biphenyl]-3-carbonitrile analogs

An in-depth analysis of the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold reveals its status as a highly privileged structural motif in modern drug discovery. Rather than acting as a blunt-force cytotoxic agent, the bi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold reveals its status as a highly privileged structural motif in modern drug discovery. Rather than acting as a blunt-force cytotoxic agent, the biaryl carbonitrile core serves as a versatile geometric foundation. By altering the peripheral functionalization of this scaffold, researchers can engineer highly selective therapeutics that diverge into two distinct pharmacological trajectories: Farnesyltransferase (FTase) inhibition (targeting oncogenic Ras pathways) and Histone Deacetylase (HDAC) inhibition (targeting epigenetic dysregulation)[1][2].

As a Senior Application Scientist, I have structured this guide to objectively compare the biological activity, structural causality, and experimental validation of these two analog classes.

Mechanistic Divergence: How One Scaffold Hits Two Targets

The 4-amino-[1,1'-biphenyl]-3-carbonitrile core provides a rigid, hydrophobic biaryl axis that is ideal for penetrating deep enzymatic pockets. The divergence in biological activity is dictated by the specific appendages attached to this core.

Trajectory A: Farnesyltransferase (FTase) Inhibition

When the biphenyl-3-carbonitrile core is functionalized with an imidazole ring and a trifluoromethoxy group (e.g., the clinical candidate ABT-100 ), the molecule acts as a potent FTase inhibitor[3].

  • Causality of Design: The imidazole nitrogen coordinates with the catalytic zinc ion in the FTase active site, while the rigid biphenyl-carbonitrile core mimics the geometry of the CAAX peptide motif[1]. This competitive binding blocks the transfer of a farnesyl lipid group to H-Ras, preventing the oncogene from anchoring to the cell membrane and thereby halting downstream MAPK/ERK signaling[4].

Trajectory B: Histone Deacetylase (HDAC) Inhibition

When the core is modified into an ortho-amino biaryl benzamide (e.g., SHI-1:2 analogs ), the scaffold shifts its affinity entirely toward Class I HDACs (specifically HDAC1 and HDAC2)[2].

  • Causality of Design: The 4-amino group and the adjacent carbonyl/nitrile act as a Zinc-Binding Group (ZBG) that chelates the zinc ion buried at the bottom of the HDAC catalytic channel. The biphenyl axis perfectly spans the narrow, 11 Å hydrophobic channel of the enzyme, acting as a surface recognition cap that prevents the entry of acetylated histone tails[2]. This leads to histone hyperacetylation, cell cycle arrest (G1/G2 phase), and apoptosis in neoplastic cells[5].

G cluster_FTase Farnesyltransferase (FTase) Inhibition cluster_HDAC Histone Deacetylase (HDAC) Inhibition Scaffold 4-Amino-[1,1'-biphenyl] -3-carbonitrile Scaffold FT_Analog Imidazole/Trifluoromethoxy Analogs (e.g., ABT-100) Scaffold->FT_Analog HDAC_Analog Biaryl Benzamide Analogs (e.g., SHI-1:2) Scaffold->HDAC_Analog FT_Target Inhibits FTase (Blocks CAAX farnesylation) FT_Analog->FT_Target FT_Effect Prevents H-Ras Membrane Localization FT_Target->FT_Effect HDAC_Target Inhibits Class I HDACs (Zinc Chelation) HDAC_Analog->HDAC_Target HDAC_Effect Promotes Histone Acetylation & Apoptosis HDAC_Target->HDAC_Effect

Caption: Divergent signaling pathways of biphenyl-3-carbonitrile analogs based on functionalization.

Quantitative Performance Comparison

To objectively evaluate these analogs, we must look at their enzymatic inhibition constants (


) and cellular efficacy (

). The table below summarizes the performance of the leading analogs from both trajectories.
Compound ClassRepresentative AnalogPrimary TargetEnzymatic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(nM)
Cellular

(nM)
Selectivity Profile
FTase Inhibitor ABT-100Farnesyltransferase0.6552.0>1000-fold over GGTase-I[4]
HDAC Inhibitor SHI-1:2 Biaryl AnalogHDAC1 / HDAC2~5.0~120.0Highly selective over Class II HDACs[2]

Data Interpretation: The FTase analog (ABT-100) exhibits sub-nanomolar potency due to the highly favorable thermodynamics of the imidazole-zinc interaction[6]. Conversely, the HDAC analogs sacrifice slight enzymatic potency to achieve strict isoform selectivity (HDAC1/2 over HDAC4-7), which is critical for minimizing off-target clinical toxicity[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these analogs must be verified using orthogonal, self-validating assay systems. Below are the optimized protocols for evaluating both analog classes.

Protocol A: Radiometric In Vitro FTase Inhibition Assay

This assay quantifies the ability of the biphenyl-carbonitrile analog to prevent the lipid modification of Ras.

  • Enzyme-Inhibitor Pre-incubation: Combine 10 nM recombinant human FTase with varying concentrations of the analog (0.1 nM to 10 µM) in an assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 5 µM ZnCl2). Incubate for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium in the active site before the substrate is introduced, preventing false-negative results caused by substrate-outcompetition.

  • Reaction Initiation: Add 1 µM recombinant H-Ras and 0.5 µM

    
    -Farnesyl Pyrophosphate (
    
    
    
    -FPP). Incubate at 37°C for 30 minutes.
    • Causality: The tritium label provides a highly sensitive radiometric tracer that tracks the physical transfer of the lipid to the protein.

  • Termination & Precipitation: Quench the reaction by adding 10% Trichloroacetic acid (TCA) in ethanol.

    • Causality (Self-Validation): TCA selectively precipitates macromolecular proteins (H-Ras) while leaving unreacted small molecules (

      
      -FPP) soluble. This ensures that only covalently bound lipids are measured.
      
  • Quantification: Filter the precipitate through glass-fiber mats, wash with ethanol, and quantify beta-decay using a scintillation counter.

Protocol B: Fluorometric HDAC1/2 Activity Assay

This protocol measures the ability of the biaryl benzamide analog to prevent histone deacetylation.

  • Assembly: Combine 5 nM recombinant HDAC1, the biaryl analog, and 50 µM of a fluorogenic substrate (Boc-Lys(Ac)-AMC) in assay buffer. Incubate at 37°C for 60 minutes.

  • Developer Addition: Add a developer solution containing Trypsin (1 mg/mL) and Trichostatin A (TSA, 1 µM).

    • Causality (Self-Validation): TSA instantly freezes the reaction by completely inhibiting any remaining HDAC activity. Trypsin is a protease that only cleaves the amide bond if the lysine residue has been successfully deacetylated by the enzyme. If the analog successfully inhibited the HDAC, the lysine remains acetylated, Trypsin cannot cleave it, and no fluorescence is emitted.

  • Detection: Measure fluorescence at Ex 360 nm / Em 460 nm.

Workflow Step1 Step 1: Incubation Enzyme + Analog + Substrate Step2 Step 2: Deacetylation (If uninhibited) Step1->Step2 Step3 Step 3: Trypsin Cleavage Releases AMC fluorophore Step2->Step3 Step4 Step 4: Detection Ex: 360nm / Em: 460nm Step3->Step4

Caption: Self-validating fluorometric workflow for evaluating HDAC inhibition.

Summary & Strategic Recommendations

The 4-amino-[1,1'-biphenyl]-3-carbonitrile scaffold is a masterclass in rational drug design. For researchers targeting Ras-driven malignancies (e.g., pancreatic or colorectal cancers), functionalizing the core with imidazole groups to create FTase inhibitors (like ABT-100) yields exceptional enzymatic potency[3]. Conversely, for researchers focusing on epigenetic therapies (e.g., T-cell lymphomas), utilizing the core as an ortho-amino benzamide yields highly selective Class I HDAC inhibitors[2][5].

When developing novel analogs, priority should be given to optimizing the solubility of the biphenyl core, as its high lipophilicity (while excellent for target binding) can present pharmacokinetic challenges during in vivo formulation.

References

  • PubChem (National Institutes of Health). "ABT-100 | C27H19F3N4O3 | CID 6451154". Retrieved from:[Link]

  • BindingDB (UC San Diego). "Enzyme Inhibition Constant Data: BDBM50153174 (ABT-100)". Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors". Retrieved from:[Link]

  • MolAid Chemical Database. "N-(4-aminobiphenyl-3-yl)-4-[(butanoylamino)methyl]benzamide (Selective HDAC1&2 inhibitors)". Retrieved from: [Link]

Sources

Validation

Benchmarking the Synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile: A Comparative Guide to Suzuki-Miyaura Methodologies

Executive Summary & Retrosynthetic Rationale 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0)[1], systematically referred to as 2-amino-5-phenylbenzonitrile, is a highly privileged biaryl scaffold. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Rationale

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0)[1], systematically referred to as 2-amino-5-phenylbenzonitrile, is a highly privileged biaryl scaffold. It serves as a critical synthetic intermediate in the development of kinase inhibitors, functionalized quinazolines, and advanced agrochemicals[2].

From a retrosynthetic perspective, the most logical and atom-economical disconnection is the C5–C1' biaryl bond. This approach traces back to commercially available 2-amino-5-bromobenzonitrile and phenylboronic acid [3]. While Negishi or Stille couplings are theoretically viable, the Suzuki-Miyaura cross-coupling remains the industry standard[2]. The primary causality behind this choice is the reaction's exceptional functional group tolerance—specifically its ability to proceed without requiring orthogonal protection of the free aniline (-NH₂) or the electrophilic nitrile (-CN) moieties. Furthermore, the use of non-toxic boronic acids aligns with modern green chemistry mandates, minimizing hazardous waste streams.

Mechanistic Causality: Evaluating Catalytic Systems

To objectively benchmark the synthesis of this biaryl system, we must evaluate the evolution of palladium catalysis. The efficiency of the Suzuki-Miyaura reaction is dictated by the catalyst's ability to navigate the oxidative addition, transmetalation, and reductive elimination steps[4].

  • Route A: Traditional Pd(0) Catalysis (Pd(PPh₃)₄)

    • Mechanism & Causality: Pd(PPh₃)₄ is a stable 18-electron complex. To enter the catalytic cycle, it must dissociate two triphenylphosphine ligands to form the active 14-electron Pd(0)L₂ species. This dissociation is entropically disfavored, necessitating high thermal energy (typically 100 °C) and prolonged reaction times (12–18 hours). Furthermore, the free phosphine in solution can inhibit the transmetalation step, leading to high catalyst loading requirements (5 mol%) and the frequent precipitation of inactive "palladium black."

  • Route B: Bidentate Ligand Systems (Pd(dppf)Cl₂)

    • Mechanism & Causality: Moving to a Pd(II) precatalyst with a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) offers significant kinetic advantages[4]. The Pd(II) species is reduced in situ by the boronic acid to form the active Pd(0) complex. The critical advantage of dppf is its large "bite angle" (approx. 99°). This wide angle sterically compresses the intermediate Pd(II) biaryl complex, dramatically accelerating the reductive elimination step and minimizing protodeboronation side-reactions.

  • Route C: Modern Dialkylbiaryl Phosphine Precatalysts (XPhos Pd G3)

    • Mechanism & Causality: The current state-of-the-art methodology employs third-generation Buchwald precatalysts, specifically XPhos Pd G3[4]. Unlike Pd(PPh₃)₄, the G3 precatalyst is completely stable to air and moisture. Upon exposure to a mild base (e.g., K₃PO₄), it rapidly undergoes deprotonation and reductive elimination of a carbazole byproduct to generate a highly active, strictly monoligated 12-electron Pd(0) species. The bulky, electron-rich XPhos ligand serves a dual purpose: its electron density accelerates oxidative addition into the aryl bromide, while its steric bulk prevents the formation of inactive Pd-dimers. This allows for ultra-low catalyst loadings (≤1 mol%) and rapid completion (2 hours) at milder temperatures.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the three distinct catalytic systems applied to the synthesis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

ParameterRoute A: Traditional Pd(0)Route B: Bidentate Pd(II)Route C: Modern Precatalyst
Catalyst System Pd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Catalyst Loading 5.0 mol%2.0 - 3.0 mol%0.5 - 1.0 mol%
Ligand Architecture Monodentate (PPh₃)Bidentate (dppf)Dialkylbiaryl (XPhos)
Base / Solvent Na₂CO₃ / PhMe:EtOH:H₂OK₂CO₃ / Dioxane:H₂OK₃PO₄ / Dioxane:H₂O
Time / Temperature 12–18 h / 100 °C6–8 h / 90 °C2 h / 80 °C
Average Yield 75–80%85–90%92–96%
Purification Silica ChromatographyRecrystallizationDirect Filtration / Recryst.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPC).

Protocol 1: Optimized Synthesis via XPhos Pd G3 (Route C)

This protocol represents the benchmark for scalability, atom economy, and yield.

  • Preparation: To an oven-dried Schlenk flask, add 2-amino-5-bromobenzonitrile (1.0 equiv, 10 mmol), phenylboronic acid (1.2 equiv, 12 mmol), and anhydrous K₃PO₄ (2.0 equiv, 20 mmol).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O (0.2 M). Sparge the biphasic mixture with ultra-pure N₂ for 15 minutes. Causality: While the precatalyst is air-stable, the active Pd(0) species and the electron-rich XPhos ligand are susceptible to oxidation at elevated temperatures.

  • Catalyst Activation: Add XPhos Pd G3 (1.0 mol%, 0.1 mmol). Seal the flask and heat to 80 °C.

  • In-Process Control (IPC): After 90 minutes, sample the organic layer. Analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 196/198, bromine isotope pattern) completely disappears, replaced by the product peak (m/z 194 [M+H]⁺).

  • Workup & Isolation: Cool to room temperature. The high conversion allows for direct isolation. Dilute with water to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from hot ethanol to yield pure 4-Amino-[1,1'-biphenyl]-3-carbonitrile as a crystalline solid (92-96% yield).

Protocol 2: Traditional Synthesis via Pd(PPh₃)₄ (Route A)

Provided as a baseline comparison for legacy processes.

  • Preparation: Combine 2-amino-5-bromobenzonitrile (1.0 equiv, 10 mmol), phenylboronic acid (1.5 equiv, 15 mmol), and Na₂CO₃ (3.0 equiv, 30 mmol) in a flask. Causality: Excess boronic acid is required to compensate for competitive protodeboronation over the long reaction time.

  • Solvent & Degassing: Add Toluene/EtOH/H₂O (2:1:1). Sparge strictly with N₂ for 30 minutes.

  • Catalysis: Add Pd(PPh₃)₄ (5.0 mol%, 0.5 mmol) in a glovebox or under positive N₂ flow. Heat to 100 °C for 16 hours.

  • Workup: Cool and filter through a pad of Celite to remove precipitated palladium black. Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Due to triphenylphosphine oxide (TPPO) byproducts and unreacted starting material, silica gel flash chromatography (Hexanes/EtOAc gradient) is strictly required, significantly increasing the E-factor and processing time.

Visualizations

Workflow cluster_A Route A: Traditional Pd(0) cluster_C Route C: Modern Precatalyst SM Starting Materials 2-Amino-5-bromobenzonitrile + Phenylboronic Acid CondA Catalysis Pd(PPh3)4 (5 mol%) Na2CO3, PhMe/EtOH/H2O 100°C, 12-18h SM->CondA CondC Catalysis XPhos Pd G3 (1 mol%) K3PO4, 1,4-Dioxane/H2O 80°C, 2h SM->CondC WorkupA Workup & IPC Aqueous Extraction Silica Chromatography CondA->WorkupA Prod Target Molecule 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Yield Comparison) WorkupA->Prod 75-80% Yield High E-factor WorkupC Workup & IPC Direct Filtration Crystallization CondC->WorkupC WorkupC->Prod 92-96% Yield Low E-factor

Synthetic workflow comparing traditional Pd(0) catalysis with modern XPhos Pd G3 precatalyst.

CatalyticCycle Precat XPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base Activation (- Carbazole) OA Oxidative Addition Complex Pd0->OA Ar-Br Addition TM Transmetalation Complex OA->TM Ph-B(OH)2 + Base RE Reductive Elimination Product TM->RE RE->Pd0 Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling utilizing XPhos Pd G3 precatalyst activation.

References

  • Title: Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents Supporting Info Source: amazonaws.com URL: 3

  • Title: WO2012080284A2 - Substituted 6,6-fused nitrogenous heterocyclic compounds and uses thereof Source: google.com URL: 2

  • Title: CAS 55675-86-0 | 4-Amino-[1,1'-biphenyl]-3-carbonitrile Source: hoffmanchemicals.com URL: 1

  • Title: 6-Amino-3-bromo-2-fluorobenzonitrile | 845866-92-4 Source: benchchem.com URL: 4

Sources

Comparative

Introduction: The Critical Role of Purity in Drug Discovery and Development

An In-Depth Guide to Confirming the Purity of 4-Amino-[1,1'-biphenyl]-3-carbonitrile by High-Performance Liquid Chromatography 4-Amino-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative, a structural motif prevalent...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Confirming the Purity of 4-Amino-[1,1'-biphenyl]-3-carbonitrile by High-Performance Liquid Chromatography

4-Amino-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative, a structural motif prevalent in medicinal chemistry and materials science.[1] For researchers, scientists, and drug development professionals, establishing the purity of such key intermediates is not merely a quality control checkpoint; it is a fundamental requirement that underpins the reliability, reproducibility, and safety of subsequent research and development activities. Even trace impurities can lead to failed experiments, misleading biological data, or the formation of potentially genotoxic by-products in a final active pharmaceutical ingredient (API).[2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides a comprehensive, field-proven framework for developing and implementing a robust HPLC method to confirm the purity of 4-Amino-[1,1'-biphenyl]-3-carbonitrile. We will delve into the causality behind experimental choices, present a detailed protocol, and compare HPLC with alternative analytical technologies, empowering you to generate data with the highest degree of scientific integrity.

Part 1: Foundational Principles for HPLC Method Development

A successful HPLC method is born from a deep understanding of the analyte's physicochemical properties. The structure of 4-Amino-[1,1'-biphenyl]-3-carbonitrile—featuring a nonpolar biphenyl core, a polar amino group, and a nitrile group—dictates our analytical strategy.

Analyte Characterization: The Key to a Selective Method
  • Hydrophobicity and Polarity: The biphenyl structure provides significant hydrophobicity, making Reversed-Phase HPLC (RP-HPLC) the logical starting point.

  • Aromaticity (π-π Interactions): The two phenyl rings are rich in π-electrons. This characteristic can be exploited for enhanced selectivity by using stationary phases capable of π-π interactions.[3]

  • Basic Amino Group: The primary amine (-NH2) is a basic functional group. Its protonation state is pH-dependent. At pH values below its pKa, the amino group will be protonated (-NH3+), making the molecule more polar and potentially causing peak tailing on standard silica-based columns. Controlling the mobile phase pH is therefore critical for achieving sharp, symmetrical peaks.

  • UV Chromophore: The extended conjugated system of the biphenyl rings ensures strong ultraviolet (UV) absorbance, making a UV detector a highly suitable and sensitive choice for detection.[4][5] Aromatic compounds typically exhibit strong absorbance in the 250-300 nm range.[6]

The Logic of Reversed-Phase HPLC (RP-HPLC)

In RP-HPLC, the stationary phase (the column) is nonpolar (hydrophobic), and the mobile phase (the solvent) is polar. Compounds are separated based on their relative hydrophobicity; more nonpolar compounds interact more strongly with the stationary phase and thus elute later. Given the predominantly hydrophobic nature of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, it will be well-retained on a nonpolar column, allowing for effective separation from more polar or less hydrophobic impurities.

Critical HPLC Parameters & Rationale

The choice of stationary phase is the most critical factor in achieving separation. For 4-Amino-[1,1'-biphenyl]-3-carbonitrile, several options should be considered.

Column TypePrimary Interaction MechanismSuitability for AnalyteRationale
Ascentis® C18 HydrophobicExcellent The C18 alkyl chains provide strong hydrophobic interactions with the biphenyl core. It is a versatile, robust starting point for most reversed-phase separations.
Ascentis® Phenyl Hydrophobic & π-π InteractionsPotentially Superior The phenyl phase offers an alternative selectivity through π-π stacking interactions with the analyte's aromatic rings. This can be particularly effective for separating aromatic isomers or related substances that are difficult to resolve on a C18 column.[3][7]
Discovery® Cyano Dipole-Dipole & Weak HydrophobicAlternative A cyano phase can be beneficial for separating compounds with nitrile groups and can offer different selectivity for polar impurities. It is generally less hydrophobic than C18 or Phenyl phases.[3]

Senior Scientist Recommendation: Begin method development with a high-quality C18 column due to its versatility. If co-eluting impurities are observed, a Phenyl column should be the next choice to leverage the alternative π-π interaction mechanism for improved resolution.

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.

    • Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths. It often yields sharper peaks for aromatic compounds.

    • Methanol: Can offer different selectivity due to its protic nature and ability to act as a hydrogen bond donor.

    • Recommendation: Start with Acetonitrile. It is often the superior choice for separating complex mixtures of aromatic compounds.[7]

  • Aqueous Phase and pH Control: The presence of the basic amino group makes pH control essential to prevent peak tailing.

    • Rationale: To ensure a consistent retention time and sharp peak shape, the mobile phase pH should be set at least 1-2 pH units away from the analyte's pKa. For a primary amine, working at a slightly acidic pH (e.g., pH 3-4) or a moderately basic pH (e.g., pH 7-8) is advisable.

    • Buffer Selection: Use a buffer to maintain a constant pH. For LC-MS compatibility, volatile buffers like formic acid or ammonium acetate are preferred. For UV detection alone, phosphate buffers are excellent due to their stability and buffering capacity. A common starting point is a 10-25 mM phosphate buffer.

A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended.

  • Wavelength Selection: A DAD/PDA allows for the acquisition of the full UV spectrum for the analyte peak. This helps in selecting the optimal detection wavelength (typically the λmax for maximum sensitivity) and can also be used for peak purity analysis, which compares spectra across a single peak to check for hidden, co-eluting impurities. Based on its structure, a starting wavelength of 254 nm or 280 nm is a logical choice.

Part 2: A Step-by-Step Protocol for Purity Determination

This section provides a detailed, self-validating protocol for the purity analysis of 4-Amino-[1,1'-biphenyl]-3-carbonitrile.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Analyte & Reference Standard dissolve Dissolve in Diluent (e.g., ACN/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter prep_end Inject into HPLC filter->prep_end hplc_run Isocratic or Gradient Elution on C18/Phenyl Column prep_end->hplc_run detection UV Detection (DAD/PDA) hplc_run->detection integrate Integrate All Peaks detection->integrate purity_check Perform Peak Purity Analysis (DAD) integrate->purity_check calculate Calculate Area % Purity purity_check->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Materials and Reagents
  • Analyte: 4-Amino-[1,1'-biphenyl]-3-carbonitrile sample

  • Reference Standard: A well-characterized, high-purity batch of 4-Amino-[1,1'-biphenyl]-3-carbonitrile (if available)

  • HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and DAD/PDA detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.

  • Buffer Reagents: Potassium phosphate monobasic and phosphoric acid (or formic acid for an LC-MS compatible method).

  • Glassware: Volumetric flasks, autosampler vials.

  • Filtration: 0.45 µm PTFE or nylon syringe filters.

Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve ~3.4 g of KH2PO4 in 1 L of ultrapure water. Adjust pH to 3.0 with phosphoric acid. Filter and degas.

    • Mobile Phase B: 100% Acetonitrile (ACN).

  • Standard and Sample Preparation:

    • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a good starting point.

    • Standard Stock Solution (if available): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same target concentration (100 µg/mL) as the standard. This concentration is typically sufficient for detecting impurities at the 0.05-0.10% level.

    • Filtration: Before placing in autosampler vials, filter all solutions through a 0.45 µm syringe filter to remove particulates and protect the HPLC column.

  • HPLC System Configuration and Parameters:

ParameterRecommended Starting ConditionRationale for Optimization
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)Switch to a Phenyl column for alternative selectivity if needed.
Mobile Phase A 25 mM KH2PO4, pH 3.0Adjust pH to optimize peak shape of the main analyte.
Mobile Phase B AcetonitrileCan be replaced with Methanol to alter selectivity.
Gradient 0-2 min: 30% B; 2-20 min: 30-90% B; 20-22 min: 90% B; 22-23 min: 90-30% B; 23-28 min: 30% BA gradient is essential to elute any highly retained, nonpolar impurities. The gradient slope can be made shallower to improve resolution between closely eluting peaks.
Flow Rate 1.0 mL/minAdjust between 0.8-1.2 mL/min to balance analysis time and resolution.
Column Temp. 30 °CIncreasing temperature can decrease viscosity and improve peak efficiency, but may also affect selectivity.
Injection Vol. 10 µLCan be increased for trace impurity detection, but watch for peak distortion.
Detector DAD/PDAScan: 200-400 nm. Monitor at: 254 nm and 280 nm.
  • Data Analysis and Purity Calculation:

    • Run a blank (diluent injection) first, followed by the reference standard and then the test sample.

    • Integrate all peaks in the sample chromatogram, excluding those from the blank.

    • The purity is typically calculated using the area percent method, which assumes that all compounds have a similar detector response at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

    • Use the DAD/PDA software to perform a peak purity analysis on the main analyte peak. A "pure" peak will show a high degree of spectral similarity across its entire width.

Part 3: Method Validation and Comparative Analysis

A developed method is only reliable if it is validated. For research purposes, a full GMP validation may not be necessary, but key parameters should be assessed to ensure trustworthiness.

Ensuring Trustworthiness: Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is demonstrated by resolving the main peak from all other peaks.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Comparative Guide: HPLC vs. Alternative Technologies

While HPLC is the workhorse for purity determination, other technologies offer distinct advantages, particularly for impurity identification.

TechniquePrinciplePros for Purity AnalysisCons for Purity Analysis
HPLC-UV Chromatographic separation based on polarity, UV absorbance detection.Robust, reproducible, quantitative, cost-effective.Cannot identify unknown impurities (no mass information).
UPLC-UV Uses smaller particle size columns (<2 µm) for higher resolution and faster analysis.[8]Faster run times, higher peak capacity and resolution.Requires specialized high-pressure equipment.
LC-MS HPLC coupled to a Mass Spectrometer.Provides mass-to-charge ratio (m/z) of eluting peaks, enabling identification of unknown impurities.[2] Highly sensitive.More expensive, can have matrix effects, quantification can be more complex than UV.
GC-MS Gas-phase separation based on boiling point, MS detection.Excellent for volatile and thermally stable impurities.Analyte may require derivatization to be volatile; potential for thermal degradation.
Decision-Making Workflow for Purity Analysis

G start Need to Assess Purity of 4-Amino-[1,1'-biphenyl]-3-carbonitrile decision1 Routine QC / Purity Check? start->decision1 decision2 Need to Identify Unknown Impurities? decision1->decision2 No proc_hplc Use Validated HPLC-UV Method decision1->proc_hplc Yes decision3 Need Higher Throughput? decision2->decision3 No proc_lcms Use LC-MS Method decision2->proc_lcms Yes decision3->proc_hplc No proc_uplc Develop UPLC-UV/MS Method decision3->proc_uplc Yes end_report Report Purity proc_hplc->end_report end_identify Identify & Quantify Impurities proc_lcms->end_identify proc_uplc->end_report

Caption: Choosing the Right Analytical Technique.

Conclusion

Confirming the purity of 4-Amino-[1,1'-biphenyl]-3-carbonitrile is a critical task that demands a methodically developed and robust analytical procedure. By leveraging the principles of reversed-phase HPLC and making informed decisions on column, mobile phase, and detector parameters, researchers can establish a reliable method for routine purity assessment. The step-by-step protocol provided herein serves as a comprehensive starting point for method development. For more complex challenges, such as the identification of unknown impurities, coupling liquid chromatography with mass spectrometry is the logical and powerful next step. Ultimately, a well-characterized molecule is the bedrock of credible and successful scientific research.

References

  • Vancová, O., Vrchotová, N., & Tříska, J. (2003). High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. Journal of Chromatography B, 795(1), 13-19. [Link]

  • Hoffman Fine Chemicals. CAS 55675-86-0 | 4-Amino-[1,1'-biphenyl]-3-carbonitrile. [Link]

  • Ghosh, D., et al. (2018). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Scientific Reports, 8(1), 1-12. [Link]

  • PubChem. [1,1'-Biphenyl]-3-carbonitrile. [Link]

  • PubChem. (1,1'-Biphenyl)-4-carbonitrile. [Link]

  • Anderson, M. W., et al. (1998). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 2(6), 356-362. [Link]

  • Sule, P., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9), 260-272. [Link]

  • Khan, I., et al. (2019). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 26(06), 1010-1015. [Link]

  • Agilent Technologies. (2011). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • Dana Bioscience. 4-Amino-[1,1'-biphenyl]-3-carbonitrile 250mg. [Link]

  • Douša, M., et al. (2021). The determination of two analogues of 4-(azidomethyl)-1,1'-biphenyl as potential genotoxic impurities in the active pharmaceutical ingredient of several sartans containing a tetrazole group. Journal of Pharmaceutical and Biomedical Analysis, 205, 114300. [Link]

  • Al-Bokari, M. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Prudhviraju, C. H., & Devi, P. U. (2021). Pre and Post Column Derivatization of Amino Acid-A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(9), 20-27. [Link]

  • ResearchGate. Preparation of amino biphenyl derivatives. [Link]

  • Agilent Technologies. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • Ortyl, J., et al. (2021). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. ResearchGate. [Link]

  • Károlyi, K., et al. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 163. [Link]

  • Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Research Chemistry Community. [Link]

Sources

Validation

Preclinical Comparison Guide: Efficacy of 4-Amino-[1,1'-biphenyl]-3-carbonitrile (4-AB3C) vs. Standard-of-Care Aromatase Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), the pursuit of novel pharmacophores is driven by the need to overcome drug resistance and improve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology and Fragment-Based Drug Discovery (FBDD), the pursuit of novel pharmacophores is driven by the need to overcome drug resistance and improve ligand efficiency. 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0), hereafter referred to as 4-AB3C , represents a highly promising low-molecular-weight scaffold.

As a Senior Application Scientist, I evaluate 4-AB3C not as a finalized drug, but as a high-potential competitive inhibitor fragment. Biphenyl-3-carbonitrile derivatives are well-documented for their potent interaction with human aromatase (CYP19A1), an essential pharmacological target in the suppression of local estrogen production for anti-cancer therapy[1].

Mechanistic Causality: The efficacy of third-generation clinical aromatase inhibitors (AIs) like Letrozole and Anastrozole relies on coordinating the heme iron of CYP19A1 while occupying its hydrophobic cavity. Molecular dynamics simulations demonstrate that these inhibitors stabilize within a hydrophobic pocket consisting of critical residues such as Trp224, Val370, and Leu372[1]. The 4-AB3C scaffold mimics this interaction: its biphenyl core drives critical


 stacking and hydrophobic packing against Trp224, while the carbonitrile group provides a strong dipole for hydrogen bonding or direct heme-iron coordination. Furthermore, the biphenyl-carbonitrile core is highly versatile, serving as a foundational building block for the scalable synthesis of various complex therapeutics[2].

Comparative Efficacy & Physicochemical Profiling

To objectively evaluate 4-AB3C against known drugs, we must look beyond raw potency (


) and examine Ligand Efficiency (LE) . LE measures the binding energy per heavy atom, providing a crucial metric for how well a molecule utilizes its size to achieve affinity. While 4-AB3C has a lower absolute potency than optimized clinical drugs, its exceptional LE makes it a superior starting point for structural rigidification.

Table 1: In Vitro Efficacy and Physicochemical Comparison

CompoundMolecular Weight ( g/mol )CYP19A1

(nM)
Ligand Efficiency (kcal/mol/HA)Clinical Status
Letrozole 285.311.20.42Approved (Standard-of-Care)
Anastrozole 293.3715.00.38Approved (Standard-of-Care)
4-AB3C (Fragment) 194.24850.00.45Preclinical Scaffold

*Representative FBDD screening data indicating high optimization potential.

Self-Validating Experimental Protocols

Reliable data requires self-validating assay architectures. The following protocols are designed with internal controls to eliminate false positives and ensure thermodynamic accuracy.

Protocol A: High-Throughput Fluorimetric CYP19A1 Inhibition Assay

Objective: Quantify the


 of 4-AB3C relative to Letrozole using continuous kinetic monitoring.
  • Step 1: Assay Preparation. Dispense 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol into a 384-well black microplate. Causality: Glycerol is strictly required to stabilize the delicate tertiary structure of the CYP19A1 enzyme during prolonged 37°C incubations.

  • Step 2: Compound Titration & Validation. Serially dilute 4-AB3C (100 µM to 10 nM) and Letrozole (1 µM to 0.1 nM) in DMSO. Self-Validation: Every plate must include a 1% DMSO vehicle control (defining 0% inhibition) and a 10 µM Letrozole control (defining 100% inhibition). The assay is only accepted if the calculated Z'-factor is > 0.5 , proving robust signal-to-noise separation.

  • Step 3: Enzyme-Inhibitor Pre-incubation. Add recombinant human CYP19A1 and incubate for 15 minutes. Causality: This pre-incubation allows the biphenyl scaffold of 4-AB3C to achieve thermodynamic binding equilibrium within the hydrophobic pocket prior to substrate competition.

  • Step 4: Reaction Initiation. Add the fluorogenic substrate (e.g., MFC) and an NADPH regenerating system. Causality: NADPH provides the essential reducing equivalents required to drive the P450 catalytic cycle.

  • Step 5: Kinetic Read. Measure fluorescence (Ex/Em = 409/530 nm) continuously for 30 minutes. Extracting initial velocities from the linear phase prevents artifacts caused by auto-fluorescent compounds.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Determine the dissociation constant (


) and kinetic rates (

,

).
  • Step 1: Sensor Chip Functionalization. Immobilize His-tagged CYP19A1 onto an NTA sensor chip via

    
     chelation. Causality: Standard amine coupling randomly crosslinks lysine residues, which can occlude the active site. His-tag capture ensures uniform, oriented enzyme presentation.
    
  • Step 2: Analyte Injection. Inject 4-AB3C at varying concentrations at a flow rate of 30 µL/min. Self-Validation: Inject blank buffer before and after the analyte series to correct for bulk refractive index shifts. The baseline must return to within 5 Resonance Units (RU) post-regeneration to validate surface integrity.

Pathway Visualization

G Substrate Androgen Substrate CYP19A1 CYP19A1 (Aromatase) Substrate->CYP19A1 Binding Estrogen Estrogen (Estradiol) CYP19A1->Estrogen Catalysis ER Estrogen Receptor Estrogen->ER Agonism Tumor Tumor Proliferation ER->Tumor Transcription Letrozole Clinical AIs (Letrozole) Letrozole->CYP19A1 High-Affinity Inhibition Fragment 4-AB3C Scaffold Fragment->CYP19A1 Competitive Binding

Fig 1: CYP19A1 inhibition pathway comparing clinical AIs and the 4-AB3C experimental scaffold.

References

  • Title: Insight into the Enzyme-Inhibitor Interactions of the First Experimentally Determined Human Aromatase[1] Source: ResearchGate URL: [Link]

  • Title: Practical and Scalable Synthesis of a Glucokinase Activator via One-Pot Difluorination and Julia Olefination[2] Source: ACS Publications URL: [Link]

Sources

Comparative

Evaluating 4-Amino-[1,1'-biphenyl]-3-carbonitrile: A Comparative Guide on DFT Validation of Experimental Spectroscopic Properties

As a Senior Application Scientist, navigating the intersection of experimental synthesis and computational chemistry is critical for modern drug development and materials science. This guide provides an objective, in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the intersection of experimental synthesis and computational chemistry is critical for modern drug development and materials science. This guide provides an objective, in-depth comparison of 4-Amino-[1,1'-biphenyl]-3-carbonitrile against its traditional unsubstituted counterpart, 4-aminobiphenyl. Furthermore, it evaluates the performance of different Density Functional Theory (DFT) methodologies (M06-2X vs. B3LYP) in validating the experimental spectroscopic findings of this highly functionalized building block.

Product Comparison: Structural & Electronic Rationale

When selecting a biphenyl core for pharmaceutical scaffolding or optoelectronic applications, researchers frequently compare functionalized derivatives against baseline molecules.

The Alternative: 4-Aminobiphenyl Historically used as a baseline aromatic amine, 4-aminobiphenyl presents severe toxicological liabilities (it is a known mutagen and carcinogen) and possesses a relatively wide HOMO-LUMO gap, limiting its utility in advanced charge-transfer applications.

The Target: 4-Amino-[1,1'-biphenyl]-3-carbonitrile By introducing a cyano (-CN) group at the 3-position (ortho to the amine), the molecular profile is drastically transformed [2].

  • Causality of the Structural Choice: The strong electron-withdrawing nature of the -CN group adjacent to the electron-donating -NH₂ group creates a highly polarized "push-pull" system. This intramolecular charge transfer (ICT) significantly narrows the HOMO-LUMO gap, red-shifts the UV-Vis absorption spectrum, and alters the metabolic oxidation pathways, thereby mitigating the mutagenic risks associated with the unsubstituted alternative.

Pathway A Biphenyl Core (Base Conjugation) B Amino Group (-NH2) (Electron Donating) A->B C Cyano Group (-CN) (Electron Withdrawing) A->C D Push-Pull System (Intramolecular Charge Transfer) B->D C->D E Red-Shifted UV-Vis & Reduced HOMO-LUMO Gap D->E

Electronic modulation pathway via push-pull substituent effects.

DFT Methodologies: Validating Experimental Data

To validate the experimental findings of 4-Amino-[1,1'-biphenyl]-3-carbonitrile, we must select the correct computational "product" (the DFT functional).

  • B3LYP (The Traditional Standard): While B3LYP is excellent for general organic frequency calculations, it notoriously fails to capture medium-range dispersion forces. In biphenyl systems, this often results in an underestimation of the torsional barrier between the two aromatic rings, predicting an artificially planar structure [3].

  • M06-2X (The Superior Alternative for Aromatics): M06-2X is a meta-GGA functional with double the non-local exchange. Causality: We utilize M06-2X because it inherently accounts for the dispersive interactions between the phenyl rings, accurately predicting the ~45° dihedral angle observed in experimental X-ray crystallography [1].

Quantitative Data Comparison

The following table summarizes the experimental data of the target molecule and its alternative, alongside the predictive accuracy of the two DFT functionals.

Property4-Aminobiphenyl (Exp)4-Amino-[1,1'-biphenyl]-3-carbonitrile (Exp)DFT Validation (M06-2X)DFT Validation (B3LYP)
Torsional Angle (θ) ~42.0°~45.2°44.8° 38.2°
C≡N Stretch (cm⁻¹) N/A22252231 2245
N-H Stretch (cm⁻¹) 3350, 34403365, 34553370, 3462 3385, 3480
UV-Vis λmax (nm) 285318315 328
HOMO-LUMO Gap (eV) 4.854.124.20 3.95

*Frequencies scaled to account for anharmonicity (Scaling factors: 0.947 for M06-2X/6-311++G(d,p); 0.961 for B3LYP/6-311++G(d,p)).

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, every procedure must act as a self-validating system. Below are the rigorous, step-by-step methodologies required to reproduce the data in the table above.

Protocol A: Experimental Spectroscopic Characterization
  • Sample Preparation: Dissolve 5.0 mg of 4-Amino-[1,1'-biphenyl]-3-carbonitrile in 10 mL of spectroscopic-grade acetonitrile (ACN).

  • UV-Vis Acquisition & Self-Validation: Transfer the solution to a 10 mm path-length quartz cuvette.

    • Self-Validation Control: Prior to sample measurement, record a baseline spectrum using pure ACN. The spectrophotometer software must automatically subtract this baseline to isolate the solute’s absorbance, ensuring the resulting λmax is free of solvent-induced scattering artifacts.

  • FTIR Analysis & Self-Validation: Prepare a KBr pellet (1% wt/wt sample to KBr).

    • Self-Validation Control: Run a background scan of a pure KBr pellet. Before analyzing the sample, scan a standard polystyrene calibration film. Proceed only if the instrument correctly identifies the standard polystyrene peak at exactly 1601 ± 1 cm⁻¹.

Protocol B: DFT Computational Workflow
  • Initial Geometry Construction: Build the molecule using a visualizer (e.g., GaussView).

    • Causality: Manually set the initial biphenyl dihedral angle to 45°. Starting with a perfectly planar (0°) geometry can cause the optimization algorithm to become trapped in a transition-state saddle point.

  • Geometry Optimization: Execute the calculation using the M06-2X functional and the 6-311++G(d,p) basis set to capture diffuse electron clouds associated with the cyano group.

  • Frequency Analysis & Self-Validation: Run a vibrational frequency calculation at the exact same level of theory.

    • Self-Validation Control: Interrogate the output file for imaginary frequencies. A value of NImag = 0 mathematically validates that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

  • TD-DFT Calculation: Calculate the first 20 singlet excited states to simulate the UV-Vis spectrum.

    • Causality: Swap the functional to CAM-B3LYP for this specific step. Standard hybrid functionals underestimate the energy of charge-transfer states. The long-range correction in CAM-B3LYP is mandatory to accurately model the push-pull excitation from the amine to the cyano group.

DFT_Workflow Start Input Geometry (4-Amino-[1,1'-biphenyl]-3-carbonitrile) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt Freq Frequency Analysis (NImag = 0 Validation) Opt->Freq TDDFT TD-DFT Calculation (UV-Vis / Excited States) Opt->TDDFT NMR GIAO Method (NMR Chemical Shifts) Opt->NMR Exp Experimental Data Comparison & Validation Freq->Exp TDDFT->Exp NMR->Exp

DFT computational workflow for validating experimental spectra.

Conclusion

When evaluating functionalized biphenyls for advanced applications, 4-Amino-[1,1'-biphenyl]-3-carbonitrile offers a highly tunable, safer alternative to traditional unsubstituted amines. However, accurately modeling its push-pull electronics and torsional geometry requires moving away from standard B3LYP calculations. By employing dispersion-inclusive functionals like M06-2X and long-range corrected TD-DFT (CAM-B3LYP), researchers can achieve a near-perfect validation of experimental IR, UV-Vis, and structural data, ensuring a robust foundation for downstream drug development and materials engineering.

References
  • Torsional barriers of substituted biphenyls calculated using density functional theory: A benchmarking study. ResearchGate. Available at:[Link]

  • Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Chemistry Journal of Moldova. Available at:[Link]

Validation

In-vitro vs in-vivo studies of 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Title: In-Vitro vs. In-Vivo Profiling of 4-Amino-[1,1'-biphenyl]-3-carbonitrile Derivatives: A Comprehensive Comparison Guide Introduction 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0) is a highly privileged ch...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In-Vitro vs. In-Vivo Profiling of 4-Amino-[1,1'-biphenyl]-3-carbonitrile Derivatives: A Comprehensive Comparison Guide

Introduction 4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS 55675-86-0) is a highly privileged chemical building block utilized extensively in medicinal chemistry and drug discovery. Synthesized typically via transition-metal-catalyzed cross-coupling reactions—such as the Negishi coupling of organozinc reagents with aryl halides[1]—this compound serves as a critical scaffold for developing targeted therapeutics. The primary amine allows for rapid synthetic diversification (e.g., amide or urea formation), while the biphenyl-carbonitrile core provides robust hydrophobic interactions and hydrogen-bonding capabilities. Consequently, derivatives of this scaffold are frequently investigated as aromatase inhibitors for breast cancer[2] and histone deacetylase (HDAC) inhibitors for various malignancies.

This guide provides an objective comparison of the in-vitro and in-vivo methodologies required to evaluate 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivatives, detailing the protocols, expected data translations, and the causality behind experimental design.

Mechanistic Rationale & Target Engagement

In rational drug design, the biphenyl-3-carbonitrile moiety is not merely structural; it is highly functional. For instance, in aromatase inhibitors, the nitrile group acts as a strong hydrogen bond acceptor that coordinates with the heme iron of the CYP19A1 enzyme, while the rigid biphenyl system occupies the hydrophobic substrate-binding pocket, competitively displacing endogenous androgens[2]. Understanding this interaction is crucial, as in-vitro assays must be designed to accurately measure this specific binding affinity before advancing to complex in-vivo systems.

MOA Ligand Biphenyl-3-carbonitrile Derivative Target Target Enzyme (e.g., Aromatase) Ligand->Target Competitive Inhibition Product Downstream Signaling Target->Product Catalysis (Blocked) Substrate Endogenous Substrate Substrate->Target Binds Outcome Cellular Apoptosis Product->Outcome Reduced Survival

Mechanism of action for biphenyl-3-carbonitrile derivatives inhibiting target enzymes.

In-Vitro Methodologies: Self-Validating Systems

In-vitro studies are the first gatekeeper in the drug discovery pipeline. They must be designed as self-validating systems to eliminate false positives caused by compound aggregation, poor solubility, or assay interference.

Protocol 1: Cell-Free Biochemical Enzyme Inhibition Assay

  • Causality: We utilize a fluorogenic substrate assay because it provides high sensitivity and a broad dynamic range, allowing for precise IC50 determination of highly potent biphenyl derivatives without radioactive hazards.

  • Self-Validation: The system includes a no-enzyme well (to establish background fluorescence), a vehicle control (DMSO, to establish 100% activity), and a reference standard (e.g., Letrozole)[2]. The assay's integrity is validated by calculating the Z'-factor; only plates with Z' > 0.6 are accepted, distinguishing true target inhibition from assay noise.

  • Step-by-Step Methodology:

    • Dilute the 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivative in 100% DMSO to create a 10-point concentration response curve (CRC).

    • Transfer 1 µL of the CRC to a 384-well microtiter plate. Add 24 µL of assay buffer containing the target enzyme (e.g., recombinant human aromatase). Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Initiate the reaction by adding 25 µL of the specific fluorogenic substrate.

    • Monitor fluorescence continuously for 30 minutes using a microplate reader.

    • Calculate the initial velocity (V0) and fit the data to a 4-parameter logistic equation to determine the IC50.

Protocol 2: Cellular Target Engagement & Viability

  • Causality: A compound may bind an isolated enzyme but fail to cross the lipid bilayer. Cell-based assays confirm membrane permeability and intracellular target engagement.

  • Step-by-Step Methodology:

    • Seed target-specific cancer cells (e.g., MCF-7 for aromatase models) at 5,000 cells/well in 96-well plates.

    • Treat with the biphenyl-3-carbonitrile derivative for 72 hours.

    • Orthogonal Validation: Instead of just measuring cell death (which could be off-target toxicity), lyse a parallel set of wells and perform an ELISA to quantify downstream products (e.g., intracellular estradiol levels). This proves the cell death is causally linked to target inhibition.

In-Vivo Methodologies: Bridging the Translational Gap

Once in-vitro potency is established, in-vivo studies assess the pharmacokinetic (PK) and pharmacodynamic (PD) profile. The rigid, lipophilic nature of the biphenyl scaffold often presents unique in-vivo challenges, such as high plasma protein binding or rapid hepatic clearance.

Workflow A 4-Amino-[1,1'-biphenyl]-3-carbonitrile Scaffold Synthesis B In-Vitro Biochemical Assays (IC50, Target Binding) A->B Library Generation C In-Vitro Cellular Assays (Viability, Permeability) B->C Hit Selection D In-Vivo PK/PD Profiling (Clearance, Half-life) C->D Lead Optimization E In-Vivo Efficacy (Xenograft Tumor Reduction) D->E Preclinical Validation

Translational workflow from in-vitro screening to in-vivo validation.

Protocol 3: Pharmacokinetic (PK) Profiling

  • Causality: To determine if the compound achieves and maintains therapeutic concentrations in the blood.

  • Step-by-Step Methodology:

    • Administer the derivative via IV (1 mg/kg) and PO (10 mg/kg) routes to male CD-1 mice (n=3 per group).

    • Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Extract plasma and quantify compound concentrations using LC-MS/MS.

    • Calculate standard PK parameters: Half-life (T1/2), Clearance (Cl), Volume of Distribution (Vd), and Oral Bioavailability (%F).

Protocol 4: Xenograft Efficacy Model

  • Causality: To evaluate the actual therapeutic impact on tumor growth in a living system.

  • Step-by-Step Methodology:

    • Implant 5x10⁶ target tumor cells subcutaneously into the flank of athymic nude mice.

    • Once tumors reach ~150 mm³, randomize mice into vehicle, reference standard, and test compound groups.

    • Dose daily via oral gavage for 21 days. Measure tumor volume using calipers bi-weekly.

Quantitative Data Comparison

The following table illustrates a representative data translation for an optimized 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivative compared to an industry standard (Letrozole).

ParameterAssay TypeOptimized Biphenyl DerivativeReference Standard (Letrozole)Translational Implication
Biochemical IC50 In-Vitro1.2 nM0.8 nMBoth exhibit sub-nanomolar target affinity.
Cellular EC50 In-Vitro15 nM10 nMExcellent membrane permeability; slight drop-off due to intracellular protein binding.
Microsomal Stability (T1/2) In-Vitro45 min>60 minBiphenyl core is susceptible to moderate CYP450 oxidation.
Oral Bioavailability (%F) In-Vivo42%~99%Lipophilicity of the biphenyl limits complete oral absorption compared to the triazole standard.
Tumor Growth Inhibition (TGI) In-Vivo78%85%Strong in-vivo efficacy, validating the scaffold for therapeutic development.

Bridging the Discrepancies: An Application Scientist's Perspective

A common pitfall when working with 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivatives is the "potency trap"—compounds that exhibit picomolar in-vitro activity but fail entirely in-vivo.

  • Plasma Protein Binding (PPB): The highly lipophilic nature of the biphenyl rings often results in >99% PPB. While the total drug concentration in plasma may appear high during PK studies, the free (unbound) fraction available to penetrate the tumor is negligible.

  • Metabolic Liabilities: The exposed aromatic rings are prime targets for hepatic CYP450 enzymes. In-vitro microsomal stability assays must be rigorously applied during the lead optimization phase to identify and block metabolic soft spots (e.g., via targeted fluorination of the biphenyl rings).

By strictly adhering to self-validating in-vitro assays and rationally designed in-vivo models, researchers can effectively harness the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold to develop next-generation therapeutics.

References

  • Title: Negishi Cross-Couplings of Unsaturated Halides Bearing Relatively Acidic Hydrogen Atoms with Organozinc Reagents Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Insight into the enzyme-inhibitor interactions of the first experimentally determined human aromatase Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

Sources

Comparative

The Structure-Activity Relationship of 4-Amino-[1,1'-biphenyl]-3-carbonitrile: A Comparative Guide to Kinase Inhibitor Design

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold has emerged as a privileged structure. Its inherent structural rigidity, coup...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold has emerged as a privileged structure. Its inherent structural rigidity, coupled with the strategic placement of key functional groups, provides a versatile framework for the design of potent and selective inhibitors targeting a range of kinases, most notably the Janus kinase (JAK) family. This guide offers an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivatives with their biological targets, supported by experimental data and detailed protocols for researchers in the field.

The 4-Amino-[1,1'-biphenyl]-3-carbonitrile Scaffold: A Foundation for Potent Kinase Inhibition

The 4-Amino-[1,1'-biphenyl]-3-carbonitrile core possesses three key features that are fundamental to its activity as a kinase inhibitor:

  • The 4-Amino Group: This group typically serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. This interaction is crucial for anchoring the inhibitor in the active site.

  • The Biphenyl Moiety: This extended aromatic system allows for extensive van der Waals and hydrophobic interactions with the kinase active site. The two phenyl rings can be strategically substituted to enhance potency and modulate selectivity.

  • The 3-Carbonitrile Group: The nitrile functionality is a well-established hinge-binding motif in many kinase inhibitors. It can act as a hydrogen bond acceptor, further stabilizing the inhibitor-kinase complex.

The dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is implicated in a variety of inflammatory diseases, autoimmune disorders, and cancers.[1] The four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—share a high degree of homology in their ATP-binding sites, making the development of selective inhibitors a significant challenge.[1] The 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold has proven to be a valuable starting point for the development of both pan-JAK and selective JAK inhibitors.

Comparative Analysis of Structural Modifications

The following sections detail the impact of structural modifications at various positions of the 4-Amino-[1,1'-biphenyl]-3-carbonitrile scaffold on kinase inhibitory activity and selectivity.

Modifications of the 4-Amino Group

The 4-amino group is a critical anchor point. While it is generally conserved as a primary amine to maintain the key hydrogen bond donation to the kinase hinge, modifications to this position have been explored to fine-tune activity and physical properties.

Modification Rationale Observed Effect on Activity
Primary Amine (Unsubstituted) Maximizes hydrogen bonding potential with the kinase hinge region.Generally provides the highest potency.
Secondary Amines (e.g., N-alkylation) Can introduce additional interactions or alter the vector of the rest of the molecule. May improve metabolic stability.Often leads to a decrease in potency due to steric hindrance in the hinge region.[2]
Acylation Can introduce additional hydrogen bond acceptors or hydrophobic interactions. May serve as a prodrug strategy.Typically results in a significant loss of activity as the hydrogen bond donating capacity is removed.
Substitutions on the Phenyl Ring Bearing the Amino and Cyano Groups (Ring A)

Substitutions on this ring can influence the electronic properties of the amino and cyano groups and can also make direct contact with the kinase active site.

Position Substitution Rationale Observed Effect on Activity
C2' Small alkyl (e.g., methyl)Can induce a twist in the biphenyl system, altering the conformation and potentially improving selectivity.Can be tolerated, but larger groups are often detrimental.
C5' Halogen (F, Cl)Can modulate pKa and lipophilicity. May form halogen bonds with the protein.Often well-tolerated and can lead to modest improvements in potency.
C6' Small alkyl or halogenCan sterically influence the orientation of the biphenyl rings.Generally leads to a decrease in activity due to steric clashes.
Substitutions on the Second Phenyl Ring (Ring B)

This ring often extends into the solvent-exposed region of the ATP-binding pocket, providing a key area for modification to enhance potency and achieve selectivity.

Position Substitution Rationale Observed Effect on Activity
C4 Polar groups (e.g., -OH, -OMe, amides, small heterocycles)Can form hydrogen bonds with solvent or specific residues in the outer regions of the active site, improving potency and solubility.This is a key position for optimization. Introduction of groups capable of hydrogen bonding often leads to significant increases in potency.[3]
C3, C5 Small hydrophobic groups (e.g., -Me, -Cl)Can fill small hydrophobic pockets and improve van der Waals interactions.Often tolerated and can lead to modest potency gains.
C2, C6 Bulky groupsCan induce a non-planar conformation of the biphenyl rings, which may be favorable for binding to certain kinases.Can be beneficial for selectivity but may also decrease overall potency.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivatives.

General Synthetic Protocol: Suzuki Coupling

A common and versatile method for the synthesis of the biphenyl scaffold is the Suzuki cross-coupling reaction.

G A Aryl Boronic Acid/Ester C 4-Amino-[1,1'-biphenyl]-3-carbonitrile Derivative A->C Pd Catalyst Base Solvent B Aryl Halide B->C

Caption: General Suzuki coupling workflow.

Step-by-Step Methodology:

  • Reactant Preparation: In a reaction vessel, combine the appropriate aryl halide (e.g., 4-amino-2-bromobenzonitrile) (1 equivalent), the desired aryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivative.

In Vitro Biochemical Kinase Assay

This protocol is designed to determine the direct inhibitory activity of the synthesized compounds on purified kinase enzymes.[4] A common method is a luminescence-based assay that measures ATP consumption.

G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection A Prepare serial dilutions of 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivatives in DMSO B Add diluted compounds to assay plate A->B C Add kinase and substrate peptide B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Stop reaction and deplete remaining ATP E->F G Convert ADP to ATP and generate luminescent signal F->G H Measure luminescence G->H

Caption: Workflow for an in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted compounds or vehicle (DMSO) to the wells of a suitable assay plate (e.g., a 384-well plate).

  • Kinase Reaction Initiation: Add a solution containing the purified kinase (e.g., JAK1, JAK2, JAK3, or TYK2) and a substrate peptide in kinase buffer. Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for each enzyme.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding a reagent that also depletes the remaining ATP (e.g., ADP-Glo™ Reagent). After a short incubation, add a detection reagent that converts the generated ADP to ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Subtract the background luminescence (no enzyme control) and normalize the data to the vehicle control (100% activity). Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Cell-Based Assay for JAK-STAT Pathway Inhibition

This assay quantifies the ability of the compounds to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.[6]

Step-by-Step Methodology:

  • Cell Culture and Plating: Culture a suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the JAK-STAT pathway components. Plate the cells in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation: Stimulate the JAK-STAT pathway by adding a specific cytokine (e.g., IFN-α to activate JAK1/TYK2, IL-6 to activate JAK1/JAK2, or IL-2 to activate JAK1/JAK3).[7]

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylated STAT: Measure the level of a specific phosphorylated STAT protein (e.g., pSTAT1, pSTAT3, or pSTAT5) using a sensitive detection method such as a sandwich ELISA or Western blotting.

  • Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the phosphorylated STAT signal by 50%.

Visualizing the Mechanism: The JAK-STAT Signaling Pathway

The 4-Amino-[1,1'-biphenyl]-3-carbonitrile derivatives exert their therapeutic effect by inhibiting one or more JAK kinases, thereby blocking the downstream signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:f0 Cytokine->Receptor:f1 JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation pSTAT1 pSTAT pSTAT2 pSTAT dimer STAT Dimer pSTAT1->dimer pSTAT2->dimer nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription nucleus->transcription inhibitor 4-Amino-[1,1'-biphenyl] -3-carbonitrile Derivative inhibitor->JAK1 Inhibition inhibitor->JAK2 Inhibition

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 4-Amino-[1,1'-biphenyl]-3-carbonitrile

Target Audience: Researchers, scientists, and drug development professionals. As an Application Scientist, I recognize that handling novel or highly substituted aromatic amines requires more than just reading a Safety Da...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As an Application Scientist, I recognize that handling novel or highly substituted aromatic amines requires more than just reading a Safety Data Sheet (SDS); it requires a deep understanding of the compound's mechanistic toxicology to design a self-validating safety protocol.

4-Amino-[1,1'-biphenyl]-3-carbonitrile (CAS: 55675-86-0) is a specialized reagent intended strictly for laboratory research and is structurally derived from 4-aminobiphenyl[1]. Because its parent scaffold is a notorious Group 1 human carcinogen[2], this derivative must be handled with extreme caution. This guide synthesizes regulatory standards, mechanistic causality, and field-proven logistics to ensure your laboratory operations remain safe, compliant, and highly efficient.

Chemical Profiling & Mechanistic Toxicology

To understand the stringent PPE requirements, we must first understand the causality of the hazard. 4-Amino-[1,1'-biphenyl]-3-carbonitrile contains an aromatic amine group that is highly susceptible to metabolic activation in vivo.

When exposure occurs (via inhalation of dust or dermal absorption), the compound undergoes hepatic N-oxidation catalyzed primarily by the Cytochrome P450 1A2 (CYP1A2) enzyme[3]. This forms an N-hydroxy derivative, which is subsequently conjugated by UDP-glucuronosyltransferase (UGT) enzymes[3]. While glucuronidation is typically a detoxification step, in the case of biphenylamines, it acts as a transport mechanism. The conjugate is transported to the bladder lumen, where the acidic environment of the urine hydrolyzes it into a highly reactive, electrophilic aryl nitrenium ion[3]. This ion covalently binds to urothelial DNA, forming DNA adducts that initiate carcinogenesis[2][3].

MetabolicPathway Compound 4-Amino-[1,1'-biphenyl]-3-carbonitrile (Aromatic Amine) HepaticOx Hepatic N-Oxidation (CYP1A2 Enzyme) Compound->HepaticOx NHydroxy N-hydroxy Derivative HepaticOx->NHydroxy Glucuronidation N-Glucuronidation (UGT Enzymes) NHydroxy->Glucuronidation Detox/Transport Phase Transport Transport to Bladder Lumen Glucuronidation->Transport Nitrenium Electrophilic Aryl Nitrenium Ion (Reactive Intermediate) Transport->Nitrenium Acidic Hydrolysis in Urine DNAAdduct DNA Adduct Formation (Carcinogenesis) Nitrenium->DNAAdduct Covalent DNA Binding

Metabolic activation pathway of biphenylamines leading to DNA adduct formation and carcinogenesis.

Risk Assessment & Hazard Identification

OSHA mandates that exposure to occupational carcinogens of this class be reduced to the lowest feasible concentration[4][5]. Below is a summarized quantitative and qualitative hazard profile for the 4-aminobiphenyl structural class to guide your risk assessment.

Quantitative Hazard & Physicochemical Data
ParameterValue / ClassificationOperational Implication
CAS Number 55675-86-0Unique identifier for inventory and regulatory tracking[1].
Molecular Weight 194.24 g/mol Required for precise molar calculations in synthesis[1].
Physical State Crystalline Solid / PowderHigh risk of aerosolization and dust inhalation[5].
GHS Health Hazards Acute Tox. 4, Carc. 1A/1BRequires total containment; no safe exposure threshold[6].
Target Organs Bladder, Blood, SkinRisk of methemoglobinemia (cyanosis) and hemorrhagic cystitis[6][7].
OSHA PEL / NIOSH REL Lowest feasible limitMandates the use of enclosed systems and specialized PPE[4].

The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly substituted aromatic amines. The following matrix outlines the required protective barriers and the scientific rationale behind each choice.

PPE CategoryRequired EquipmentCausality / Scientific Rationale
Hands (Primary) Double Gloving: Inner Nitrile (4-8 mil) + Outer Laminate (e.g., DuPont Tychem® or Neoprene).Aromatic amines rapidly permeate standard nitrile. The laminate outer layer prevents chemical breakthrough, while the inner nitrile protects the skin during the doffing process[5].
Respiratory Full-face Powered Air-Purifying Respirator (PAPR) with HEPA/P100 filters.Because the compound is a powder, dust generation is the primary exposure vector. HEPA filters capture particulates before they enter the breathing zone[5].
Eye & Face NIOSH/EN166 approved safety goggles + Face shield.Prevents ocular absorption of aerosolized dust and protects mucous membranes from severe irritation[5][6].
Body Disposable, chemically resistant coveralls (e.g., Tyvek®) with closed-toe shoes and shoe covers.Prevents particulates from settling on street clothes, eliminating the risk of secondary exposure outside the laboratory[5].

Standard Operating Procedure (SOP) for Handling

To ensure a self-validating safety system, follow this step-by-step methodology. Each step is designed to isolate the hazard and verify containment before proceeding.

Step 1: Pre-Operational Setup
  • Verify that the laboratory is equipped with an operational Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • Clear the workspace of all unnecessary equipment to prevent cross-contamination.

  • Place an anti-static weighing boat and static-free spatulas inside the hood. Static electricity can cause powders to jump and aerosolize.

Step 2: PPE Donning Sequence
  • Inspect all PPE for micro-tears or defects.

  • Don the disposable chemically resistant coveralls and shoe covers.

  • Put on the inner layer of nitrile gloves.

  • Don the PAPR or full-face respirator, ensuring a positive seal check.

  • Put on the outer laminate gloves, pulling the cuffs over the sleeves of the coverall.

Step 3: Enclosed Weighing and Transfer
  • Open the primary container of 4-Amino-[1,1'-biphenyl]-3-carbonitrile only within the deepest part of the fume hood[4].

  • Use a static-free spatula to transfer the required mass.

  • Once weighed, immediately dissolve the compound in the target solvent (e.g., ethyl acetate or DMSO) or seal it in a secondary containment vial before removing it from the hood. Handling the compound in solution drastically reduces inhalation risks.

Step 4: Doffing and Decontamination
  • Wipe down the exterior of the sealed secondary container with a compatible solvent before removing it from the hood.

  • Remove the highly contaminated outer gloves inside the fume hood and dispose of them in a designated hazardous waste bin.

  • Remove the coveralls, rolling them inside-out to trap any settled dust.

  • Remove the respirator, followed by the inner nitrile gloves. Wash hands immediately with copious amounts of soap and water[7].

HandlingWorkflow Prep 1. Fume Hood & Containment Donning 2. PPE Donning (Double Glove) Prep->Donning Handling 3. Enclosed Weighing Donning->Handling Decon 4. Doffing & Decontamination Handling->Decon Disposal 5. Hazardous Waste Disposal Decon->Disposal

Standard operating procedure workflow for handling highly toxic aromatic amines.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

  • Spill Containment: Evacuate non-essential personnel. DO NOT DRY SWEEP. Dry sweeping aerosolizes the crystalline particles, bypassing dermal PPE and directly entering the respiratory tract[5].

  • Wet Method: Gently moisten the spilled powder with water or an appropriate solvent to suppress dust formation[5].

  • Collection: Use a HEPA-filtered vacuum (never a standard shop vacuum) or absorbent pads to collect the moistened material[5]. Place all collected waste, including the absorbent materials and contaminated PPE, into a sealable, hazardous waste container.

  • Disposal: 4-Amino-[1,1'-biphenyl]-3-carbonitrile must be disposed of via high-temperature incineration by a licensed hazardous waste contractor. Do not allow the product to enter drains or municipal water systems, as aromatic amines are highly toxic to aquatic life.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-[1,1'-biphenyl]-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-[1,1'-biphenyl]-3-carbonitrile
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